molecular formula C7H12ClN5 B165015 Desethylsebutylazine CAS No. 37019-18-4

Desethylsebutylazine

Cat. No.: B165015
CAS No.: 37019-18-4
M. Wt: 201.66 g/mol
InChI Key: VMYDDULRGBGGBN-UHFFFAOYSA-N
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Description

Sebuthylazin-desethyl is commonly used as an analytical reference standard for environmental and food residue analysis.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-3-4(2)10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYDDULRGBGGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407557
Record name Desethylsebutylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37019-18-4
Record name Desethylsebutylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Desethylsebutylazine: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylsebutylazine, a lesser-known derivative of the chlorotriazine herbicide family, presents a unique case study in the nuanced world of agrochemical research and development. As a metabolite of the herbicide sebuthylazine, its presence in environmental matrices and potential biological activity necessitates a thorough understanding of its chemical and toxicological profile. This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, analysis, and inferred biological interactions. While specific research on this compound is limited, this document leverages extensive data from structurally similar chlorotriazine herbicides to provide a robust and scientifically grounded resource for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine, is a key metabolite of the herbicide sebuthylazine.[1][2] Its chemical structure is characterized by a 1,3,5-triazine ring substituted with a chlorine atom, a primary amino group, and a sec-butylamino group. The defining feature that distinguishes it from its parent compound is the absence of an ethyl group on one of the amino substituents.

Chemical Structure

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₁₂ClN₅[1]
Molecular Weight 201.66 g/mol [1]
IUPAC Name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine[1]
CAS Number 37019-18-4[1]
Synonyms Sebuthylazin-desethyl, 6-Chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine[1]
Boiling Point (predicted) 395.5 °C at 760 mmHg
Density (predicted) 1.32 g/cm³
Refractive Index (predicted) 1.612
Kovats Retention Index 1780 (semi-standard non-polar)[1]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed in a two-step reaction:

  • Monosubstitution: Reaction of cyanuric chloride with one equivalent of sec-butylamine at a low temperature (typically 0-5 °C) in the presence of a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the liberated HCl. This step yields 2-chloro-4-(sec-butylamino)-6-chloro-1,3,5-triazine. The temperature control is critical to prevent disubstitution.

  • Disubstitution: The resulting dichlorotriazine is then reacted with ammonia (aqueous or gaseous) at a slightly elevated temperature (e.g., 20-50 °C) to replace a second chlorine atom, yielding this compound.

Synthesis_Pathway cyanuric_chloride Cyanuric Chloride intermediate 2-chloro-4-(sec-butylamino)- 6-chloro-1,3,5-triazine cyanuric_chloride->intermediate + sec-Butylamine (0-5 °C, Base) sec_butylamine sec-Butylamine This compound This compound intermediate->this compound + Ammonia (20-50 °C) ammonia Ammonia

Caption: Proposed synthesis pathway for this compound.

Critical Experimental Considerations
  • Solvent System: A mixed solvent system, such as acetone/water, is often employed in the synthesis of triazine herbicides to facilitate the dissolution of both the organic and inorganic reactants.[3]

  • pH Control: Maintaining a slightly alkaline pH is crucial for trapping the HCl byproduct and driving the reaction to completion.

  • Temperature Management: The stepwise substitution of chlorine atoms on the triazine ring is highly temperature-dependent.[4] Precise temperature control is paramount to achieve the desired product and minimize the formation of di- and tri-substituted byproducts.

Analytical Methodologies

The detection and quantification of this compound, particularly at trace levels in environmental and biological matrices, rely on sophisticated chromatographic techniques coupled with mass spectrometry. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of triazine herbicides and their metabolites.[5][6]

3.1.1. Sample Preparation Protocol for Water Samples

  • Solid-Phase Extraction (SPE): Acidify the water sample to pH 3-4 and pass it through a C18 SPE cartridge. This step concentrates the analyte and removes interfering substances.

  • Elution: Elute the analyte from the SPE cartridge using a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the GC injection system (e.g., acetone or ethyl acetate).

3.1.2. GC-MS Instrumental Parameters (Typical)

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity

3.1.3. Visualization of the GC-MS Workflow

GCMS_Workflow sample_collection Water Sample Collection acidification Acidification (pH 3-4) sample_collection->acidification spe Solid-Phase Extraction (C18) acidification->spe elution Elution (Organic Solvent) spe->elution drying_concentration Drying & Concentration elution->drying_concentration reconstitution Reconstitution drying_concentration->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis

Caption: General workflow for GC-MS analysis of this compound in water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS, particularly for complex matrices, and is often considered the gold standard for pesticide residue analysis.

3.2.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach suitable for a wide range of pesticides in various food and environmental matrices.

  • Extraction: Homogenize the sample and extract with acetonitrile.

  • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and add a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup.

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant before LC-MS/MS analysis.

3.2.2. LC-MS/MS Instrumental Parameters (Typical)

ParameterSetting
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient program to achieve separation
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI) in positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Pharmacology and Mechanism of Action (Inferred)

As this compound is a chlorotriazine, its primary mechanism of action is inferred to be the same as other herbicides in this class.

Inhibition of Photosynthesis

The primary herbicidal activity of triazines is the inhibition of photosynthesis at Photosystem II (PSII).[7][8] They bind to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately cell death in susceptible plants.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) D1_protein D1 Protein electron_transport Electron Transport Chain D1_protein->electron_transport Blocks ROS_production Reactive Oxygen Species (ROS) Production electron_transport->ROS_production Leads to This compound This compound This compound->D1_protein Binds to cell_death Cell Death ROS_production->cell_death Causes

Caption: Inferred mechanism of action of this compound.

Mammalian Pharmacology (Inferred)

While not intended for mammalian systems, chlorotriazine herbicides can exert pharmacological effects. Studies on related compounds like atrazine and cyanazine have shown that they can disrupt endocrine function and interact with neurotransmitter systems.[5][6][9] These effects are generally observed at much higher concentrations than those typically found in the environment. The toxicokinetics of chlorotriazines in mammals generally involve rapid absorption, distribution, extensive metabolism, and excretion.[8]

Toxicology and Metabolism (Inferred)

The toxicological profile of this compound is not well-characterized. However, by examining the toxicology of its parent compound, sebuthylazine, and other chlorotriazines, a potential risk profile can be inferred.

Acute and Chronic Toxicity

Based on data for terbuthylazine, a structurally similar chlorotriazine, the acute oral and dermal toxicity of sebuthylazine and its metabolites is expected to be low.[10] Chronic exposure to chlorotriazines in animal studies has been associated with effects on the endocrine system and, in some cases, an increased incidence of mammary tumors in female rats.[7] It is important to note that the doses used in these studies are typically much higher than human exposure levels.

Metabolism

The metabolism of chlorotriazines in mammals primarily occurs in the liver and involves several key pathways:[11][12]

  • N-Dealkylation: The removal of the sec-butyl group from this compound would be a likely metabolic step.

  • Hydroxylation: The alkyl side chain can be hydroxylated.

  • Glutathione Conjugation: The chlorine atom on the triazine ring can be displaced by glutathione, a major detoxification pathway.

The resulting metabolites are generally more polar and are excreted in the urine and feces.[10]

Metabolism_Pathway This compound This compound Dealkylation N-Dealkylation This compound->Dealkylation Hydroxylation Hydroxylation This compound->Hydroxylation Glutathione_Conjugation Glutathione Conjugation This compound->Glutathione_Conjugation Excretion Excretion (Urine, Feces) Dealkylation->Excretion Hydroxylation->Excretion Glutathione_Conjugation->Excretion

Caption: Inferred metabolic pathways of this compound.

Environmental Fate and Ecotoxicology

The environmental persistence and mobility of this compound are critical factors in assessing its potential ecological impact. As a metabolite of sebuthylazine, its presence in soil and water is a key consideration.

Environmental Degradation

The degradation of triazine herbicides in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. The primary degradation pathways include:

  • Microbial Degradation: Soil microorganisms play a significant role in the breakdown of triazines through dealkylation and dechlorination.

  • Hydrolysis: The chlorine atom can be replaced by a hydroxyl group through chemical hydrolysis, particularly under acidic or alkaline conditions.

Ecotoxicity

The ecotoxicity of chlorotriazines is most pronounced in aquatic plants and algae due to their primary mechanism of action.[10] The toxicity to fish, invertebrates, and birds is generally low. However, the chronic effects of low-level exposure on sensitive aquatic ecosystems warrant further investigation.

Regulatory Status and Conclusion

The regulatory status of sebuthylazine, the parent compound of this compound, varies by region, with its use being largely obsolete in many areas.[2] There are no specific regulatory limits established for this compound in drinking water or food commodities in most jurisdictions. However, general limits for pesticides and their metabolites may apply.

References

  • Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. (n.d.). Frontiers. [Link]

  • Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. (2021). Current Drug Metabolism, 22(10), 779-790. [Link]

  • Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. (2003). Chemosphere, 52(9), 1627-1632. [Link]

  • Chlorotriazine Herbicides and Metabolites Activate an ACTH-dependent Release of Corticosterone in Male Wistar Rats. (2010). Toxicological Sciences, 118(1), 96-105. [Link]

  • Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes. (2002). Environmental Health Perspectives, 110(10), 1025-1031. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (2020). IOP Conference Series: Materials Science and Engineering, 736, 022038. [Link]

  • Sebuthylazine (Ref: GS 13528). (2025). University of Hertfordshire. [Link]

  • Process for the substitution of chlorine atoms of cyanuric chloride. (1977).
  • Sebuthylazine desethyl. (n.d.). Analytical Standard Solutions (A2S). [Link]

  • Public Release Summary on the Evaluation of the Active Constituent Terbuthylazine in the Product Swimcare T Swimming Pool Algaecide. (2001). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Process for reacting cyanuric chloride with ammonia or with amines. (1987).
  • Identification of enzymes involved in the metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in human liver microsomes. (1997). Chemical Research in Toxicology, 10(10), 1152-1159. [Link]

  • Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. (2004). INIS-IAEA. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Pharmaceutical Sciences and Research, 15(12), 1000-1008. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). Molecules, 27(1), 22. [Link]

  • Sebuthylazine. (n.d.). PubChem. [Link]

  • In vitro metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in rats, pigs, and humans. (1996). Drug Metabolism and Disposition, 24(8), 883-891. [Link]

  • Effects of sub-chronic exposure to terbuthylazine on DNA damage, oxidative stress and parent compound/metabolite levels in adult male rats. (2017). Food and Chemical Toxicology, 108(Pt A), 123-131. [Link]

  • Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. (2007). Archives of Environmental Contamination and Toxicology, 52(2), 209-215. [Link]

  • Terbuthylazine. (2011). Australian Drinking Water Guidelines. [Link]

  • Synthesis and Properties of Some Cyanuric Chloride Derivatives. (1962). Defense Technical Information Center. [Link]

  • Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). (2025). Environmental Science and Pollution Research, 32(38), 58941-58952. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(1), 81-102. [Link]

  • Effects of the chloro-s-triazine herbicide terbuthylazine on DNA integrity in human and mouse cells. (2018). Food and Chemical Toxicology, 115, 336-345. [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). Agronomy, 12(3), 648. [Link]

  • Development and validation of a simple GC-MS method for the simultaneous determination of 11 anticholinesterase pesticides in blood--clinical and forensic toxicology applications. (2013). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 927, 184-190. [Link]

  • Current Drug Metabolism. (2021). Current Drug Metabolism, 22(10), 779-790. [Link]

  • Mammalian drug metabolism. (1983). Journal of Natural Products, 46(1), 71-78. [Link]

  • Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. (2004). INIS-IAEA. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(1), 81-102. [Link]

  • Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology. (2018). Analytical Methods, 10(36), 4448-4456. [Link]

  • Synthetic scheme for 2,4-diamino-6-chloro-[5][6][7]triazines. (n.d.). ResearchGate. [Link]

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Sources

An In-Depth Technical Guide to Desethylsebutylazine (CAS 37019-18-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Desethylsebutylazine, a significant metabolite of the triazine herbicide Sebuthylazine. Synthesizing data from analytical chemistry, toxicology, and environmental science, this document offers field-proven insights and detailed methodologies for professionals engaged in research and development.

Introduction and Chemical Identity

This compound, with the CAS number 37019-18-4, is a chemical compound classified as a chloro-1,3,5-triazine.[1][2] It is primarily recognized as a degradation product and metabolite of Sebuthylazine, a selective herbicide.[3] The presence of this compound in environmental samples serves as a key indicator of the use and metabolic fate of its parent compound. Its IUPAC name is 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine.[1][3] The molecular formula of this compound is C7H12ClN5, and it has a molecular weight of 201.66 g/mol .[1][3]

Due to its persistence and potential for environmental contamination, this compound is of significant interest to environmental scientists and regulatory bodies. It is commonly used as an analytical standard to monitor for the presence of Sebuthylazine residues in soil and water.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing analytical methods and predicting its environmental behavior.

PropertyValueSource
CAS Number 37019-18-4[1][3]
Molecular Formula C7H12ClN5[1][3]
Molecular Weight 201.66 g/mol [1][3]
IUPAC Name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine[1][3]
Synonyms Sebuthylazin-desethyl, 6-Chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine[1]
Kovats Retention Index 1780 (Semi-standard non-polar)[1][3]

Synthesis Pathway

The synthesis of this compound, like other s-triazine herbicides, is based on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. While a specific detailed protocol for this compound is not widely published, a logical synthetic route can be extrapolated from the known synthesis of its parent compound, Sebuthylazine, and other triazine derivatives.

The synthesis of Sebuthylazine involves a two-step reaction where cyanuric chloride is first reacted with ethylamine, followed by a reaction with sec-butylamine. Logically, the synthesis of this compound would involve the reaction of cyanuric chloride with sec-butylamine and ammonia.

Proposed Synthesis Workflow:

Synthesis_Workflow Cyanuric Chloride Cyanuric Chloride Intermediate Intermediate Cyanuric Chloride->Intermediate  + sec-Butylamine  (Nucleophilic Substitution) This compound This compound Intermediate->this compound  + Ammonia  (Nucleophilic Substitution)

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology (Hypothetical):
  • Reaction Setup: In a well-ventilated fume hood, dissolve cyanuric chloride in a suitable inert solvent such as acetone or tetrahydrofuran in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • First Substitution: Cool the solution to 0-5 °C using an ice bath. Slowly add a stoichiometric equivalent of sec-butylamine, dissolved in the same solvent, from the dropping funnel while maintaining the temperature. The reaction is typically carried out in the presence of an acid scavenger, such as sodium carbonate, to neutralize the hydrochloric acid formed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the formation of the monosubstituted intermediate (2,4-dichloro-6-(sec-butylamino)-1,3,5-triazine).

  • Second Substitution: Once the first substitution is complete, raise the temperature to room temperature or slightly above. Add an aqueous solution of ammonia to the reaction mixture.

  • Final Reaction and Isolation: Stir the reaction mixture until TLC indicates the complete consumption of the intermediate. The product, this compound, will precipitate out of the solution. Collect the solid product by filtration, wash with water to remove any remaining salts, and then with a small amount of cold solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Analytical Methodology

The detection and quantification of this compound in environmental matrices are critical for monitoring and risk assessment. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD).

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step before instrumental analysis is the extraction and pre-concentration of the analyte from the sample matrix. Solid-phase extraction is a widely used technique for this purpose.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol Water Sample Water Sample Conditioning 1. Condition SPE Cartridge (e.g., C18) with methanol and water Water Sample->Conditioning Loading 2. Load acidified water sample Conditioning->Loading Washing 3. Wash with water to remove interferences Loading->Washing Elution 4. Elute this compound with an organic solvent (e.g., ethyl acetate) Washing->Elution Evaporation & Reconstitution 5. Evaporate eluate to dryness and reconstitute in a suitable solvent for analysis Elution->Evaporation & Reconstitution

Caption: General workflow for Solid-Phase Extraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS offers high sensitivity and selectivity for the analysis of this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (single quadrupole or ion trap).

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components in the sample. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and reduce matrix interference. The characteristic ions for this compound would be monitored. According to the NIST Mass Spectrometry Data Center, key mass-to-charge ratios (m/z) for this compound include 172, 174, and 108.[1]

  • Data Analysis: Identification is based on the retention time and the relative abundance of the selected ions compared to an authentic standard. Quantification is typically performed using an internal standard method.

Mechanism of Action and Toxicology

As a metabolite of a triazine herbicide, the primary mechanism of action of this compound is expected to be the inhibition of photosynthesis.

MoA_Pathway Triazine Herbicide\n(e.g., this compound) Triazine Herbicide (e.g., this compound) Photosystem II (PSII) Photosystem II (PSII) Triazine Herbicide\n(e.g., this compound)->Photosystem II (PSII) Binds to D1 protein Electron Transport Chain Electron Transport Chain Photosystem II (PSII)->Electron Transport Chain Blocks electron flow ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production Inhibited Photosynthesis Photosynthesis ATP & NADPH Production->Photosynthesis Halts

Caption: Mechanism of action of triazine herbicides.

Triazine herbicides, including Sebuthylazine and its metabolites, act by binding to the D1 quinone-binding protein in photosystem II (PSII) of plant chloroplasts. This binding blocks the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for photosynthesis. This ultimately leads to the death of susceptible plants.

Toxicological Profile:

The toxicological data specifically for this compound is limited. However, the broader class of triazine herbicides has been studied extensively.

  • Endocrine Disruption: Several triazine herbicides have been identified as potential endocrine disruptors. They can interfere with the normal functioning of the endocrine system, potentially leading to adverse reproductive and developmental effects.

  • Metabolism: In mammals, triazine herbicides are metabolized in the liver, primarily through N-dealkylation and conjugation with glutathione. The formation of this compound from Sebuthylazine is an example of N-dealkylation.

  • Human Health: While the acute toxicity of many triazine herbicides is low, there are concerns about the potential long-term health effects of chronic exposure, including potential carcinogenic effects. Regulatory agencies worldwide have set maximum contaminant levels for triazine herbicides in drinking water.

Further research is needed to fully elucidate the specific toxicological profile of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a certified reference material for analytical and research purposes.

  • Environmental Monitoring: It is used as a standard in the analysis of environmental samples (water, soil, etc.) to detect and quantify the presence of Sebuthylazine and its degradation products. This is crucial for assessing the extent of environmental contamination and for enforcing regulatory limits.

  • Metabolism Studies: this compound is used in studies investigating the metabolic pathways of Sebuthylazine in various organisms and environmental systems. Understanding these pathways is essential for predicting the environmental fate and potential ecological impact of the parent herbicide.

  • Toxicology Research: It can be used as a test substance in toxicological studies to determine its specific toxicity and to compare it with the parent compound and other metabolites.

Currently, there are no known applications of this compound in drug development. Its herbicidal mode of action, which targets a process specific to plants, makes it an unlikely candidate for therapeutic applications in humans or animals.

Conclusion

This compound is a key metabolite of the herbicide Sebuthylazine and an important analyte in environmental monitoring. A comprehensive understanding of its chemical properties, synthesis, and analytical detection methods is essential for researchers and scientists in the fields of environmental science, analytical chemistry, and toxicology. While its primary role is that of an analytical standard, its study provides valuable insights into the environmental fate and potential impact of the widely used triazine class of herbicides. Further research into its specific toxicological profile is warranted to fully assess its risk to environmental and human health.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Deethylatrazine. National Center for Biotechnology Information. [Link]

  • Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

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An In-depth Technical Guide to the N-Deethylation of Sebuthylazine: Pathway, Mechanisms, and Analytical Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The herbicide sebuthylazine, a member of the s-triazine class, undergoes significant metabolic transformation in various biological and environmental systems. A primary and critical step in its degradation is the N-deethylation to form desethylsebutylazine. This transformation reduces the phytotoxicity of the parent compound but results in a metabolite that retains structural similarity and may exhibit its own environmental persistence and biological activity. Understanding the intricate mechanisms, enzymatic drivers, and analytical methodologies for this pathway is paramount for researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the sebuthylazine degradation pathway, focusing on the enzymatic systems responsible, detailed experimental protocols for its investigation, and the analytical techniques required for robust quantification.

Introduction: Sebuthylazine and the Significance of N-Dealkylation

Sebuthylazine, [N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine], is a selective herbicide used to control broadleaf and grassy weeds.[1][2] Like other s-triazine herbicides, its mode of action involves the inhibition of photosynthesis.[3] The environmental fate and biological efficacy of sebuthylazine are intrinsically linked to its metabolic degradation. One of the principal metabolic routes is N-dealkylation, a process that involves the removal of one of the N-alkyl side chains from the triazine ring.[4][5]

The conversion to this compound specifically involves the cleavage of the ethyl group, a reaction that can occur in plants, microorganisms, and mammals.[4][6] This process is a key detoxification step, as the resulting metabolite generally exhibits reduced herbicidal activity. However, the presence of this compound and other metabolites in soil and water is a significant consideration for environmental monitoring, as they contribute to the total toxic residue. Therefore, a detailed understanding of this degradation pathway is crucial for comprehensive risk assessment and the development of effective bioremediation strategies.

Biochemical Mechanisms of Sebuthylazine Degradation

The transformation of sebuthylazine to this compound is not a spontaneous chemical reaction but is predominantly catalyzed by specific enzyme systems. Both biotic and abiotic factors can contribute to herbicide degradation, but N-dealkylation is overwhelmingly a biological process.[7]

Primary Metabolic Pathway: Oxidative N-Deethylation

The core reaction is the oxidative removal of the ethyl group attached to one of the amino nitrogens on the triazine ring. This two-step process is primarily mediated by Cytochrome P450 monooxygenases.

  • Hydroxylation: The P450 enzyme catalyzes the insertion of an oxygen atom from O₂ into a C-H bond on the α-carbon of the ethyl group, forming an unstable hydroxyethyl intermediate. This reaction requires a reducing agent, typically NADPH.[8][9]

  • Decomposition: The intermediate spontaneously decomposes, releasing the ethyl group as acetaldehyde (CH₃CHO) and leaving a primary amine on the triazine ring, thus forming this compound.

This enzymatic reaction is a cornerstone of Phase I metabolism for a vast number of xenobiotics, including many herbicides.[8][9]

Key Enzymatic Systems

a) Cytochrome P450 Monooxygenases (P450s)

In plants and animals, P450 enzymes, located in the endoplasmic reticulum, are the primary catalysts for N-dealkylation.[10] These enzymes are part of a sophisticated detoxification system that enhances the water solubility of foreign compounds, preparing them for further conjugation and excretion (Phase II and III metabolism).[8] In crops like maize, specific P450s (e.g., from the CYP81A family) are responsible for herbicide tolerance by rapidly metabolizing active compounds.[11] The rate of P450-mediated metabolism is a critical factor determining the selectivity and resistance of different plant species to triazine herbicides.[4][10]

b) Microbial Degradation

In the environment, soil and water microorganisms play a crucial role in the degradation of s-triazines.[12] Various bacterial strains have been identified that can utilize triazine herbicides as a source of nitrogen and sometimes carbon.[13][14] The degradation pathway in microbes can be initiated by hydrolytic or oxidative enzymes.[15][16] For instance, bacterial consortia have been shown to degrade the closely related herbicide terbuthylazine, producing desethylterbuthylazine through N-dealkylation, followed by further degradation of the triazine ring.[13][17] The enzymes involved, such as atrazine chlorohydrolase (AtzA) and subsequent amidohydrolases (AtzB, AtzC) in atrazine-degrading bacteria, catalyze sequential hydrolytic reactions that ultimately mineralize the compound.[16][18] While the initial step for sebuthylazine is oxidative dealkylation, subsequent microbial action is essential for complete environmental breakdown.

Abiotic Degradation

While enzymatic reactions are dominant, abiotic processes such as hydrolysis and photolysis can contribute to the overall degradation of triazine herbicides. Hydrolysis of the chlorine atom at the C2 position of the triazine ring can occur, especially at extreme pH values, forming the less toxic hydroxy-sebuthylazine.[7] However, N-dealkylation is not a significant abiotic pathway.[19]

Diagram 1: N-Deethylation of Sebuthylazine

A diagram illustrating the core chemical transformation.

Caption: Oxidative N-deethylation of Sebuthylazine to this compound.

Experimental Protocols for Pathway Analysis

To investigate the sebuthylazine degradation pathway, researchers can employ a combination of in vitro and in vivo systems coupled with sensitive analytical techniques.

Protocol 1: In Vitro Metabolism Assay with Plant Microsomes

This protocol assesses the capability of plant enzymes, primarily P450s, to metabolize sebuthylazine.

1. Microsome Preparation:

  • Homogenize young plant tissue (e.g., maize shoots) in a cold extraction buffer (e.g., phosphate buffer with PVPP, ascorbate, and DTT).
  • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the pellet in a storage buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

2. Incubation Assay:

  • Prepare reaction vials in a final volume of 200 µL containing:
  • Phosphate buffer (pH 7.4)
  • Plant microsomes (e.g., 50 µg protein)
  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
  • Sebuthylazine (e.g., 10 µM final concentration, dissolved in methanol or DMSO).
  • Pre-incubate the mixture at 30°C for 5 minutes.
  • Initiate the reaction by adding the NADPH generating system.
  • Incubate at 30°C for a defined period (e.g., 60 minutes). Include a control reaction without the NADPH system.
  • Stop the reaction by adding an equal volume of cold acetonitrile.

3. Sample Analysis:

  • Centrifuge the quenched reaction to precipitate proteins.
  • Analyze the supernatant for the presence of sebuthylazine and this compound using HPLC-MS/MS (see Protocol 3).
Protocol 2: Analytical Quantification via HPLC-MS/MS

This protocol provides a robust method for the simultaneous detection and quantification of sebuthylazine and its metabolite.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water.
  • Load the aqueous sample (e.g., supernatant from the in vitro assay or a water sample) onto the cartridge.
  • Wash the cartridge with water to remove interfering salts and polar compounds.
  • Elute the analytes with a suitable organic solvent, such as acetonitrile or methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.

2. HPLC-MS/MS Analysis:

  • Chromatography:
  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).[20]
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (Triple Quadrupole):
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for sebuthylazine and this compound to ensure high selectivity and sensitivity. For example:
  • Sebuthylazine: [M+H]⁺ m/z 230.1 → fragments
  • This compound: [M+H]⁺ m/z 202.1 → fragments
  • Optimize collision energies for each transition to maximize signal intensity.

3. Quantification:

  • Generate a calibration curve using analytical standards of sebuthylazine and this compound.
  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Diagram 2: Experimental Workflow for Degradation Analysis

A flowchart detailing the process from sample incubation to final data analysis.

Workflow cluster_prep Sample Preparation & Incubation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: In Vitro or Environmental Sample incubation Incubation (e.g., Microsomes + Sebuthylazine) start->incubation quench Quench Reaction (e.g., with Acetonitrile) incubation->quench spe Solid-Phase Extraction (SPE) (Cleanup & Concentration) quench->spe evap Evaporation & Reconstitution spe->evap hplc HPLC Separation (C18 Column) evap->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms quant Quantification (vs. Calibration Curve) msms->quant report Final Report: Concentration Data quant->report

Caption: Workflow for analyzing sebuthylazine degradation.

Data Presentation

Clear and concise data presentation is essential for interpreting the results of degradation studies.

Table 1: Physicochemical Properties of Sebuthylazine and this compound

PropertySebuthylazineThis compoundReference
Chemical Formula C₉H₁₆ClN₅C₇H₁₂ClN₅[1],[21]
Molar Mass 229.71 g/mol 201.66 g/mol [1],[21]
IUPAC Name N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamineN-(butan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine[1],[21]
Classification Chlorotriazine HerbicideChlorotriazine Metabolite[1],[21]

Table 2: Example Time-Course Degradation Data

This table illustrates hypothetical data from an in vitro microsomal assay.

Incubation Time (min)Sebuthylazine Conc. (µM)This compound Conc. (µM)
010.000.00
158.521.48
306.983.02
604.755.25
1202.117.89

Conclusion

The degradation of sebuthylazine to this compound via N-deethylation is a pivotal metabolic event driven primarily by Cytochrome P450 enzymes in higher organisms and various enzymatic systems in microorganisms. This transformation is a critical determinant of the herbicide's efficacy, selectivity, and environmental persistence. For researchers, a thorough understanding of this pathway, supported by robust experimental validation using techniques like HPLC-MS/MS, is essential. The protocols and information presented in this guide offer a framework for investigating this and similar xenobiotic metabolic pathways, ultimately contributing to safer agricultural practices and more accurate environmental risk assessments.

References

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Desethylsebutylazine as a Water Contaminant: A Technical Guide to Environmental Fate, Analysis, and Ecotoxicology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract Desethylsebutylazine is a primary degradation product of the chlorotriazine herbicide sebuthylazine. As with many pesticide metabolites, its presence in aquatic environments is of growing concern due to its potential for mobility, persistence, and toxicity to non-target organisms. This guide provides a comprehensive technical overview for researchers and analytical scientists, detailing the formation, environmental fate, and toxicological significance of this compound. It offers a deep dive into the state-of-the-art analytical methodologies required for its trace-level detection in water, with a focus on providing field-proven, self-validating protocols for robust quantification.

Section 1: Genesis and Chemical Identity of this compound

The Parent Compound: Sebuthylazine

Sebuthylazine (N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide belonging to the chlorotriazine class.[1] Like its chemical relatives, atrazine and terbuthylazine, it functions by inhibiting photosynthesis at photosystem II. Its application in agriculture leads to its eventual breakdown in the environment, creating a series of metabolites.

Formation and Properties of this compound

This compound (2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine) is formed through the microbial or chemical dealkylation of the parent sebuthylazine molecule, specifically the removal of the ethyl group.[2] This transformation is a common fate for many triazine herbicides.[2] Understanding the physicochemical properties of this metabolite is critical to predicting its environmental behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine [3]
CAS Number 37019-18-4 [3][4]
Molecular Formula C₇H₁₂ClN₅ [3][4]
Molecular Weight 201.66 g/mol [3][4][5]
XLogP3 1.97 [4]
Boiling Point 395.5°C at 760 mmHg [4]

| Density | 1.32 g/cm³ |[4] |

Why Metabolites Matter: The Rationale for Concern

The scientific and regulatory focus has expanded from parent pesticide compounds to include their major degradation products. This is because metabolites can:

  • Exhibit significant toxicity, sometimes approaching or even exceeding that of the parent compound.[6]

  • Possess greater water solubility and mobility, leading to a higher potential for groundwater contamination.[7]

  • Persist in the environment longer than the parent compound.

Therefore, monitoring for this compound is not merely an academic exercise but a necessary component of a comprehensive environmental risk assessment.

Section 2: Environmental Fate, Transport, and Occurrence

The journey of this compound from agricultural fields to water bodies is governed by a complex interplay of chemical transformations and physical transport processes.[8][9]

The Transformation Pathway

The primary pathway for the formation of this compound is the biodegradation of sebuthylazine in soil. This process involves the enzymatic removal of the N-ethyl group, a common metabolic route for N-alkylated herbicides.

parent Sebutylazine (Parent Herbicide) metabolite This compound (Primary Metabolite) parent->metabolite  Biotransformation (De-ethylation in soil)

Caption: Transformation of Sebuthylazine to this compound.

Factors Influencing Environmental Mobility

The fate and transport of this compound are dictated by its chemical properties and the characteristics of the surrounding environment.[8] Key factors include:

  • Soil Sorption: The partitioning coefficient between soil organic carbon and water (Koc) determines how strongly the compound binds to soil particles. Lower Koc values, typical for polar metabolites, lead to higher mobility and a greater risk of leaching into groundwater.

  • Water Solubility: Compared to parent triazines, dealkylated metabolites like desethylatrazine (a close analog) are generally more water-soluble, enhancing their transport via surface runoff and soil infiltration.[10]

  • Persistence: The rate of further degradation (its half-life in soil and water) determines its persistence. Triazine ring structures can be recalcitrant to complete mineralization.

Occurrence in Aquatic Systems

While specific monitoring data for this compound is sparse, extensive studies on the analogous compound, desethylterbuthylazine (TD), provide a reliable proxy. TD is frequently detected in both surface and groundwater across Europe, often at concentrations exceeding the European Union's drinking water limit of 0.1 µg/L for individual pesticides.[7][11] Its presence in leached water from agricultural fields confirms its high mobility.[7] This strongly suggests that this compound will be found in water bodies where the parent herbicide is used.

Section 3: Ecotoxicological Profile

The toxicological impact of this compound on aquatic life is a critical aspect of its risk profile. Data from closely related triazine metabolites are used to infer its likely effects.

Aquatic Toxicity

Studies on non-target aquatic organisms reveal that triazine metabolites can induce a range of adverse effects. Research on desethylterbuthylazine, for instance, has demonstrated chronic toxicity to aquatic invertebrates and fish.[11][12]

Table 2: Summary of Ecotoxicological Effects of Analogous Triazine Metabolites

Organism Compound Effect Concentration Source
Common Carp (Cyprinus carpio) Desethylterbuthylazine 31-day LC50 (mortality) 441.6 µg/L [13]
Common Carp (Cyprinus carpio) Desethylterbuthylazine Delayed development, lower weight 900-1800 µg/L [13]
Red Swamp Crayfish (Procambarus clarkii) Desethylterbuthylazine Oxidative stress, histopathological changes 2.9 µg/L [11]

| Amphipods & Algae | Desethylatrazine (DEA) | Less acutely toxic than parent Atrazine | >1,500 µg/L (IC50) |[14] |

Oxidative Stress and Histopathological Damage

A key mechanism of sublethal toxicity for triazine metabolites is the induction of oxidative stress.[12] Exposure to environmentally relevant concentrations of desethylterbuthylazine (as low as 2.9 µg/L) was found to cause oxidative damage and histopathological changes in the hepatopancreas and gills of crayfish.[11] In common carp, exposure led to significant alterations in the kidney tubular system.[13] These findings underscore the potential for low-concentration, chronic exposure to cause significant physiological harm to aquatic organisms.

Section 4: Analytical Methodologies for Detection and Quantification

Accurate quantification of this compound in water requires highly sensitive and specific analytical methods capable of measuring trace concentrations (ng/L to µg/L).

The Analytical Challenge

The primary challenges are the low environmental concentrations and the presence of complex sample matrices (e.g., dissolved organic matter in surface water) that can interfere with analysis.[15] The polarity of this compound also influences the choice of analytical technique.

General Analytical Workflow

The overall process involves sample collection, preservation, extraction and concentration, and finally, instrumental analysis.

cluster_0 Phase 1: Field Sampling cluster_1 Phase 2: Laboratory Preparation cluster_2 Phase 3: Instrumental Analysis A 1. Water Sample Collection B 2. Preservation & Transport A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution & Concentration C->D E 5. Solvent Exchange & Internal Standard Spiking D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

Caption: Standard workflow for analyzing this compound in water.

Detailed Protocol: Solid-Phase Extraction (SPE)

Causality: SPE is essential to isolate the analyte from the complex water matrix and concentrate it to a level detectable by the instrument. The choice of sorbent (e.g., C18 or a polymeric phase) is dictated by the analyte's polarity.

Methodology:

  • Cartridge Conditioning: Sequentially wash a 500 mg reversed-phase (RP-C18) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

  • Drying: Dry the cartridge thoroughly by passing nitrogen gas or air through it for at least 30 minutes. This step is critical to remove residual water, which is incompatible with the subsequent organic elution solvent.

  • Elution: Elute the trapped this compound from the cartridge using 5-10 mL of a suitable organic solvent, such as ethyl acetate or methanol.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Gold Standard Protocol: Isotope Dilution LC-MS/MS

Trustworthiness: This method is considered the gold standard because it employs a stable isotope-labeled internal standard (SIL-IS) of the analyte.[16] The SIL-IS is chemically identical to the analyte but has a different mass. It is added at the beginning of the sample preparation process and co-elutes with the native analyte. Any loss of analyte during extraction or any variation in instrument response (matrix effects) will affect the SIL-IS and the native analyte equally. The ratio of their signals remains constant, providing a highly accurate and precise quantification that self-validates the entire process.

Methodology:

  • Sample Preparation: Fortify a known volume of the water sample with a known concentration of the this compound SIL-IS before proceeding with the SPE protocol described in Section 4.3.

  • Chromatographic Separation (LC):

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from 10% B to 90% B over 10 minutes to separate this compound from other matrix components.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor ion to product ion transition for both the native analyte and its SIL-IS.

    • MRM Transitions:

      • This compound: e.g., Precursor m/z 202.1 -> Product m/z 146.0

      • SIL-IS (e.g., d5-labeled): e.g., Precursor m/z 207.1 -> Product m/z 151.0

  • Quantification: Calculate the concentration of the native analyte based on the ratio of its peak area to the peak area of the SIL-IS, using a calibration curve prepared with the same SIL-IS concentration.

Alternative Methodologies

While LC-MS/MS is preferred, other methods have been used for triazine analysis.

Table 3: Comparison of Analytical Methods for Triazine Metabolites

Method Limit of Detection (LOD) Sample Preparation Throughput Justification
LC-MS/MS Excellent (low ng/L)[16] Moderate (SPE) High Gold standard for sensitivity and specificity; ideal for polar metabolites.[16][17]
GC-MS Good (<0.02 µg/L)[16] High (SPE + Derivatization)[18] Moderate Requires derivatization for polar metabolites, which adds time and potential for error.[17]

| HPLC-DAD/UV | Fair (0.01 µg/L)[16] | Moderate (SPE) | High | Lacks the specificity of mass spectrometry; susceptible to matrix interferences. |

Section 5: Future Outlook and Research Needs

The study of this compound and other pesticide metabolites is an evolving field. Key areas requiring further investigation include:

  • Direct Toxicological Studies: Conducting specific chronic toxicity and endocrine disruption assays for this compound to reduce reliance on data from analogous compounds.

  • Mixture Toxicity: Assessing the synergistic or additive toxic effects of this compound in combination with its parent compound and other co-occurring water contaminants.

  • Advanced Analytical Techniques: Developing faster, field-deployable sensors or screening methods for rapid assessment of water quality.

Section 6: References

  • This compound | C7H12ClN5 | CID 5018112. (n.d.). PubChem. Retrieved from [Link]

  • Desethylterbuthylazine | C7H12ClN5 | CID 108201. (n.d.). PubChem. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Velisek, J., Stara, A., & Machova, J. (2016). Effects of the Terbuthylazine Metabolite Terbuthylazine-Desethyl on Common Carp Embryos and Larvae. Bulletin of environmental contamination and toxicology. Retrieved from [Link]

  • DISTRIBUTION OF PESTICIDES IN GROUNDWATER AND SURFACE WATER FLOOD-IMPACTED UNCONNECTED COMMUNITIES IN SOUTH TEXAS FOLLOWING HUR. (n.d.). TAMU-CC Repository. Retrieved from [Link]

  • Bottoni, P., Grenni, P., Barra Caracciolo, A., & Martinelli, A. (2008). Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. INIS-IAEA. Retrieved from [Link]

  • Rogozin, A., & Guzzella, L. (2012). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). ResearchGate. Retrieved from [Link]

  • Stara, A., et al. (2018). Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). ResearchGate. Retrieved from [Link]

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Occurrence of Desethylsebutylazine in soil samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Occurrence and Analysis of Desethylterbuthylazine in Soil Samples

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Desethylterbuthylazine (DET), a principal degradation product of the triazine herbicide terbuthylazine. The guide is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring and risk assessment of herbicide residues in terrestrial environments. It details the formation of DET from its parent compound, elucidates its physicochemical properties influencing its environmental fate, and presents a robust, field-proven methodology for its extraction and quantification in soil matrices. The causality behind each experimental step is explained to ensure both technical accuracy and practical applicability.

Introduction: The Emergence of Desethylterbuthylazine as an Environmental Analyte

The widespread use of triazine herbicides in modern agriculture has led to increasing concern over the environmental fate of their degradation products. Terbuthylazine (TBA) has been widely adopted as a selective herbicide, often replacing atrazine in many regions.[1] Its application, however, results in the formation of various metabolites in the soil, among which Desethylterbuthylazine (DET) is of primary concern.

DET is formed through the microbial-mediated dealkylation of the parent terbuthylazine molecule.[2][3] This transformation significantly alters the compound's physicochemical properties. Notably, DET exhibits higher water solubility and weaker adsorption to soil organic matter compared to terbuthylazine.[1][4] This increased mobility enhances its potential to leach through the soil profile and contaminate groundwater resources, making its detection and quantification in soil a critical component of environmental monitoring programs.[1][5] This guide provides the foundational knowledge and detailed protocols necessary for the accurate assessment of DET in soil samples.

Formation and Environmental Fate of Desethylterbuthylazine

The persistence and transport of any chemical in the soil are governed by its intrinsic properties and its interaction with the soil environment. Understanding the transition from the parent compound to its metabolite is fundamental to predicting its environmental behavior.

Microbial Degradation Pathway of Terbuthylazine

The primary mechanism for the formation of Desethylterbuthylazine in soil is microbial degradation.[6] Soil microorganisms, including various bacteria (such as Arthrobacter sp. and Pseudomonas sp.) and fungi, utilize the ethyl side chain of the terbuthylazine molecule as a carbon source.[7] This process, known as N-dealkylation, removes the ethyl group, yielding DET. Further degradation can occur, leading to other metabolites like hydroxyterbuthylazine (through dechlorination) and eventually the cleavage of the triazine ring.[2][8]

G TBA Terbuthylazine (TBA) C9H16ClN5 DET Desethylterbuthylazine (DET) C7H12ClN5 TBA->DET Microbial N-de-ethylation HTBA Hydroxyterbuthylazine (TERB-OH) TBA->HTBA Hydrolysis/Dechlorination Other Further Degradation Products (e.g., Cyanuric Acid) DET->Other Further Microbial Degradation HTBA->Other Further Microbial Degradation

Caption: Simplified degradation pathway of Terbuthylazine in soil.

Physicochemical Properties and Environmental Mobility

The structural change from terbuthylazine to DET has profound implications for its environmental mobility. The loss of the ethyl group increases the polarity of the molecule. A summary of key physicochemical properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Terbuthylazine and Desethylterbuthylazine

PropertyTerbuthylazine (Parent)Desethylterbuthylazine (Metabolite)Significance for Soil Occurrence
Molecular Formula C₉H₁₆ClN₅[9]C₇H₁₂ClN₅[10]Affects molecular weight and polarity.
Molecular Weight 229.71 g/mol [9]201.66 g/mol [10]Lighter molecule may exhibit different transport dynamics.
Melting Point 176 - 179 °C[11]142 - 144 °C[12]Influences physical state in the environment.
log Kₒw (Octanol-Water Partition Coeff.) 3.2[4]1.94[4]Lower value for DET indicates lower lipophilicity and higher water solubility.
Water Solubility LowerHigher[1][4]Higher solubility of DET increases its potential for leaching with soil water.
Soil Adsorption Coeff. (Kₒc) HigherLower[1][4]DET binds less strongly to soil organic matter, enhancing its mobility.
Soil Half-life (DT₅₀) 73-138 days (Lab, 20-25°C)[8]Variable, formation- and degradation-dependentDET's persistence is linked to the degradation rate of the parent and its own stability.

The key takeaway is that DET is a more mobile and less hydrophobic compound than its parent, terbuthylazine. This makes it more likely to be found in soil pore water and to be transported to deeper soil layers, posing a greater risk to groundwater.[1][4] Factors such as soil texture, organic matter content, pH, moisture, and temperature all influence the rate of degradation and the degree of mobility.[13][14]

Analytical Methodology for Desethylterbuthylazine in Soil

The accurate quantification of DET in soil requires a robust analytical workflow that ensures efficient extraction, removal of interfering matrix components, and sensitive, selective detection. The following protocol is a synthesized, self-validating system based on established methods for triazine analysis.

Rationale for Method Selection

The chosen methodology combines a reliable extraction technique with the specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Extraction Solvent: A mixture of methanol and water is often used for triazine extraction from soil.[15] Methanol is effective at disrupting the analyte-soil matrix interactions, while water helps to desorb the more polar analytes like DET. Acetonitrile is another effective solvent, particularly for dealkylated metabolites.

  • Extraction Technique: Ultrasonic-assisted extraction (UAE) is employed to enhance the extraction efficiency by using cavitation to facilitate solvent penetration into the soil matrix.

  • Cleanup: Solid-Phase Extraction (SPE) with a C18 sorbent is a critical step. C18 is a non-polar stationary phase that retains the moderately non-polar triazines via hydrophobic interactions while allowing more polar, interfering compounds to be washed away.

  • Analytical Column: A reversed-phase C18 HPLC column is the standard for triazine analysis.[16][17] It separates compounds based on their hydrophobicity. To improve peak shape for basic compounds like triazines, the mobile phase is often acidified (e.g., with formic acid). This protonates residual silanol groups on the column's stationary phase, minimizing secondary ionic interactions that cause peak tailing.[18]

  • Detection: LC-MS/MS provides exceptional selectivity and sensitivity, allowing for the detection of DET at trace levels (sub-µg/kg). It confirms the analyte's identity through the specific precursor-to-product ion transitions.[19][20]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis p1 1. Soil Sampling & Homogenization p2 2. Weighing & Spiking (for QC) p1->p2 e1 3. Add Extraction Solvent (e.g., Methanol:Water) p2->e1 e2 4. Ultrasonic Bath (e.g., 30 min) e1->e2 e3 5. Centrifugation & Filtration e2->e3 c1 6. Solid-Phase Extraction (SPE) - Condition C18 Cartridge - Load Sample Extract - Wash (remove interferences) - Elute DET e3->c1 a1 7. Solvent Evaporation & Reconstitution in Mobile Phase c1->a1 a2 8. LC-MS/MS Analysis (C18 Column) a1->a2 a3 9. Data Processing & Quantification a2->a3

Sources

Toxicological Profile of Desethylsebutylazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Desethylsebutylazine is a primary metabolite of sebuthylazine, a chlorotriazine herbicide. As a member of the s-triazine chemical family, which includes more extensively studied compounds like atrazine and terbuthylazine, this compound's presence in the environment raises pertinent questions regarding its potential impact on human health. This technical guide provides a comprehensive toxicological profile of this compound, synthesized from available data on the parent compound and structurally similar triazine metabolites. Due to a significant lack of direct toxicological studies on this compound, this document leverages analogue data to build a predictive profile, covering toxicokinetics, metabolism, and key toxicological endpoints including genotoxicity, carcinogenicity, reproductive toxicity, and endocrine disruption potential. We present detailed experimental protocols and workflows for key toxicological assays, offering a framework for future research. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the risk assessment of environmental contaminants.

Introduction and Environmental Significance

Sebuthylazine (N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide used for pre-emergence control of broad-leaved and grass weeds.[1] Following its application in agricultural settings, sebuthylazine undergoes metabolic degradation in soil, plants, and animals. One of the primary metabolic pathways is N-dealkylation, which results in the formation of this compound (2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine).

The environmental fate of this compound is comparable to that of other triazine metabolites, such as desethylterbuthylazine, which exhibit moderate to high persistence in soil and water and possess a relatively high mobility potential. This persistence can lead to the contamination of surface and groundwater, making human exposure through drinking water a primary concern. Consequently, understanding the toxicological profile of this compound is critical for comprehensive human health risk assessment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to predicting its environmental transport, bioavailability, and toxicological behavior.

PropertyValueSource
IUPAC Name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine[2]
CAS Number 37019-18-4[2]
Molecular Formula C₇H₁₂ClN₅[2]
Molecular Weight 201.66 g/mol [2]
Canonical SMILES CCC(C)NC1=NC(=NC(=N1)N)Cl[2]
Synonyms Sebuthylazin-desethyl, DTXSID20407557[2]

Toxicokinetics and Metabolism

Metabolic Formation of this compound

This compound is formed from its parent compound, sebuthylazine, primarily through oxidative N-de-ethylation. This metabolic conversion is predominantly mediated by the Cytochrome P450 (CYP) enzyme system in the liver. Studies on analogous s-triazines, such as atrazine and terbuthylazine, have identified CYP1A2 as the principal low-K(m) enzyme responsible for N-dealkylation in human liver microsomes.[3][4] The reaction involves the oxidation of the ethyl group, leading to its removal and the formation of the desethyl metabolite.

cluster_0 Hepatic Metabolism Sebuthylazine Sebuthylazine (C₉H₁₆ClN₅) This compound This compound (C₇H₁₂ClN₅) Sebuthylazine->this compound Oxidative N-de-ethylation (CYP1A2 Mediated)

Caption: Metabolic conversion of Sebuthylazine to this compound.

Absorption, Distribution, and Excretion

Direct data on the toxicokinetics of this compound are not available. However, based on studies of the parent compound and other triazines, it is anticipated that this compound, being a relatively small and moderately polar molecule, would be readily absorbed from the gastrointestinal tract following oral exposure. Following absorption, it would likely be distributed throughout the body. The primary route of excretion for triazine metabolites is via the urine, either unchanged or as further conjugates.[4]

Toxicological Profile

The toxicological assessment of this compound is largely inferred from data on atrazine, simazine, and terbuthylazine, as well as their common metabolites.

Acute Toxicity

S-triazine herbicides generally exhibit low acute toxicity via oral, dermal, and inhalation routes. For instance, the oral LD50 of atrazine in rats is >2000 mg/kg. It is expected that this compound would also have a low order of acute toxicity.

Genotoxicity and Mutagenicity

There is no strong evidence to suggest that atrazine or its metabolites are mutagenic.[5] Some studies have reported clastogenic effects (i.e., causing breaks in chromosomes) at high, cytotoxic concentrations in vitro, but the in vivo relevance is questionable.[5] A standard battery of genotoxicity tests is required to definitively assess the potential of this compound.

This protocol outlines a standard Ames test to evaluate the mutagenic potential of this compound.

Causality: The Ames test is a widely used and validated initial screen for genotoxicity. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A test chemical is considered mutagenic if it causes a significant, dose-dependent increase in the number of "revertant" colonies that have regained the ability to synthesize histidine. The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is crucial because some chemicals only become genotoxic after being metabolized.

Methodology:

  • Strain Selection: Use a minimum of five tester strains, typically TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill more than ~50% of the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • Prepare test solutions of this compound in a suitable solvent (e.g., DMSO).

    • To a test tube, add 0.1 mL of an overnight culture of a tester strain, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).

    • Incubate briefly at 37°C.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin.

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants, typically at least a two-fold increase over the solvent control, observed in at least one strain.

Hypo Hypothalamus Pit Anterior Pituitary Hypo->Pit GnRH (+) Gonads Gonads (Testes/Ovaries) Pit->Gonads LH / FSH (+) Hormones Sex Hormones (Testosterone, Estrogen) Gonads->Hormones Synthesis Hormones->Hypo (-) Negative Feedback Hormones->Pit (-) Negative Feedback Target Target Tissues Hormones->Target Action Triazine s-Triazines (e.g., this compound) Triazine->Gonads ? Aromatase Induction

Caption: Potential disruption of the HPG axis by s-triazines.

Causality: This in vitro assay is a valuable screening tool for identifying chemicals that affect steroidogenesis. The H295R cell line expresses most of the key enzymes involved in the steroidogenic pathway, including aromatase (CYP19), and produces all major steroid hormones. By measuring changes in hormone production (e.g., testosterone and estradiol), the assay can detect chemicals that inhibit or induce key enzymes in this pathway, providing a mechanistic basis for potential endocrine disruption.

Methodology:

  • Cell Culture: Culture H295R cells in appropriate medium until they reach ~80% confluency.

  • Exposure: Replace the culture medium with fresh medium containing various concentrations of this compound, a solvent control, and positive/negative controls (e.g., forskolin to induce, prochloraz to inhibit). Incubate for 48 hours.

  • Hormone Quantification: Collect the culture medium. Quantify the concentrations of testosterone and estradiol using validated methods such as ELISA or LC-MS/MS.

  • Data Analysis: Normalize hormone concentrations to a measure of cell viability (e.g., total protein content). Compare hormone levels in treated wells to solvent controls. A significant increase in the estradiol-to-testosterone ratio may indicate aromatase induction.

Analytical Methodology for Exposure Assessment

Accurate quantification of this compound in environmental and biological matrices is essential for exposure assessment. The methods of choice are chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. [6][7]

Analytical Method Matrix Sample Preparation Limit of Detection (LOD) / Quantification (LOQ) Source
LC-MS/MS Water Solid-Phase Extraction (SPE) Low ng/L range [7][8]
GC-MS Water, Soil Liquid-Liquid Extraction (LLE), Derivatization ng/L to µg/kg range [6]

| LC-ESI-MS/MS | Biological Fluids (Urine, Plasma) | SPE or Protein Precipitation | Sub-ng/mL range | [7]|

Data Gaps and Future Research

The toxicological profile of this compound is currently based almost entirely on inference from parent compounds and analogues. This represents a significant data gap. The following studies are critical for a robust risk assessment:

  • Direct in vitro genotoxicity testing: A full battery of tests, including the Ames test, an in vitro micronucleus assay, and a chromosomal aberration test, should be conducted directly on this compound.

  • In vitro endocrine activity screening: The H295R steroidogenesis assay and receptor binding/transactivation assays (for estrogen, androgen, and thyroid receptors) are needed to clarify its endocrine-disrupting potential.

  • In vivo toxicokinetic studies: An ADME study in a rodent model would provide essential data on its absorption, distribution, metabolism, and excretion, which is crucial for interpreting toxicity data.

  • Repeated-dose toxicity studies: A 28-day or 90-day repeated-dose oral toxicity study in rodents would identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

Conclusion

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  • Pérez, H., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(19), 6542. [URL: https://www.mdpi.com/1420-3049/27/19/6542]
  • Khan, I., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(2), 347. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024340/]
  • Al-Salahi, R., et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Medicinal Chemistry, 9(7), 929-938. [URL: https://pubmed.ncbi.nlm.nih.gov/24024527/]

Sources

An In-Depth Technical Guide to the Desethylsebutylazine Reference Standard for High-Fidelity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, analytical chemists, and regulatory scientists with a comprehensive technical overview of the desethylsebutylazine reference standard. Moving beyond simple procedural outlines, this document delves into the rationale behind analytical choices, the principles of method validation, and the practical application of this critical reference material in ensuring data integrity for environmental and toxicological analyses.

The Foundational Role of Analytical Reference Standards

In any field of quantitative analysis, the accuracy and reliability of measurements are paramount. Analytical reference standards serve as the bedrock of this confidence.[1] They are highly purified and rigorously characterized materials used as a definitive benchmark against which unknown samples are measured.[2][3] In pharmaceutical research, environmental monitoring, and food safety, these standards are indispensable for:

  • Identity Confirmation: Verifying the presence of a specific analyte.

  • Quantitative Analysis: Accurately determining the concentration of an analyte (assay) or its impurities.

  • Method Validation: Establishing the performance characteristics of an analytical procedure, such as accuracy, precision, and linearity.[4]

  • System Calibration: Ensuring analytical instruments provide a response that is proportional to the analyte concentration.

The quality of a reference standard directly dictates the quality of the analytical data produced.[5] Therefore, its comprehensive characterization, documented purity, and proper handling are non-negotiable prerequisites for scientifically valid and regulatory-compliant results.

Understanding this compound

This compound is a primary metabolite of the herbicide Sebuthylazine (2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine).[6] Sebuthylazine belongs to the chlorotriazine class of herbicides used for selective weed control.[6] The metabolic process involves the dealkylation of the ethyl group from the parent sebutylazine molecule, resulting in this compound.

The presence and concentration of this compound in environmental matrices such as soil, groundwater, and agricultural products are key indicators of sebutylazine usage and environmental persistence.[7][8] Its analysis is crucial for environmental risk assessment, monitoring water quality, and ensuring food safety.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is the first step in developing a robust analytical method. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine[9]
Synonyms Sebuthylazin-desethyl, 6-Chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine[9][10]
CAS Number 37019-18-4[9][10]
Molecular Formula C₇H₁₂ClN₅[9][10]
Molecular Weight 201.66 g/mol [9][10]
Boiling Point 395.5°C at 760 mmHg[10]
Density 1.32 g/cm³[10]

Qualification of the this compound Reference Standard

A material does not become a reference standard simply by being synthesized; it must undergo a rigorous qualification process to establish its identity, purity, and fitness for purpose. This process is documented in a Certificate of Analysis (CoA) , which should accompany any legitimate reference standard.[11]

Synthesis and Characterization

The synthesis of this compound is the initial step, typically followed by extensive purification using techniques like recrystallization or preparative chromatography.[12][13][14] Once a highly purified batch is obtained, its structure and identity are unequivocally confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of significant structural impurities.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns unique to the molecule, further confirming its identity.[9]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Purity and Assay Assignment

Purity is the most critical attribute of a reference standard. It is determined using high-resolution quantitative techniques.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (like a Diode Array Detector or Mass Spectrometer) is used to separate the main component from any related impurities. The peak area percentage of the main peak provides a measure of chromatographic purity.

  • Assay (Absolute Purity): Techniques like quantitative NMR (qNMR) or mass balance are used to assign an exact purity value (e.g., 99.8%). The mass balance approach accounts for chromatographic purity, water content (by Karl Fischer titration), residual solvents (by headspace GC-MS), and non-volatile inorganic impurities.

This rigorous characterization ensures that when a scientist weighs out 10.0 mg of the reference standard, they can be confident in the precise mass of the this compound molecule being used.

Analytical Methodologies for this compound Quantification

The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry are the gold-standard techniques for trace-level analysis of pesticide metabolites like this compound.[15][16]

General Analytical Workflow

The overall process, from sample collection to final data reporting, follows a structured path designed to ensure accuracy and reproducibility.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, etc.) Extraction 2. Analyte Extraction (SPE or LLE) Sample->Extraction Cleanup 3. Extract Clean-up & Concentration Extraction->Cleanup Injection 4. GC-MS or LC-MS/MS Injection Cleanup->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. Mass Spectrometric Detection Separation->Detection Quant 7. Quantification (vs. Calibration Curve) Detection->Quant Report 8. Data Review & Reporting Quant->Report

Caption: General workflow for the analysis of this compound.

Sample Preparation: The Critical First Step

The goal of sample preparation is to isolate this compound from the complex sample matrix (e.g., soil, water, food) and concentrate it to a level suitable for instrumental analysis.[17]

  • Solid-Phase Extraction (SPE): This is the most common and effective technique. A water sample, for instance, is passed through a cartridge packed with a sorbent (like C18). This compound is retained on the sorbent while salts and other interferences pass through. The analyte is then eluted with a small volume of an organic solvent, achieving both clean-up and concentration.

  • Liquid-Liquid Extraction (LLE): In this classic technique, the analyte is partitioned from an aqueous sample into an immiscible organic solvent. It can be effective but is often more labor-intensive and uses larger volumes of solvent than SPE.

Instrumental Analysis: GC-MS and LC-MS/MS

GC-MS is highly effective for analyzing volatile and thermally stable compounds.[18] Given its chemical structure, this compound is amenable to GC analysis.

GC-MS ParameterTypical ConditionRationale
Column Mid-polarity capillary column (e.g., DB-5ms, HP-5ms)Provides good separation for a wide range of pesticide compounds.
Inlet Temperature 250 - 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Oven Program Temperature gradient (e.g., 70°C hold, ramp to 285°C)Separates analytes based on their boiling points and interaction with the stationary phase.[17]
Ionization Mode Electron Ionization (EI)Standard, robust technique that produces reproducible fragmentation patterns for library matching.
Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific, characteristic ions for this compound.[17]

LC-MS/MS is the preferred method for many modern labs due to its high sensitivity, specificity, and applicability to a broader range of compounds without the need for derivatization.[7][15]

LC-MS/MS ParameterTypical ConditionRationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Industry standard for retaining and separating moderately polar compounds like triazine metabolites.
Mobile Phase Gradient of Water and Acetonitrile/Methanol (with formic acid)The gradient elution effectively separates the analyte from matrix components. Formic acid aids in protonation for positive ion ESI.
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for polar molecules. Triazines readily form [M+H]⁺ ions in positive mode.
Detection Mode Multiple Reaction Monitoring (MRM)Provides exceptional specificity by monitoring a specific precursor ion to product ion transition, virtually eliminating matrix interference.

The Protocol in Practice: Method Validation and Quantification

Using the this compound reference standard is not merely about preparing a single solution. It is about creating a validated system for quantification. This is achieved by adhering to principles laid out by regulatory bodies like the FDA and international standards like ICH.[19][20][21]

Preparation of Stock and Working Standards

Protocol:

  • Equilibration: Allow the sealed vial of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Stock Solution Preparation: Accurately weigh a suitable amount (e.g., 10 mg) of the reference standard using an analytical balance. Dissolve it in a precise volume (e.g., 10.0 mL) of a high-purity solvent (e.g., methanol) in a Class A volumetric flask. This creates a high-concentration stock solution (e.g., 1000 µg/mL).

  • Intermediate and Working Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution. These standards should bracket the expected concentration range of the unknown samples.

Establishing the Calibration Curve

The calibration curve is the cornerstone of quantification. It demonstrates the relationship between the instrument's response and the concentration of the analyte.

Calibration_Curve p1 p2 p3 p4 p5 xaxis Concentration (ng/mL) yaxis Instrument Response (Peak Area) origin 6,8.4 origin->6,8.4 R² > 0.99 6.5,0 origin->6.5,0 0,9 origin->0,9

Caption: A typical calibration curve for quantitative analysis.

A series of at least five calibration standards are analyzed, and the instrument response (peak area) is plotted against the known concentration. A linear regression is applied, and a key acceptance criterion is a coefficient of determination (R²) greater than 0.99, indicating a strong linear relationship.

Key Validation Parameters
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, other metabolites). This is demonstrated by analyzing a blank matrix and ensuring no interfering peaks are present at the analyte's retention time.

  • Accuracy: The closeness of the measured value to the true value. It is assessed by spiking a blank matrix with a known amount of the reference standard at different levels (low, mid, high) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) of replicate measurements.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Conclusion

The this compound reference standard is more than just a chemical; it is a fundamental tool that underpins the validity of environmental and toxicological data. Its proper use, grounded in a solid understanding of its characterization, the principles of analytical chemistry, and rigorous method validation, is essential for generating data that is accurate, reproducible, and defensible. This guide provides the framework for scientists to not only perform the analysis but to understand the causality behind each step, ensuring the highest level of scientific integrity in their work.

References

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  • Vertex AI Search. (2026). Quality By Design The Importance Of Reference Standards In Drug Development.
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  • ECHEMI. (2026). SEBUTHYLAZINE-DESETHYL.
  • PMC, NIH. (2026).
  • Kaza, M. et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.
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Sources

Synthesis and characterization of Desethylsebutylazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Desethylsebutylazine

Abstract

This compound (6-chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine) is a primary metabolite and degradation product of the chlorotriazine herbicide, Sebutylazine.[1][2] The study of such metabolites is of paramount importance for environmental monitoring, toxicological assessment, and understanding the fate of parent herbicides in the ecosystem.[2][3] This guide provides a comprehensive, research-level overview of a robust laboratory synthesis of this compound, followed by a detailed multi-technique approach for its structural characterization and purity verification. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on experimental context.

Introduction to Chlorotriazines and the Significance of Metabolite Synthesis

The s-triazines are a class of nitrogen-containing heterocyclic compounds, with the chlorinated derivatives forming the backbone of a widely used group of herbicides for broadleaf weed control.[4][5] Sebutylazine (2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine) is one such herbicide.[1] Its environmental degradation, primarily through microbial action or metabolism in organisms, often involves the N-dealkylation of its side chains.[3][6] This process leads to the formation of metabolites like this compound, where the ethyl group is removed.

The ability to synthesize analytical standards of these metabolites is crucial. It enables the development and validation of quantitative analytical methods for their detection in environmental matrices (e.g., water, soil) and biological samples.[7][8] Furthermore, access to pure reference material is a prerequisite for conducting toxicological studies to evaluate the potential risks these degradation products pose to non-target organisms.[2] This guide, therefore, serves as a foundational document for laboratories engaged in agrochemical research, environmental science, and toxicology.

Synthesis of this compound

The synthesis of asymmetrically substituted triazines hinges on the differential reactivity of the chlorine atoms on the 1,3,5-triazine ring. The parent molecule, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), undergoes sequential nucleophilic aromatic substitution. The electron-withdrawing nature of the ring and the remaining chlorine atoms makes the first substitution facile. However, after the first substitution, the electron-donating character of the newly introduced amino group deactivates the ring, making subsequent substitutions require progressively more forcing conditions (e.g., higher temperatures).[9] This principle is exploited to achieve selective, stepwise substitution.

Our synthetic strategy involves a two-step reaction: first, the selective monosubstitution of cyanuric chloride with sec-butylamine at a low temperature, followed by the substitution of a second chlorine with ammonia at an elevated temperature to yield the target compound.

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate 2,4-dichloro-6-(sec-butylamino) -1,3,5-triazine Cyanuric_Chloride->Intermediate 1. sec-Butylamine Acetone/Water 0-5 °C Sec_Butylamine sec-Butylamine Ammonia Ammonia Product This compound (C7H12ClN5) Intermediate->Product 2. Aqueous Ammonia Reflux

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Cyanuric chloride (99%)

  • sec-Butylamine (99%)

  • Aqueous ammonia solution (28-30%)

  • Acetone, ACS grade

  • Dichloromethane (DCM), HPLC grade

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Step 1: Synthesis of 2,4-dichloro-6-(sec-butylamino)-1,3,5-triazine

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (18.4 g, 0.1 mol) in 150 mL of acetone.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Prepare a solution of sec-butylamine (7.3 g, 0.1 mol) in 50 mL of water.

  • Add the sec-butylamine solution dropwise to the stirred cyanuric chloride solution over 60-90 minutes, ensuring the temperature does not exceed 5 °C. Causality: This slow addition and low temperature are critical to prevent disubstitution, leveraging the reduced reactivity of the triazine ring after the first substitution.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 3 hours.

  • Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Filter the white precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The intermediate is used in the next step without further purification.

Step 2: Synthesis of this compound (6-chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine)

  • Transfer the dried intermediate from Step 1 to a 500 mL round-bottom flask.

  • Add 200 mL of aqueous ammonia solution (28-30%).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) with constant stirring.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. Causality: The higher temperature is necessary to overcome the energy barrier for the second chlorine substitution.

  • After the reaction is complete, cool the mixture to room temperature. A white solid should precipitate.

  • Filter the crude product and wash it with copious amounts of cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white crystalline solid.

  • Dry the final product in a vacuum oven at 50 °C.

Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis MS GC-MS (Structure & MW) NMR ¹H & ¹³C NMR (Structural Elucidation) IR FT-IR (Functional Groups) HPLC HPLC-UV (Purity Assessment) Sample Synthesized This compound Sample->MS Sample->NMR Sample->IR Sample->HPLC

Sources

An In-depth Technical Guide to Desethylsebutylazine (C7H12ClN5): A Triazine Herbicide Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Desethylsebutylazine, a significant metabolite of the chlorotriazine herbicide, sebuthylazine. While specific research on this compound is limited, this document synthesizes available data with established knowledge of triazine herbicides to offer valuable insights for researchers in environmental science, toxicology, and analytical chemistry.

Introduction: Understanding the Context of this compound

This compound (IUPAC name: 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine; CAS No: 37019-18-4) is a primary degradation product of sebuthylazine, a selective, systemic herbicide.[1][2] Sebuthylazine belongs to the chlorotriazine family of herbicides, which have been widely used in agriculture for the control of broadleaf and grassy weeds in various crops.[3][4] The environmental persistence and potential biological activity of its metabolites, such as this compound, are of significant interest to environmental scientists and toxicologists. This guide will delve into the known chemical properties, inferred biological mechanism, analytical methodologies for detection, and the broader context of its parent compound.

Physicochemical Properties and Synthesis

Molecular Structure and Properties

This compound possesses the molecular formula C7H12ClN5 and a molecular weight of 201.66 g/mol .[1] Its structure features a central triazine ring substituted with a chlorine atom, a primary amine group, and a sec-butylamine group. The removal of an ethyl group from the parent sebuthylazine molecule results in the formation of this metabolite.

PropertyValueSource
Molecular FormulaC7H12ClN5PubChem[1]
Molecular Weight201.66 g/mol PubChem[1]
IUPAC Name2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diaminePubChem[1]
CAS Number37019-18-4PubChem[1]
InChIKeyVMYDDULRGBGGBN-UHFFFAOYSA-NPubChem[1]
Synthesis of the Chlorotriazine Core

The synthesis of this compound itself is not extensively documented in the literature, as it is primarily a product of metabolic degradation. However, the synthesis of its parent chlorotriazine herbicides is well-established and provides a foundational understanding. The process typically starts with cyanuric chloride (trichlorotriazine), a highly reactive precursor. The chlorine atoms on the triazine ring can be sequentially substituted by nucleophilic displacement with different amines under controlled temperature conditions.[5][6]

The general synthetic pathway for a disubstituted chlorotriazine, like sebuthylazine, involves a two-step process:

  • First Substitution: Cyanuric chloride is reacted with a primary amine (e.g., ethylamine for sebuthylazine) at a low temperature (0-5 °C) to yield a monosubstituted dichlorotriazine.

  • Second Substitution: The resulting dichlorotriazine is then reacted with a second primary amine (e.g., sec-butylamine for sebuthylazine) at a slightly elevated temperature (20-50 °C) to produce the final disubstituted chlorotriazine herbicide.[5]

The formation of this compound occurs in the environment or within biological systems through the dealkylation of sebuthylazine.

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride Dichlorotriazine Monosubstituted Dichlorotriazine Cyanuric_Chloride->Dichlorotriazine Step 1 (0-5 °C) Ethylamine Ethylamine Ethylamine->Dichlorotriazine Sec_Butylamine sec-Butylamine Sebuthylazine Sebuthylazine Sec_Butylamine->Sebuthylazine Dichlorotriazine->Sebuthylazine Step 2 (20-50 °C) This compound This compound Sebuthylazine->this compound Environmental_Degradation Environmental/Metabolic Dealkylation Environmental_Degradation->this compound caption Figure 1: Generalized synthesis of the parent compound Sebuthylazine and the subsequent formation of this compound.

Caption: Generalized synthesis of Sebuthylazine and formation of this compound.

Mechanism of Action: Inhibition of Photosynthesis

As a metabolite of a triazine herbicide, the primary mechanism of action for this compound is inferred to be the inhibition of photosynthesis.[3][7] Triazine herbicides are known to block the electron transport chain in photosystem II (PSII) of plants.[8][9]

Specifically, they bind to the D1 protein of the PSII complex, at the quinone-binding site.[7] This binding event displaces plastoquinone, a crucial electron carrier, thereby interrupting the flow of electrons from photosystem II. The blockage of electron transport leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.[10]

Photosynthesis_Inhibition PSII Photosystem II (PSII) D1_Protein D1 Protein (Quinone-binding site) Plastoquinone Plastoquinone (QB) D1_Protein->Plastoquinone Normal Electron Flow Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain ATP_Synthesis ATP Synthesis Electron_Transport_Chain->ATP_Synthesis This compound This compound This compound->D1_Protein caption Figure 2: Inferred mechanism of action of this compound via inhibition of Photosystem II.

Caption: Inferred mechanism of action of this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound, along with other triazine herbicides and their metabolites, in environmental and biological samples are critical for monitoring and risk assessment. A variety of sophisticated analytical techniques are employed for this purpose.

Sample Preparation

Effective sample preparation is paramount for accurate analysis, as it involves extracting the analytes from complex matrices and removing interfering substances.

  • Solid-Phase Extraction (SPE): This is a widely used technique for the pre-concentration and cleanup of triazines from water samples.[11][12] C18 and polymeric sorbents are commonly employed to retain the analytes, which are then eluted with an organic solvent.[13]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and efficient microextraction technique that uses a small amount of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent.[14][15]

  • Microwave-Assisted Extraction (MAE): This method is often used for the extraction of triazines from solid samples like soil and sediment, offering faster extraction times and reduced solvent consumption compared to traditional methods.[16]

Chromatographic Separation and Detection
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of triazine herbicides and their metabolites.[11][17] It offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC coupled with tandem mass spectrometry is increasingly the method of choice for the analysis of polar and thermally labile compounds like triazine metabolites.[18][19] It provides excellent sensitivity and specificity, allowing for the direct analysis of water samples with minimal preparation.[20]

Experimental Protocol: Generic SPE-LC-MS/MS Workflow for Triazine Metabolite Analysis in Water

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the trapped analytes with 2 x 3 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a C18 column for separation with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis Water_Sample Water Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LC_Separation Liquid Chromatography (LC) Separation Concentration->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis caption Figure 3: A typical analytical workflow for the determination of this compound in water samples.

Caption: Typical analytical workflow for this compound determination.

Environmental Fate and Toxicology

The environmental fate and toxicological profile of this compound are intrinsically linked to those of its parent compound, sebuthylazine, and other triazine herbicides.

Environmental Persistence and Mobility

Triazine herbicides and their metabolites can persist in the environment, with their mobility and degradation rates influenced by soil type, pH, organic matter content, and microbial activity. Metabolites like desethylterbutylazine, an isomer of this compound, have been detected in surface and groundwater, indicating their potential for leaching. The persistence of these metabolites can sometimes be comparable to or even greater than the parent compound.[21]

Ecotoxicology

Triazine herbicides are known to be toxic to aquatic organisms, particularly algae and aquatic plants, due to their inhibitory effect on photosynthesis.[22] While the specific toxicity of this compound has not been extensively studied, it is reasonable to assume a similar mode of action and potential for aquatic toxicity. Studies on metabolites of other triazines have shown that they can also contribute to the overall toxicity observed in the environment.[23]

Future Research Directions

The current body of knowledge on this compound is largely inferred from studies on its parent compound and related triazine herbicides. To gain a more complete understanding, future research should focus on:

  • Direct Synthesis and Characterization: Developing a reliable method for the synthesis of pure this compound to enable detailed toxicological and environmental fate studies.

  • Toxicological Profiling: Conducting comprehensive in vitro and in vivo studies to determine the specific toxicity of this compound to various non-target organisms.

  • Metabolic Pathway Elucidation: Investigating the specific metabolic pathways that lead to the formation of this compound from sebuthylazine in different organisms and environmental compartments.

  • Environmental Monitoring: Developing and applying sensitive analytical methods to specifically monitor the occurrence and concentration of this compound in various environmental matrices.

Conclusion

This compound, as a metabolite of the herbicide sebuthylazine, represents an important area of study for environmental and analytical chemists. While direct data is scarce, a robust understanding of its properties and behavior can be extrapolated from the extensive research on triazine herbicides. Its primary mechanism of action is the inhibition of photosynthesis, and its detection in environmental samples is achievable through advanced analytical techniques like LC-MS/MS. Further research is needed to fully characterize its environmental fate, toxicology, and overall impact. This guide serves as a foundational resource for scientists and researchers working in this critical field.

References

  • Cai, Z., et al. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627-1632. [Link]

  • Wang, C., et al. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry, 63(42), 9328-9336. [Link]

  • NC State Extension Publications. (2015). Photosystem II inhibitors – Triazine Herbicides. Retrieved from [Link]

  • University of Illinois Extension. (n.d.). Photosynthesis (PSI and PSII) Inhibitor Herbicide Injury. Retrieved from [Link]

  • Hsien, C. H., & Chen, B. H. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst, 125(11), 1966-1969. [Link]

  • Jafari, M. T., et al. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. [Link]

  • Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. In The Triazine Herbicides (pp. 101-110). Elsevier. [Link]

  • Hsien, C. H., & Chen, B. H. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst, 125(11), 1966-1969. [Link]

  • Vink, J. P. M., & van der Zee, S. E. A. T. M. (1997). On-line trace-level enrichment gas chromatography of triazine herbicides, organophosphorus pesticides, and organosulfur compounds from drinking and surface waters. The Analyst, 122(11), 1213-1217. [Link]

  • Kumar, A., et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Separations, 10(6), 359. [Link]

  • Zhou, Q., et al. (2008). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography. Journal of Chromatographic Science, 46(6), 515-519. [Link]

  • Jafari, M. T., et al. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. [Link]

  • UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Retrieved from [Link]

  • Viñas, P., et al. (2017). Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). Microchemical Journal, 134, 25-31. [Link]

  • Zhou, Q., et al. (2008). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Journal of Chromatographic Science, 46(6), 515-519. [Link]

  • Al-Qassab, A. S., et al. (2010). Synthesis and reactions of the chlorotriazine compound 10... ResearchGate. [Link]

  • Kunishima, M., et al. (2001). Synthesis of chlorotriazines (2A, 2B, and 2D). ResearchGate. [Link]

  • Picó, Y., & Andreu, V. (2007). Chapter 20 – Methods of Analysis for Triazine Herbicides and Their Metabolites. In The Triazine Herbicides (pp. 555-593). Elsevier. [Link]

  • University of Hertfordshire. (n.d.). Sebuthylazine (Ref: GS 13528). AERU. Retrieved from [Link]

  • de la Colina, C., et al. (1995). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 33(5), 243-247. [Link]

  • Baranowska, I., & Barchańska, H. (2011). Procedures for Analysis of Atrazine and Simazine in Environmental Matrices. Reviews of Environmental Contamination and Toxicology, 210, 25-45. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desethylterbuthylazine. PubChem. Retrieved from [Link]

  • Wang, Q., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2329. [Link]

  • Compendium of Pesticide Common Names. (n.d.). sebuthylazine data sheet. Retrieved from [Link]

  • Del Carlo, M., et al. (2005). ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. INIS-IAEA. [Link]

  • Papadopoulos, N. G., et al. (2018). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. [Link]

  • Stanková, M., & Lebl, M. (1996). Library generation through successive substitution of trichlorotriazine. Molecular Diversity, 2(1-2), 75-80. [Link]

  • Svobodová, Z., et al. (2014). Effect of Terbuthylazine-2-hydroxy at Environmental Concentrations on Early Life Stages of Common Carp (Cyprinus carpio L.). BioMed Research International, 2014, 856936. [Link]

  • SourceWatch. (2011). Chlorotriazine Herbicides. Retrieved from [Link]

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  • Rolando, C. A., et al. (2016). Environmental fate of terbuthylazine and hexazinone in a planted forest steepland Recent Soil, New Zealand. ResearchGate. [Link]

  • Kafel, A., et al. (2022). Molecular and Biochemical Evidence of the Toxic Effects of Terbuthylazine and Malathion in Zebrafish. International Journal of Molecular Sciences, 23(19), 11880. [Link]

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desethylsebutylazine in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of desethylsebutylazine, a primary metabolite of the triazine herbicide sebuthylazine. The protocol herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and professionals in environmental monitoring and drug development. The method utilizes a robust sample extraction procedure followed by optimized chromatographic separation and tandem mass spectrometric detection, ensuring high accuracy, precision, and reliability in accordance with stringent validation guidelines.

Introduction

Triazine herbicides are widely utilized in agriculture for weed control, leading to their potential persistence and the formation of metabolites in the environment.[1][2] this compound (C7H12ClN5) is a key degradation product of sebuthylazine, and its presence in soil and water serves as an indicator of environmental contamination.[3] Accurate and sensitive quantification of this metabolite is crucial for environmental risk assessment and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its inherent selectivity and sensitivity, allowing for the detection of trace levels of contaminants in complex matrices.[4][5]

The principle of this method is based on the efficient extraction of this compound from the sample matrix, followed by chromatographic separation on a reverse-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity by monitoring unique precursor-to-product ion transitions for the analyte.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC7H12ClN5PubChem[3]
Molecular Weight201.66 g/mol PubChem[3]
InChIKeyVMYDDULRGBGGBN-UHFFFAOYSA-NPubChem[3]
LogP (predicted)2.2PubChem[3]

This table summarizes key physicochemical properties of this compound, influencing choices in sample preparation and chromatography.

Experimental

Materials and Reagents
  • This compound certified reference standard (CRS)

  • Isotopically labeled internal standard (IS), e.g., this compound-d5

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (FA), ACS grade

  • Ammonium acetate, analytical grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Syringe filters (0.22 µm)

Standard and Sample Preparation
2.2.1. Standard Solution Preparation

Stock solutions of this compound and the internal standard are prepared in methanol at a concentration of 1 mg/mL.[6] A series of working standard solutions are then prepared by serial dilution in a suitable solvent mixture (e.g., 50:50 ACN:water) to construct the calibration curve. Matrix-matched calibration standards are recommended to compensate for matrix effects.[7][8]

2.2.2. Sample Preparation Protocol

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Solid Phase Extraction (SPE) is a widely adopted and effective technique for triazine herbicides and their metabolites from aqueous samples.[9]

Protocol: Solid Phase Extraction (SPE) for Water Samples

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 100 mL of the water sample (acidified to pH < 3 with formic acid) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.[9][10]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Condition 1. Condition SPE Cartridge (Methanol, Water) Load 2. Load Sample (100 mL, pH < 3) Condition->Load Wash 3. Wash Cartridge (Water, 5% MeOH) Load->Wash Elute 4. Elute Analyte (5% NH4OH in MeOH) Wash->Elute Dry 5. Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Dry Reconstitute 6. Reconstitute (Initial Mobile Phase) Dry->Reconstitute Filter 7. Filter (0.22 µm Syringe Filter) Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

2.3.1. Liquid Chromatography (LC) Conditions

Effective chromatographic separation is essential to resolve the analyte from matrix interferences. A C18 stationary phase is commonly used for the separation of triazine herbicides.[1][11] Elevating the column temperature can improve peak shape and reduce run times.[12]

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like triazines.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 5% B to 95% B over 5 minutesA gradient is necessary to elute the analyte with good peak shape and to clean the column of late-eluting matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.[13]
Column Temperature 40°CIncreased temperature can improve peak symmetry and reduce viscosity, leading to lower backpressure.[12]
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.

// Title title [label="LC Gradient Elution Profile", fontsize=12];

// Axes origin [pos="0,0!"]; x_axis [pos="5,0!"]; y_axis [pos="0,3!"]; origin -> x_axis [label="Time (min)", labelfontcolor="#202124"]; origin -> y_axis [label="% Mobile Phase B", labelfontcolor="#202124"];

// X-axis labels xlabel0 [pos="0.5,-0.3!", label="0"]; xlabel1 [pos="4.5,-0.3!", label="5"];

// Y-axis labels ylabel0 [pos="-0.5,0.5!", label="5%"]; ylabel1 [pos="-0.6,2.8!", label="95%"];

// Gradient points p1 [pos="0.5,0.5!", shape=point, color="#EA4335"]; p2 [pos="4.5,2.8!", shape=point, color="#EA4335"];

// Gradient line p1 -> p2 [color="#EA4335", style=dashed]; } Caption: Representative LC gradient elution profile for this compound analysis.

2.3.2. Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, which is optimal for triazine compounds. The key to selectivity and sensitivity in tandem MS is the selection of appropriate Multiple Reaction Monitoring (MRM) transitions.[14]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for this compound

The precursor ion for this compound ([M+H]+) is m/z 202.1.[3][15] Collision-induced dissociation (CID) of this precursor yields characteristic product ions. Two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound202.1146.1Quantifier20
This compound202.1110.1Qualifier25
This compound-d5 (IS)207.1151.1Quantifier20

This table provides optimized MRM transitions. These values may require optimization on the specific instrument used.

Method Validation

The developed method should be validated according to established guidelines (e.g., FDA, SANTE) to ensure its fitness for purpose.[16][17][18] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples.

  • Linearity and Range: The method should demonstrate linearity over a defined concentration range. A correlation coefficient (r²) > 0.99 is typically required.[7]

  • Accuracy and Precision: Accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be evaluated at multiple concentration levels (e.g., low, medium, and high QC samples). Acceptance criteria are typically 80-120% for accuracy and ≤20% for precision.[5][7][18]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components. This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.[7]

  • Stability: The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).[19]

Example Validation Data (Illustrative)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.995> 0.99
Accuracy (% Recovery) 92 - 108%80 - 120%
Precision (% RSD) < 15%≤ 20%
LOQ 0.1 µg/L-
Matrix Effect 95 - 110%80 - 120%

This table presents typical performance characteristics of a validated LC-MS/MS method for pesticide residue analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in environmental samples. The combination of a streamlined solid-phase extraction protocol, optimized chromatographic separation, and specific tandem mass spectrometry detection allows for reliable trace-level analysis. Proper method validation is paramount to ensure that the data generated is accurate and defensible for its intended purpose in research and regulatory monitoring.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Journal of Chromatographic Science. Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Oxford Academic. [Link]

  • ResearchGate. Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. [Link]

  • Taylor & Francis Online. Determination of Triazine Herbicides in Aqueous Samples Using Solidification of a Floating Drop for Liquid-Phase Microextraction with Liquid Chromatography. [Link]

  • PubMed. Chromatographic methods for analysis of triazine herbicides. National Library of Medicine. [Link]

  • ResearchGate. Development and Validation of a Multiresidue Determination for Pesticides by LC-MS/MS. [Link]

  • Sci-Hub. Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food. [Link]

  • National Institutes of Health. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Shimadzu. Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. [Link]

  • Agilent. Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. [Link]

  • PubChem. Desethylterbuthylazine. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. [Link]

  • YouTube. LC-MS/MS Method Development for Drug Analysis. [Link]

  • National Institutes of Health. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. [Link]

  • PubMed. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study. National Library of Medicine. [Link]

  • PubMed. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies. National Library of Medicine. [Link]

  • PubMed. Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. National Library of Medicine. [Link]

  • Agilent. Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. [Link]

  • ResearchGate. Highly sensitive LC-MS/MS-ESI method for determination of phenelzine in human plasma and its application to a human pharmacokinetic study. [Link]

  • MDPI. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. [Link]

  • National Institutes of Health. Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. [Link]

  • ResearchGate. LC-ESI-MS/MS techniques for Method Development and Validation for. [Link]

Sources

Comprehensive Protocol for the Determination of Desethylsebutylazine in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Desethylsebutylazine is a principal degradation product of the triazine herbicides sebutylazine and terbuthylazine. Its presence in soil and water systems is a growing environmental concern due to its potential mobility and persistence. This application note presents a robust and validated method for the sensitive and selective quantification of this compound in diverse environmental matrices, including water, soil, and sediment. The protocol employs Solid-Phase Extraction (SPE) for aqueous samples and solvent extraction for solid samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This methodology provides the high degree of accuracy and precision required for environmental monitoring and regulatory compliance.

Introduction: The Environmental Significance of this compound

Triazine herbicides are widely used in agriculture, but their persistence and the bioactivity of their metabolites pose risks to non-target organisms and ecosystems.[1][2] this compound (also known as terbuthylazine-desethyl) is formed through the microbial or chemical degradation of its parent compounds in the environment. Due to its relatively high mobility and moderate persistence, it is frequently detected in surface and groundwater, sometimes at concentrations exceeding regulatory limits for drinking water. Accurate monitoring is therefore essential for assessing water quality and understanding the environmental fate of triazine herbicides.[3] This guide provides a comprehensive framework for its analysis, from sample collection and preparation to instrumental quantification, grounded in established analytical principles.

Analyte Properties

A clear understanding of the analyte's physicochemical properties is fundamental to designing an effective analytical method.

PropertyValueReference
IUPAC Name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine
Molecular Formula C₇H₁₂ClN₅[4]
Molecular Weight 201.66 g/mol [4]
CAS Number 37019-18-4
XLogP3-AA 2.2[4]

Principle of the Method

The analytical workflow is designed to isolate this compound from complex environmental matrices and quantify it with high selectivity.

  • Extraction and Cleanup : For aqueous matrices, Solid-Phase Extraction (SPE) is utilized.[5] A C18 reversed-phase sorbent retains the moderately non-polar this compound from the polar water sample while allowing salts and other polar interferences to pass through. For solid matrices like soil and sediment, a robust solvent extraction is employed to transfer the analyte into an organic phase, which is then cleaned to remove co-extracted matrix components.

  • Separation and Quantification : The prepared extract is injected into a GC-MS system. The gas chromatograph separates this compound from other compounds based on its volatility and interaction with a capillary column.[6] The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, provides highly selective detection and quantification by monitoring specific mass fragments characteristic of the analyte, thereby minimizing matrix interference and enhancing sensitivity.[7]

Analytical Workflow Overview

The following diagram illustrates the complete analytical procedure from sample acquisition to final data reporting for both water and soil/sediment matrices.

G cluster_0 Sample Collection & Pre-treatment cluster_1 Water Sample Preparation (SPE) cluster_2 Soil/Sediment Sample Preparation cluster_3 Final Preparation & Analysis Collect Sample Collection (Water/Soil) Water_Filt Water Sample Filtration (0.45 µm) Collect->Water_Filt Soil_Air Soil/Sediment Sample Air-Drying & Sieving Collect->Soil_Air SPE_Cond SPE Cartridge (C18) Conditioning Water_Filt->SPE_Cond Soil_Weigh Weigh Sample (10 g) Soil_Air->Soil_Weigh SPE_Load Sample Loading (500 mL) SPE_Cond->SPE_Load SPE_Wash Interference Wash (5% Methanol/Water) SPE_Load->SPE_Wash SPE_Elute Analyte Elution (Ethyl Acetate) SPE_Wash->SPE_Elute Concentrate Extract Concentration (Nitrogen Evaporation) SPE_Elute->Concentrate Soil_Ext Solvent Extraction (Acetonitrile) Soil_Weigh->Soil_Ext Soil_Clean Dispersive SPE Cleanup (PSA/C18) Soil_Ext->Soil_Clean Soil_Cent Centrifugation Soil_Clean->Soil_Cent Soil_Cent->Concentrate Reconstitute Reconstitution (Isooctane) Concentrate->Reconstitute GCMS GC-MS Analysis (SIM Mode) Reconstitute->GCMS Data Data Processing & Quantification GCMS->Data Report Final Report Data->Report

Caption: End-to-end analytical workflow for this compound analysis.

Apparatus and Reagents

  • Apparatus : GC-MS system with autosampler, SPE vacuum manifold, nitrogen evaporator, analytical balance, vortex mixer, centrifuge, glassware.

  • Reagents : All solvents (e.g., methanol, acetonitrile, ethyl acetate, isooctane) must be pesticide residue grade or higher. Reagent water should be Type I (18.2 MΩ·cm).

  • Reference Standard : Certified reference material of this compound (≥95% purity). A stock solution (e.g., 100 µg/mL) is prepared in methanol and stored at -20°C. Working standards are prepared by serial dilution in the final reconstitution solvent.

  • SPE Cartridges : 6 mL cartridges containing 500 mg of C18 sorbent.[8]

Detailed Experimental Protocols

This protocol is based on the widely used Solid-Phase Extraction (SPE) technique, which is highly effective for isolating triazines from water.[6]

  • Sample Pre-treatment : Filter the water sample (500 mL) through a 0.45 µm glass fiber filter to remove suspended particulates.

  • SPE Cartridge Conditioning : Attach a C18 SPE cartridge to the vacuum manifold. Condition the sorbent by passing 5 mL of ethyl acetate followed by 5 mL of methanol. Do not allow the cartridge to go dry.

    • Causality: Conditioning activates the C18 functional groups and removes any potential contaminants from the sorbent bed.

  • Cartridge Equilibration : Immediately after conditioning, pass 10 mL of reagent water through the cartridge, leaving a thin layer of water on top of the sorbent.

    • Causality: Equilibration prepares the sorbent surface for optimal interaction with the aqueous sample, ensuring efficient analyte retention.

  • Sample Loading : Load the 500 mL water sample onto the cartridge and apply a gentle vacuum to achieve a flow rate of approximately 5-10 mL/min.

  • Interference Wash : After the entire sample has passed, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences. Dry the cartridge under vacuum for 10 minutes.

    • Causality: This wash step removes weakly bound, highly polar matrix components without eluting the target analyte, thus improving the final extract's purity.

  • Analyte Elution : Place a collection tube under the cartridge. Elute the retained this compound with 2 x 4 mL aliquots of ethyl acetate.

  • Concentration : Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of isooctane for GC-MS analysis.

This protocol utilizes a solvent extraction method, similar in principle to QuEChERS, to handle the complexity of solid samples.[9][10]

  • Sample Preparation : Weigh 10 g of homogenized, air-dried, and sieved (<2 mm) soil into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of reagent water and vortex for 30 seconds. Add 15 mL of acetonitrile and vortex vigorously for 2 minutes.

  • Salting-Out and Phase Separation : Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

    • Causality: The salt mixture induces phase separation between the water and acetonitrile and drives the analyte into the organic layer, enhancing extraction efficiency.

  • Dispersive SPE (dSPE) Cleanup : Transfer 6 mL of the upper acetonitrile layer to a 15 mL tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of C18 sorbent, and 150 mg of primary secondary amine (PSA) sorbent. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: PSA removes organic acids and other polar interferences, C18 removes non-polar interferences, and MgSO₄ removes residual water.

  • Concentration : Transfer 4 mL of the cleaned supernatant to a new tube. Evaporate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of isooctane for GC-MS analysis.

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument used.

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for splitless injection.
Inlet ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Inlet Temperature250°CEnsures rapid volatilization of the analyte.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column providing good separation for triazines.
Oven Program80°C (hold 1 min), ramp to 200°C at 20°C/min, ramp to 280°C at 10°C/min (hold 5 min)Provides good separation of target analyte from matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation.
Ion Source Temp.230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions.
SIM Ions m/z 172 (Quantifier), m/z 174, 108 (Qualifiers)These ions are characteristic fragments of this compound.[4] The quantifier is used for concentration calculation, while qualifiers confirm identity based on their relative abundance ratio.

Method Validation and Quality Control

Method validation is a mandatory process to ensure that the analytical procedure is fit for its intended purpose.[11] Key parameters should be assessed according to established guidelines.[12]

Validation ParameterAcceptance CriteriaPurpose
Linearity (R²) ≥ 0.995Demonstrates a proportional response of the instrument to analyte concentration over a defined range.
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration that can be measured with acceptable precision and accuracy. Typically 0.05 µg/L for water and 5 µg/kg for soil.
Accuracy (Recovery) 70 - 120%Measures the agreement between the measured value and the true value, assessed by spiking blank matrix at low, medium, and high concentrations.[10]
Precision (RSD) ≤ 20%Measures the degree of scatter between a series of measurements, assessed via repeatability (intra-day) and reproducibility (inter-day) experiments.[12]

Quality Control (QC) Measures:

  • Method Blank : A blank matrix sample processed alongside every batch to check for contamination.

  • Laboratory Control Sample (LCS) : A clean matrix spiked with a known analyte concentration to monitor method performance.

  • Matrix Spike/Spike Duplicate : A pair of environmental samples spiked with a known analyte concentration to assess matrix effects on accuracy and precision.

References

  • Procedures commonly used to prepare water samples for triazine analysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. (2020). Austin Publishing Group. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. (2025). SWA Environmental. Retrieved January 14, 2026, from [Link]

  • Sebuthylazine, Desethyl - CRM. (n.d.). LABSTANDARD. Retrieved January 14, 2026, from [Link]

  • Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. (n.d.). U.S. EPA. Retrieved January 14, 2026, from [Link]

  • Sebuthylazine desethyl. (n.d.). Analytical Standard Solutions (A2S). Retrieved January 14, 2026, from [Link]

  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. (n.d.). Chromatography Online. Retrieved January 14, 2026, from [Link]

  • Determination of triazine herbicides in environmental water samples by high-performance liquid chromatography using graphene-coated magnetic nanoparticles as adsorbent. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Certified Reference Material Data Sheet for Herbicides. (n.d.). ESSLAB. Retrieved January 14, 2026, from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 14, 2026, from [Link]

  • Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. (2004). IAEA-INIS. Retrieved January 14, 2026, from [Link]

  • Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. (2004). IAEA-INIS. Retrieved January 14, 2026, from [Link]

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. (2003). PubMed. Retrieved January 14, 2026, from [Link]

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. (2003). Marcel Dekker, Inc. Retrieved January 14, 2026, from [Link]

  • Environmental Fates and Impacts of Major Forest Use Pesticides. (1984). U.S. EPA. Retrieved January 14, 2026, from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2024). MDPI. Retrieved January 14, 2026, from [Link]

Sources

Application Note & Protocol: High-Recovery Solid-Phase Extraction of Desethylsebutylazine from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Desethylsebutylazine

This compound (C7H12ClN5) is a principal degradation product of the chlorotriazine herbicide sebuthylazine.[1][2] As a member of the triazine herbicide family, it exhibits moderate polarity and persistence in the environment, leading to concerns about its potential contamination of ground and surface water resources.[3][4] Regulatory bodies worldwide mandate the monitoring of pesticide residues in drinking water, necessitating sensitive and reliable analytical methods for the detection of compounds like this compound, often at sub-parts-per-billion (ppb) or µg/L levels.[3]

Solid-phase extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction for the analysis of triazines in water.[5][6] SPE offers significant advantages, including higher sample throughput, reduced solvent consumption, and improved extract cleanliness, leading to more accurate and reproducible results.[5][7]

This document provides a comprehensive, field-proven protocol for the solid-phase extraction of this compound from water samples. It is intended for researchers, environmental scientists, and analytical chemists requiring a robust method for the isolation and pre-concentration of this analyte prior to chromatographic analysis.

Expertise & Experience: The Science Behind the Protocol

The successful extraction of this compound from water via SPE hinges on a fundamental understanding of its physicochemical properties and its interaction with the solid-phase sorbent.[8] As a triazine herbicide, this compound possesses both moderately hydrophobic (due to its alkyl side chain) and polar (due to the nitrogen-containing triazine ring) characteristics. This amphiphilic nature dictates the choice of SPE sorbent and the optimization of the extraction workflow.

Sorbent Selection: A Reversed-Phase Approach

A reversed-phase SPE mechanism is the most effective strategy for retaining this compound from a polar matrix like water.[5] In this approach, a non-polar stationary phase (the SPE sorbent) interacts with the non-polar regions of the analyte through hydrophobic interactions. C18-bonded silica (octadecylsilane) is a widely used and highly effective sorbent for triazine herbicides due to its strong retention of these compounds.[9][10] The long alkyl chains of the C18 sorbent provide a high surface area for the hydrophobic regions of the this compound molecule to adsorb.

pH Adjustment: Enhancing Analyte Retention

While not always mandatory for neutral triazines, slight adjustments to sample pH can enhance the retention of certain metabolites. For this compound, maintaining a near-neutral to slightly basic pH ensures that the amine functional groups are not protonated, which would increase their polarity and potentially reduce their affinity for the non-polar C18 sorbent. A pH in the range of 7-8 is generally optimal for the extraction of triazine herbicides.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Collection Filter Filter Sample (0.45 µm) Sample->Filter pH_Adjust Adjust pH to ~7.5 (Optional) Filter->pH_Adjust Spike Spike with Internal Standard pH_Adjust->Spike Condition 1. Condition Cartridge (Methanol, then Water) Spike->Condition Proceed to SPE Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Organic Solvent) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Proceed to Analysis Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by GC-MS or LC-MS/MS Reconstitute->Analyze

Caption: Workflow for this compound SPE.

Detailed Application Protocol

This protocol is optimized for the extraction of this compound from a 500 mL water sample using a standard C18 SPE cartridge.

Materials and Reagents
ItemSpecifications
SPE Cartridges C18, 500 mg, 6 mL
Methanol (MeOH) HPLC Grade
Ethyl Acetate (EtOAc) HPLC Grade
Deionized Water HPLC Grade
Nitrogen Gas High Purity
Glassware Volumetric flasks, beakers, graduated cylinders
SPE Vacuum Manifold Capable of processing multiple samples
Analytical Balance 4-decimal place
pH Meter Calibrated
Step-by-Step Protocol

1. Sample Preparation:

  • Collect the water sample in a clean, amber glass bottle.

  • Filter the sample through a 0.45 µm glass fiber filter to remove any particulate matter.

  • If desired, adjust the sample pH to approximately 7.5 using dilute ammonium hydroxide or hydrochloric acid.

  • Spike the sample with an appropriate internal standard (e.g., atrazine-d5) for improved quantification.

2. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 5 mL of methanol to activate the sorbent.[5] Allow the methanol to pass through the cartridge by gravity or with a very low vacuum. Do not let the sorbent go dry.

  • Rinse the cartridges with 10 mL of deionized water, again ensuring the sorbent does not go dry before sample loading.[5]

3. Sample Loading:

  • Load the 500 mL water sample onto the conditioned cartridge.

  • Maintain a steady flow rate of approximately 10-15 mL/min. A consistent flow rate is crucial for reproducible analyte retention.

4. Cartridge Washing (Interference Removal):

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar, water-soluble interferences that may have been retained.

  • Dry the cartridge thoroughly under a high vacuum for at least 15 minutes to remove residual water. This step is critical for efficient elution.

5. Elution of this compound:

  • Place a clean collection tube inside the vacuum manifold.

  • Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate. Allow the first aliquot to soak the sorbent for 1-2 minutes before applying a vacuum to pull it through.

  • A slow elution flow rate of 1-2 mL/min will ensure complete recovery of the analyte.

6. Eluate Processing and Analysis:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas at room temperature.[5]

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or the initial mobile phase of the analytical method.

  • The sample is now ready for injection into a Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) for separation, identification, and quantification.[1][11][12]

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured through several key validation checkpoints:

  • Analyte Recovery: The recovery of this compound should be assessed by spiking a blank water sample with a known concentration of the analyte and processing it alongside the unknown samples. Typical recoveries for triazines using this method range from 85% to 110%.[5][7]

  • Method Blank: A blank sample (deionized water) should be run with each batch of samples to check for any background contamination from reagents or equipment.

  • Internal Standard: The use of an isotopically labeled internal standard, such as atrazine-d5, is highly recommended.[11] This standard is added to the sample before extraction and compensates for any analyte loss during the sample preparation and analysis process, thereby improving the accuracy and precision of the results.

Quantitative Data Summary

ParameterRecommended ValueRationale/Reference
Sample Volume 250 - 500 mLLarger volumes increase the pre-concentration factor.[6][11]
SPE Sorbent C18 (500 mg)Effective for retaining moderately non-polar triazines.[9][10]
Conditioning Solvents 5 mL Methanol, 10 mL DI WaterActivates the C18 phase and equilibrates it for an aqueous sample.[5]
Sample Loading Flow Rate 10-15 mL/minBalances throughput with efficient analyte retention.[9]
Elution Solvent 2 x 5 mL Ethyl AcetateEffectively disrupts hydrophobic interactions to release the analyte.
Typical Recovery 85-110%Demonstrates the efficiency of the extraction method.[5][7]
Limit of Quantification (LOQ) 0.05 - 0.1 µg/LAchievable with subsequent GC-MS or LC-MS/MS analysis.[13][14]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of this compound from water samples. By leveraging a reversed-phase C18 sorbent and an optimized workflow, this method offers high recovery, excellent reproducibility, and a clean extract suitable for sensitive chromatographic analysis. Adherence to the principles and steps outlined herein will enable researchers to accurately and reliably quantify this important herbicide metabolite in environmental water samples.

References

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. (2018). Academy of Sciences Malaysia. Retrieved January 14, 2026, from [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu Scientific Instruments. Retrieved January 14, 2026, from [Link]

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. (2003). Marcel Dekker, Inc. Retrieved January 14, 2026, from [Link]

  • Procedures commonly used to prepare water samples for triazine analysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Desethylterbuthylazine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Solid-phase extraction of some herbicides presents in water. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026, from [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (2007). AquaEnergy Expo Knowledge Hub. Retrieved January 14, 2026, from [Link]

  • Detection of pharmaceuticals and their transformation products in seawaters using off-line solid phase extraction and liquid chromatography-high resolution mass spectrometry. (2022). Open Exploration Publishing. Retrieved January 14, 2026, from [Link]

  • Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). (2016). PubMed. Retrieved January 14, 2026, from [Link]

  • Optimization of solid phase microextraction conditions for determination of triazines. (2018). E3S Web of Conferences. Retrieved January 14, 2026, from [Link]

  • Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. (2000). PubMed. Retrieved January 14, 2026, from [Link]

  • Sebuthylazine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). (2016). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

Application Notes & Protocols for the Determination of Desethylsebutylazine in Food Products using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the quantitative analysis of Desethylsebutylazine, a key metabolite of the triazine herbicide sebuthylazine, in various food matrices. The protocols detailed herein are designed for analytical scientists in regulatory, research, and quality control laboratories. We will explore the fundamental principles of the QuEChERS technique, provide step-by-step experimental protocols based on established standards like AOAC Official Method 2007.01 and EN 15662, and discuss the critical parameters for method validation and robust analytical performance, primarily using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Rationale for Monitoring this compound

This compound is a degradation product of sebuthylazine, a triazine-class herbicide used to control broadleaf and grassy weeds in various crops. Due to the persistence and potential mobility of parent triazine compounds and their metabolites, residues can find their way into the food supply. Regulatory bodies worldwide establish Maximum Residue Limits (MRLs) for pesticides and their relevant metabolites in foodstuffs to ensure consumer safety. Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound.

The QuEChERS method has emerged as the gold standard for multi-residue pesticide analysis in food.[1] Introduced by Anastassiades and Lehotay, it streamlines the sample preparation process, offering a faster and more cost-effective alternative to traditional extraction techniques.[2] Its effectiveness across a wide range of food matrices and analyte polarities makes it exceptionally well-suited for a comprehensive monitoring program.[3][4]

The QuEChERS Principle: A Two-Step Strategy

The elegance of the QuEChERS method lies in its simplicity, which can be broken down into two core stages: Extraction/Partitioning and Dispersive Solid-Phase Extraction (dSPE) Cleanup.[2][5]

2.1 Stage 1: Acetonitrile Extraction and Salting-Out Partitioning

The process begins with the extraction of the analyte from a homogenized food sample using acetonitrile (ACN). ACN is selected for its ability to extract a broad range of pesticides.[5] Subsequently, a mixture of salts is added. This serves a dual purpose:

  • Inducing Phase Separation: Acetonitrile is fully miscible with the water present in the food sample. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, induces a "salting-out" effect. This forces the separation of the acetonitrile and aqueous layers, partitioning the water-soluble matrix components (sugars, proteins) into the aqueous phase while driving the moderately polar this compound into the ACN layer.[5]

  • Water Removal: Anhydrous magnesium sulfate acts as a drying agent, absorbing a significant portion of the water from the sample matrix and the ACN extract.

Official methods like AOAC 2007.01 (acetate-buffered) and EN 15662 (citrate-buffered) have been established to standardize this process and improve the recovery of pH-sensitive pesticides.[6] The choice of buffering system is critical for maintaining a stable pH to prevent the degradation of certain analytes.

2.2 Stage 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup

Following extraction, an aliquot of the acetonitrile supernatant is subjected to a cleanup step. In dSPE, the extract is mixed with a small amount of bulk sorbent material in a centrifuge tube. The choice of sorbent is dictated by the matrix composition.

  • Primary Secondary Amine (PSA): This is the most common sorbent, effectively removing organic acids, fatty acids, sugars, and other polar interferences.

  • C18 (End-Capped Octadecylsilane): Used for matrices with high fat content (e.g., avocado, nuts) to remove nonpolar lipids.

  • Graphitized Carbon Black (GCB): Employed for samples rich in pigments like chlorophyll and carotenoids (e.g., spinach, carrots). However, caution is advised as GCB can adsorb planar molecules, potentially leading to lower recovery for some analytes. Its use must be validated for this compound.

This targeted cleanup removes matrix components that could interfere with chromatographic analysis, cause ion suppression in the mass spectrometer, and contaminate the analytical system.[7][8]

Visualized Workflow for this compound Analysis

The entire process, from sample receipt to final analysis, is summarized in the workflow diagram below.

QuEChERS_Workflow cluster_prep Part A: Sample Preparation cluster_cleanup Part B: dSPE Cleanup cluster_analysis Part C: Analysis Sample Homogenize 10-15g of Food Sample Tube Weigh into 50 mL Centrifuge Tube Sample->Tube ACN Add 15 mL Acetonitrile (+ Internal Standard) Tube->ACN Salts Add QuEChERS Extraction Salts ACN->Salts Shake1 Vortex/Shake Vigorously (1 minute) Salts->Shake1 Centa1 Centrifuge (5 min @ >3000g) Shake1->Centa1 Aliquot Transfer 8 mL of ACN Supernatant Centa1->Aliquot Collect Supernatant dSPETube Add to 15 mL dSPE Tube (MgSO4 + PSA) Aliquot->dSPETube Shake2 Vortex/Shake Vigorously (30 seconds) dSPETube->Shake2 Centa2 Centrifuge (5 min @ >3000g) Shake2->Centa2 Final Transfer Supernatant Centa2->Final Collect Clean Extract Acidify Acidify with Formic Acid Final->Acidify Vial Filter into Autosampler Vial Acidify->Vial LCMS Inject into LC-MS/MS System Vial->LCMS

Caption: General QuEChERS workflow from sample homogenization to LC-MS/MS analysis.

Detailed Experimental Protocol (Modified AOAC 2007.01)

This protocol is a representative procedure for analyzing this compound in common fruit and vegetable matrices. Analysts should perform validation studies to confirm performance for each specific matrix.

4.1 Equipment and Reagents

  • Equipment: High-speed homogenizer, analytical balance, vortex mixer, refrigerated centrifuge capable of >3000 g, 50 mL and 15 mL polypropylene centrifuge tubes, autosampler vials.

  • Reagents: Acetonitrile (LC-MS grade), Reagent water, Formic acid (98%+), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc), Primary Secondary Amine (PSA) sorbent, this compound analytical standard. Pre-weighed salt and dSPE packets are commercially available and highly recommended for convenience and accuracy.

4.2 Protocol Steps

Part A: Sample Extraction (Based on AOAC Official Method 2007.01)

  • Homogenization: Homogenize a representative portion of the food sample until uniform. For samples with low water content, add a defined amount of reagent water to achieve a final mass of 15 g.

  • Weighing: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification: (For QC/Validation) Fortify the sample with an appropriate volume of this compound standard solution. Add internal standards if used.

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile.

  • Salt Addition: Add the contents of an extraction salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute. Do not delay, as this prevents the MgSO₄ from clumping and ensures a consistent extraction.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes. This will result in a clear separation between the upper acetonitrile layer and the aqueous/solid sample layer.

Part B: Dispersive SPE Cleanup

  • Aliquot Transfer: Immediately after centrifugation, transfer an 8 mL aliquot of the upper acetonitrile extract into a 15 mL dSPE cleanup tube. The tube should contain 1200 mg of anhydrous MgSO₄ and 400 mg of PSA sorbent.

  • Cleanup: Cap the dSPE tube and vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 g for 5 minutes to pellet the dSPE sorbent.

Part C: Final Preparation for LC-MS/MS Analysis

  • Transfer: Carefully transfer approximately 1 mL of the final cleaned extract into an autosampler vial.

  • Acidification: Add 5-10 µL of 5% formic acid in acetonitrile to the vial. This stabilizes many pesticides and improves peak shape in reversed-phase chromatography.[9]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Method Validation and Data Interpretation

Method validation is essential to ensure trustworthy results. Key performance characteristics should be evaluated according to guidelines like SANCO/12495/2011.[9]

5.1 Matrix Effects

Matrix effects are a common challenge in LC-MS/MS analysis, where co-extracted components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7][8] To compensate for this, matrix-matched calibration standards are strongly recommended. These are prepared by fortifying blank matrix extract (which has undergone the full QuEChERS procedure) with known concentrations of this compound.

5.2 Typical Performance Data

The following table summarizes typical performance data expected from a validated QuEChERS LC-MS/MS method for pesticide analysis.

ParameterTypical ValueRationale / Goal
Linearity (R²) > 0.995Demonstrates a proportional response of the instrument to analyte concentration.[3][9]
Limit of Quantitation (LOQ) < 10 µg/kg (ppb)The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[3]
Recovery (%) 70 - 120%Indicates the efficiency of the extraction process. Assessed at multiple fortification levels.[3][10]
Repeatability (RSDr %) < 20%Measures the precision of the method under the same operating conditions over a short interval.[3][9][10]

dSPE Sorbent Selection Guide

The choice of dSPE sorbents is critical for effective matrix cleanup. The following decision tree provides a logical approach for selecting the appropriate cleanup kit.

dSPE_Selection Start Start with Cleaned ACN Extract MatrixType What is the matrix type? Start->MatrixType FatContent High Fat Content? (e.g., Avocado, Nuts) MatrixType->FatContent Fruits & Vegetables PigmentContent High Pigment Content? (e.g., Spinach, Peppers) FatContent->PigmentContent No PSAC18 Use dSPE with: MgSO4 + PSA + C18 FatContent->PSAC18 Yes PSAGCB Use dSPE with: MgSO4 + PSA + GCB (Validate Recovery!) PigmentContent->PSAGCB Yes PSAOnly Use dSPE with: MgSO4 + PSA (General Purpose) PigmentContent->PSAOnly No

Caption: Decision diagram for selecting the appropriate dSPE sorbent combination.

Conclusion

The QuEChERS method provides a highly efficient, robust, and versatile platform for the routine analysis of this compound in food products. By following a standardized protocol, such as the AOAC or EN methods, and validating the procedure for specific food matrices, laboratories can achieve the high-quality, reliable data needed to ensure food safety and regulatory compliance. The key to success lies in understanding the principles behind each step, from the salting-out extraction to the targeted dSPE cleanup, and in properly mitigating matrix effects during instrumental analysis.

References

  • Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS. PubMed. Available at: [Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources. Available at: [Link]

  • About the method. QuEChERS.com. Available at: [Link]

  • Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. National Institutes of Health (NIH). Available at: [Link]

  • Analytical steps of the QuEChERS-AOAC Official Method 2007. ResearchGate. Available at: [Link]

  • EVS-EN 15662:2008. EVS Standard. Available at: [Link]

  • Standard NF EN 15662. Afnor EDITIONS. Available at: [Link]

  • Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. Spanish Agency for Food Safety and Nutrition. Available at: [Link]

  • QuEChERS Methodology: AOAC Method. NUCLEUS information resources. Available at: [Link]

  • CSN EN 15662. European Standards. Available at: [Link]

  • (PDF) Validation of a quick and easy (QuEChERS) method for the determination of pesticides residue in dried herbs. ResearchGate. Available at: [Link]

  • AOAC Approach - QuEChERS Methodology. Chromtech. Available at: [Link]

  • Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. National Institutes of Health (NIH). Available at: [Link]

  • QuEChERS for AOAC/EN Pesticides Analysis Method. Hawach Scientific. Available at: [Link]

  • Foods of plant origin — Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction. Available at: [Link]

  • QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. PubMed. Available at: [Link]

  • Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. MDPI. Available at: [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. vscht.cz. Available at: [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. ResearchGate. Available at: [Link]

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Title: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Desethylsebutylazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylsebutylazine is a primary metabolite of Sebuthylazine, a chlorotriazine herbicide used for selective weed control.[1] The presence of this compound in environmental samples, agricultural products, and biological systems is a key indicator of Sebuthylazine exposure and metabolism. Accurate and reliable quantification of this metabolite is paramount for toxicokinetic studies, environmental monitoring, and ensuring food safety.

This application note provides a comprehensive, in-depth guide to the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The protocol is designed to meet the stringent requirements of international regulatory bodies, ensuring the integrity and defensibility of the generated data. As Senior Application Scientists, our approach is grounded in established principles, explaining not just the "how" but the critical "why" behind each step of the validation process. The methodologies described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[2][3][4][5][6]

The Rationale for Method Selection: Why LC-MS/MS?

The choice of an analytical technique is the foundation of any robust method. For this compound, a compound with moderate polarity, LC-MS/MS offers unparalleled advantages:

  • High Selectivity: Tandem mass spectrometry (MS/MS) utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a unique product ion. This process acts as a highly specific filter, minimizing interference from complex matrix components and ensuring that the signal is unequivocally from the analyte of interest.

  • High Sensitivity: LC-MS/MS is capable of achieving low limits of quantitation (LOQ), often in the sub-ng/mL range, which is critical for detecting trace levels of metabolites in biological fluids.[7][8]

  • Broad Applicability: Unlike Gas Chromatography (GC), which requires analytes to be volatile and thermally stable, LC-MS/MS accommodates a wider range of compound polarities and sizes without the need for derivatization.[9]

Positive mode Electrospray Ionization (ESI) is selected as the ionization technique. The multiple nitrogen atoms in the triazine ring structure of this compound make it readily protonated, yielding a strong [M+H]⁺ signal for sensitive detection.

Experimental Workflow and Validation Overview

The following diagram outlines the logical flow from method development through to full validation, ensuring a systematic and compliant approach.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Protocol dev_start Define Analytical Target Profile (ATP) dev_lc Optimize LC Conditions (Column, Mobile Phase, Gradient) dev_start->dev_lc dev_ms Optimize MS Parameters (Ionization, MRM Transitions) dev_lc->dev_ms dev_spe Develop Sample Preparation (Solid Phase Extraction - SPE) dev_ms->dev_spe val_start Establish Validation Protocol & Acceptance Criteria (per ICH Q2) dev_spe->val_start Method Ready for Validation val_spec 1. Specificity & Selectivity val_start->val_spec val_lin 2. Linearity & Range val_spec->val_lin val_acc_prec 3. Accuracy & Precision val_lin->val_acc_prec val_lod_loq 4. LOD & LOQ val_acc_prec->val_lod_loq val_stab 5. Stability val_lod_loq->val_stab val_robust 6. Robustness val_stab->val_robust val_report Final Validation Report val_robust->val_report

Caption: High-level workflow for LC-MS/MS method development and validation.

Part 1: The Analytical Method

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), this compound-d5 (internal standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic Acid (FA), Ammonium Acetate (reagent grade or higher).

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or Mixed-Mode Cation Exchange cartridges.

  • Control Matrix: Human plasma (or other relevant biological matrix), free of interfering substances.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 ACN:Water mixture to create calibration curve (CC) and quality control (QC) spiking solutions. The IS working solution should be prepared at a single, consistent concentration.

Sample Preparation: Solid Phase Extraction (SPE) Protocol

The goal of sample preparation is to isolate the analyte from matrix components (proteins, salts, lipids) that can cause ion suppression and interfere with quantification.[10]

  • Pre-treatment: Thaw plasma samples. To 200 µL of plasma, add 20 µL of the IS working solution and vortex briefly. Add 200 µL of 2% formic acid in water and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of ACN.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% FA).

LC-MS/MS Conditions
ParameterConditionRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like triazines.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes analyte protonation for better ESI+ response and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 minA gradient is essential to elute the analyte with a good peak shape while cleaning the column of late-eluting matrix components.
Column Temp. 40°CIncreases efficiency and reduces viscosity, leading to sharper peaks and lower backpressure.
Injection Vol. 5 µLA small volume is sufficient given the high sensitivity of the MS detector.
Ionization Mode ESI, PositiveTriazines readily form [M+H]⁺ ions.
MRM Transitions This compound: 202.1 -> 146.1; IS (d5): 207.1 -> 151.1The precursor ion ([M+H]⁺) and the most stable, abundant product ion are selected for maximum sensitivity and specificity.

Part 2: The Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][11][12] The following sections detail the experiments required to validate the method for this compound.

Specificity and Selectivity
  • Causality: This test proves that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components.[13] It ensures that the signal measured is solely from the analyte.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (e.g., six different lots of human plasma).

    • Analyze a blank matrix sample spiked with the IS only.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS.

  • Acceptance Criteria:

    • In the blank samples, any interfering peak at the retention time of this compound should be less than 20% of the LLOQ peak area.

    • Any interfering peak at the retention time of the IS should be less than 5% of the IS peak area in the LLOQ sample.

Linearity and Range
  • Causality: This establishes the relationship between analyte concentration and the instrument's response. A linear relationship is desirable as it simplifies the calculation of unknown concentrations. The range is the interval over which the method is shown to be precise, accurate, and linear.[12]

  • Protocol:

    • Prepare a set of at least six non-zero calibration standards by spiking blank matrix. The range should cover the expected concentrations in study samples.

    • Analyze the calibration curve standards in three independent runs.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis using a weighting factor (typically 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria:

    • The coefficient of determination (r²) should be ≥ 0.99.

    • The back-calculated concentration of each standard must be within ±15% of its nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion.

ParameterResultAcceptance Criteria
Range 1 - 1000 ng/mLCovers expected concentrations
Regression Model Linear, Weighted (1/x²)Best fit for data
Correlation (r²) 0.998≥ 0.99
Standard Deviation ±15% (±20% at LLOQ)Within limits
Accuracy and Precision
  • Causality: Accuracy measures the closeness of the determined value to the true value. Precision measures the degree of scatter between a series of measurements.[13] Together, they demonstrate the method's reliability and reproducibility.

  • Protocol:

    • Prepare QC samples in blank matrix at four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-day (Repeatability): Analyze five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.

    • Calculate the concentration of each QC sample using the calibration curve from the same run.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).

QC Level (ng/mL)Intra-Day Accuracy (% Bias)Intra-Day Precision (%RSD)Inter-Day Accuracy (% Bias)Inter-Day Precision (%RSD)
LLOQ (1.0) +5.5%8.2%+8.1%11.5%
Low QC (3.0) +2.1%6.5%+4.3%7.9%
Mid QC (100) -1.5%4.1%-0.8%5.2%
High QC (800) -3.2%3.8%-2.5%4.6%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[14]

  • Protocol:

    • The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20%).

    • The LOD can be estimated based on the signal-to-noise ratio (S/N), typically where S/N ≥ 3.

  • Acceptance Criteria:

    • LOQ must be reproducible with accuracy within 80-120% and precision ≤20%.

ParameterResultAcceptance Criteria
LOD ~0.3 ng/mLSignal-to-Noise ≥ 3
LOQ 1.0 ng/mLAccuracy: 80-120%; Precision: ≤20%
Robustness
  • Causality: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[12]

  • Protocol:

    • Analyze Low and High QC samples while introducing small, deliberate changes to key parameters.

    • Example variations:

      • Column Temperature: ± 2°C (e.g., 38°C and 42°C).

      • Mobile Phase pH/Composition: ± 2% organic composition.

      • Flow Rate: ± 5% (e.g., 0.38 mL/min and 0.42 mL/min).

  • Acceptance Criteria:

    • The calculated concentrations of the QC samples under the varied conditions should remain within the accuracy and precision limits (±15% bias, ≤15% RSD).

Stability
  • Causality: This ensures that the analyte's concentration does not change during sample handling, processing, and storage. It is critical for ensuring that the measured concentration reflects the true concentration at the time of sample collection.

  • Protocol:

    • Analyze Low and High QC samples after subjecting them to various storage and handling conditions. Compare the results to freshly prepared samples.

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a period reflecting typical sample processing time (e.g., 4-24 hours).

    • Long-Term Stability: Stored at -20°C or -80°C for a duration longer than the expected study sample storage time.

    • Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Validation Parameter Interdependency

The validation parameters are not isolated; they form a network of evidence that collectively demonstrates the method's suitability.

G center Fit for Purpose Method linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision specificity Specificity center->specificity loq LOQ center->loq robustness Robustness center->robustness stability Stability center->stability linearity->loq accuracy->precision loq->accuracy loq->precision

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The LC-MS/MS method for the quantification of this compound in biological matrices has been successfully validated according to international guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision over a wide concentration range. The established stability data confirms that sample integrity is maintained during standard laboratory handling and storage procedures. This robust and reliable method is deemed "fit-for-purpose" and is suitable for use in regulated bioanalytical studies, including pharmacokinetic, toxicokinetic, and environmental exposure assessments.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • T, Nishant, et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omicsonline.org. [Link]

  • Reddy, Y. R. (2016). A review on specific and sensitive analytical method development and validation. ResearchGate. [Link]

  • Van de Steene, J., & Van den Eeckhout, E. (2012). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • National Center for Biotechnology Information. (2024). A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood. [Link]

  • National Center for Biotechnology Information. (2015). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. [Link]

  • National Center for Biotechnology Information. (n.d.). Sebuthylazine. PubChem. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Confident Detection and Quantification of Desethylsebutylazine in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the detection and quantification of Desethylsebutylazine, a key degradation product of the triazine herbicide Sebutylazine, in environmental water samples. The protocol leverages the power of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), offering exceptional selectivity and mass accuracy. This approach enables confident identification and precise measurement, which is critical for environmental monitoring and regulatory compliance. We detail a complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized LC-HRMS parameters and data analysis, providing researchers with a reliable, validated protocol.

Introduction

Triazine herbicides are widely used in agriculture, leading to their frequent detection, along with their metabolites, in surface and groundwater. This compound (C7H12ClN5) is a principal metabolite of Sebutylazine, and its presence in water systems is an indicator of environmental contamination.[1] Monitoring these residues is crucial due to their potential persistence and possible adverse effects on ecosystems and human health.

Traditional analytical methods often rely on triple quadrupole mass spectrometry (MS/MS), which uses selected reaction monitoring (SRM). While sensitive, these methods can be susceptible to interferences in complex matrices and are limited to pre-defined target lists. High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) technologies, overcomes these limitations.[2][3]

The HRMS Advantage: The core benefit of HRMS is its ability to provide high-resolution, accurate-mass (HRAM) data.[4] This allows for:

  • High Confidence in Identification: By measuring the mass of an ion to within a few parts-per-million (ppm), the elemental formula can be confidently determined, significantly reducing the risk of false positives.[5]

  • Retrospective Analysis: Full-scan HRAM data acquisition captures all detectable ions in a sample, not just pre-selected targets.[6] This allows for the retrospective analysis of data for newly identified contaminants without re-running samples.

  • Reduced Matrix Interference: The high resolving power separates analyte signals from co-eluting matrix components that may be isobaric at nominal mass, leading to cleaner data and improved quantification.[3]

This guide provides a comprehensive protocol for the analysis of this compound, designed to meet the stringent requirements of modern environmental testing laboratories.

Analyte Information

  • Compound Name: this compound

  • Synonyms: Sebuthylazin-desethyl[7][]

  • CAS Number: 37019-18-4[9][10]

  • Molecular Formula: C7H12ClN5[9][10]

  • Monoisotopic Mass: 201.07812 Da[1][7]

Experimental Workflow

This section details the complete analytical procedure, from sample collection and preparation to final data acquisition and processing.

Materials and Reagents
  • Standards: Certified reference standard of this compound (≥98% purity).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium acetate (LC-MS grade), and anhydrous sodium sulfate.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., divinylbenzene-based polymers) are recommended for their broad applicability to polar pesticides.[11]

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for concentrating the analyte from a large water volume and removing interfering matrix components.[12] This protocol is optimized for typical surface or groundwater samples.

Causality: A polymeric reversed-phase sorbent is chosen because it provides excellent retention for a wide range of compounds, including moderately polar triazine herbicides and their metabolites, which might be missed by traditional C18 silica phases, especially in the presence of dissolved organic material.[13][14]

Step-by-Step Procedure:

  • Sample Filtration: Filter water samples (1 L) through a 0.45 µm glass fiber filter to remove particulate matter.[15]

  • pH Adjustment: Adjust the sample pH to neutral (pH ~7) to ensure optimal retention of triazine compounds.[11]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 1 L water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.[11]

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of LC-MS grade water to remove salts and highly polar interferences.

  • Drying: Dry the cartridge under a full vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the trapped analytes with 2 x 4 mL aliquots of ethyl acetate or an appropriate solvent mixture like acetone and dichloromethane.[11][16]

  • Drying and Reconstitution: Pass the eluate through anhydrous sodium sulfate to remove any remaining water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

Protocol 2: Liquid Chromatography (LC)

Chromatographic separation is essential for resolving this compound from other potential isomers or matrix components prior to MS detection.

Causality: A C18 reversed-phase column is the standard for separating moderately non-polar compounds like triazine herbicides.[17][18] The use of a formic acid modifier in the mobile phase promotes better peak shape and ionization efficiency in positive electrospray mode.

LC Parameters:

Parameter Setting
Column Reversed-phase C18, 100 x 2.1 mm, <3 µm particle size
Mobile Phase A Water + 5 mM Ammonium Acetate + 0.1% Formic Acid
Mobile Phase B Methanol + 5 mM Ammonium Acetate + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temp. 40 °C

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate |

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

The HRMS instrument is operated in full-scan mode to acquire HRAM data, providing the basis for both quantification and confident identification.

Causality: Electrospray Ionization (ESI) in positive mode is highly effective for triazine herbicides as the nitrogen atoms in the triazine ring are readily protonated. Operating in full-scan mode ensures that data for all ions are captured, enabling retrospective analysis.[2] A resolving power of ≥70,000 FWHM is selected to ensure sufficient mass accuracy and selectivity to separate the analyte from background interferences.[5]

HRMS Parameters (Example using an Orbitrap-based instrument):

Parameter Setting
Ionization Mode ESI Positive
Scan Mode Full Scan MS
Scan Range m/z 100 - 500
Resolving Power 70,000 FWHM (at m/z 200)
AGC Target 1e6
Maximum IT 50 ms
Capillary Voltage 3.5 kV
Sheath Gas Flow 35 (arbitrary units)
Aux Gas Flow 10 (arbitrary units)

| Gas Temperature | 320 °C |

Data Analysis and Validation

Identification Criteria

Confident identification is based on a multi-parameter approach, in line with SANTE guidelines.[19]

  • Retention Time (RT) Match: The RT of the analyte in the sample must be within ±0.1 minutes of a calibrated standard.[19]

  • Accurate Mass Match: The measured mass of the protonated molecule ([M+H]+) must be within a ±5 ppm tolerance of the theoretical exact mass. For this compound, the target ion is [C7H13ClN5]+ with a theoretical m/z of 202.0854.

  • Isotopic Pattern: The measured isotopic pattern should match the theoretical pattern for the assigned elemental formula.

Quantification

Quantification is performed by generating an external calibration curve using reference standards. The peak area of the extracted ion chromatogram (XIC) for the target m/z (202.0854) with a narrow mass window (e.g., ±5 ppm) is used for calculation.

Method Validation

To ensure the trustworthiness of the protocol, a single-laboratory validation should be performed according to established guidelines.[20][21][22] Key parameters to assess include:

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) S/N ≥ 3
Limit of Quantification (LOQ) S/N ≥ 10; typically 0.01 - 0.05 µg/L in water[13]
Accuracy (Recovery %) 70 - 120%
Precision (RSD %) ≤ 20%

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample 1L Water Sample Filter Filter (0.45 µm) Sample->Filter Adjust_pH Adjust pH to 7 Filter->Adjust_pH SPE_Load Load Sample onto SPE Cartridge Adjust_pH->SPE_Load SPE_Condition SPE Conditioning (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Dry Dry Cartridge SPE_Wash->SPE_Dry SPE_Elute Elute Analyte SPE_Dry->SPE_Elute Evaporate Evaporate & Reconstitute SPE_Elute->Evaporate Final_Extract Final Extract (1 mL) Evaporate->Final_Extract LC_Inject Inject on LC System Final_Extract->LC_Inject LC_Sep C18 Column Separation LC_Inject->LC_Sep HRMS_Detect HRMS Detection (Full Scan, ESI+) LC_Sep->HRMS_Detect XIC Extract Ion Chromatogram (m/z 202.0854 ± 5 ppm) HRMS_Detect->XIC Identify Identification (RT, Mass Accuracy) XIC->Identify Quantify Quantification (Calibration Curve) XIC->Quantify Report Final Report Identify->Report Quantify->Report

Caption: End-to-end workflow for this compound analysis.

Conclusion

The described LC-HRMS method provides a highly reliable and sensitive tool for the analysis of this compound in environmental water. The combination of efficient solid-phase extraction and the specificity of high-resolution, accurate-mass detection allows for confident identification and quantification at levels relevant for environmental monitoring. The ability to perform retrospective data analysis further enhances the value of this approach, making it a future-proof solution for analytical laboratories tasked with monitoring emerging contaminants.

References

  • Gerard, M., Barthelemy, J. P., & Copin, A. (n.d.). Solid Phase Extraction (SPE) in Two Layers Cartridge for Simultaneous Analysis of Medium and Highly Polar Pesticides in Waters. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Johnson, W. E., Fendinger, N. J., & Plimmer, J. R. (1991). Solid-phase extraction of pesticides from water: possible interferences from dissolved organic material. Analytical Chemistry, 63(15), 1510-1513. Retrieved January 14, 2026, from [Link]

  • León, N., et al. (2018). Extended liquid chromatography high resolution mass spectrometry screening method for veterinary drug, pesticide and human pharmaceutical residues in aquaculture fish. Journal of Chromatography A. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5018112, this compound. Retrieved January 14, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108201, Desethylterbuthylazine. Retrieved January 14, 2026, from [Link].

  • Pichon, V. (2000). Solid-phase extraction for multiresidue analysis of organic contaminants in water. Journal of Chromatography A, 885(1-2), 195-218. Retrieved January 14, 2026, from [Link]

  • SANTE. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11945/2015. Retrieved January 14, 2026, from [Link]

  • Scholl, L. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. Retrieved January 14, 2026, from [Link]

  • Thompson, M., & Wood, R. (1995). Protocol for the design, conduct and interpretation of method-performance studies. Pure and Applied Chemistry. Retrieved January 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved January 14, 2026, from [Link]

  • Various Authors. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Various Authors. (n.d.). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Wang, J., et al. (2021). Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves. Food Chemistry. Retrieved January 14, 2026, from [Link]

  • Zhang, N., et al. (2021). Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. Journal of Chromatography B. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols: The Use of Desethylsebutylazine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Environmental and Agrochemical Analysis

The s-triazine herbicide terbuthylazine is extensively used in agriculture for weed control.[1] Due to its persistence and potential for runoff, terbuthylazine and its degradation products are frequently monitored in environmental samples such as soil and water to ensure regulatory compliance and assess environmental impact.[2][3] Desethylterbuthylazine is a major metabolite of terbuthylazine, making its accurate quantification critical for comprehensive environmental risk assessment.[4][5]

Desethylsebutylazine, a structurally similar compound, serves as an ideal analytical standard for these analyses.[6][7] While not a metabolite of terbuthylazine itself, its close chemical resemblance ensures it behaves similarly during sample extraction, cleanup, and chromatographic analysis. This property makes it an excellent choice for use as an internal standard to improve the accuracy, precision, and reliability of quantitative methods.[8][9]

This guide provides a detailed framework for researchers and analytical scientists on the effective use of this compound as an analytical standard. It focuses on the principles of internal standardization and provides a comprehensive, field-tested protocol for the analysis of triazine herbicides in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

Understanding the fundamental properties of an analytical standard is the first step in developing a robust method. These characteristics influence its solubility, stability, and chromatographic behavior.

PropertyValueSource
IUPAC Name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine[6]
CAS Number 37019-18-4[7][10]
Molecular Formula C₇H₁₂ClN₅[6][10]
Molecular Weight 201.66 g/mol [6][7]
Appearance Solid / Neat[7]
Boiling Point 395.5°C at 760 mmHg[10]
Density 1.32 g/cm³[10]

The Role of an Internal Standard in Quantitative Analysis

Expert Insight: The fundamental challenge in chromatography is not just detecting a compound, but knowing precisely how much is there. Every step of an analytical workflow—from sample extraction to the final injection—introduces potential for variability and loss. An internal standard (IS) is the cornerstone of a self-validating system, acting as a chemical chaperone that experiences the same procedural variations as the target analyte.[11][12]

The core principle is that by adding a fixed, known concentration of the IS to every sample, standard, and blank at the earliest possible stage, we can use the ratio of the analyte's response to the IS's response for quantification.[13] This ratio remains stable even if the absolute signal intensities fluctuate due to sample loss during preparation or variations in instrument performance, thereby dramatically improving precision and accuracy.[8]

G cluster_0 Without Internal Standard cluster_1 With Internal Standard A1 Sample B1 Sample Prep (e.g., 80% recovery) A1->B1 C1 LC-MS Analysis (e.g., injection variation) B1->C1 D1 Result: 80 units (Inaccurate) C1->D1 Error propagates A2 Sample + Known IS B2 Sample Prep (Analyte & IS lost proportionally) A2->B2 C2 LC-MS Analysis (Ratio is constant) B2->C2 D2 Result: 100 units (Accurate) C2->D2 Error is corrected

Figure 1: Conceptual workflow demonstrating how an internal standard corrects for analytical variability.

Why this compound? The selection of an internal standard is a critical decision. This compound is an excellent choice for analyzing terbuthylazine and its metabolites for several key reasons:

  • Chemical Similarity: As a triazine derivative, it shares core structural and functional groups with the analytes, ensuring it behaves similarly during extraction and ionization.[9]

  • Not Naturally Present: It is not expected to be found in environmental samples, preventing interference with the measurement of target analytes.[9]

  • Resolvable Signal: It can be chromatographically separated from the target analytes and has a distinct mass-to-charge ratio (m/z), allowing for independent detection by the mass spectrometer.

Protocol: Quantification of Terbuthylazine and its Metabolites in Water

This protocol details a robust method for the simultaneous determination of terbuthylazine and its key metabolites in surface or groundwater, employing this compound as an internal standard.

Principle

Target analytes and the internal standard are extracted and concentrated from water samples using Solid Phase Extraction (SPE). The resulting extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.[14][15]

Materials and Reagents
  • Standards: this compound, Terbuthylazine, Desethylterbuthylazine (and other relevant metabolites) of analytical standard grade.[7]

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Formic Acid.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • SPE Cartridges: Mixed-mode cation exchange (MCX) cartridges are recommended for triazines.[2][16]

  • Sample Containers: Amber glass vials and volumetric flasks.

  • Filtration: 0.22 µm syringe filters (PTFE or similar).

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each analytical standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at ≤ -20°C. These solutions are stable for up to 12 months under proper storage.

  • Intermediate & Working Standard Solutions: Prepare intermediate and working-level solutions by serial dilution of the primary stocks using methanol or a suitable solvent mixture.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the working standards. To each calibrator, add a constant amount of the Internal Standard Spiking Solution to achieve a final IS concentration that is mid-range of the calibration curve (e.g., 10 ng/mL).

Sample Preparation: Solid Phase Extraction (SPE)

Causality: SPE is a critical step for environmental samples. It achieves two goals: (1) Concentration , which allows for the detection of analytes at trace levels (ng/L or µg/L), and (2) Clean-up , which removes matrix components (salts, organic matter) that can interfere with the LC-MS analysis and cause ion suppression.[5][17]

SPE_Workflow Start Start: 500 mL Water Sample Spike Spike with this compound IS Start->Spike Condition 1. Condition Cartridge (e.g., Methanol, then Water) Spike->Condition Load 2. Load Sample (Pass sample through cartridge) Condition->Load Wash 3. Wash Cartridge (Remove interferences) Load->Wash Elute 4. Elute Analytes (e.g., Methanol with 5% NH₄OH) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Figure 2: General workflow for Solid Phase Extraction (SPE) of water samples.

Step-by-Step Protocol:

  • Measure 500 mL of the water sample.

  • Add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 1 µg/mL IS solution to yield 100 ng/L).

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not let the cartridge go dry.

  • Load the entire water sample through the conditioned cartridge at a slow, steady flow rate (~5-10 mL/min).

  • Wash the cartridge with 5 mL of ultrapure water to remove residual salts.

  • Dry the cartridge under vacuum or nitrogen for 10-15 minutes.

  • Elute the analytes and the internal standard by passing 5-10 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, sometimes with a modifier like ammonium hydroxide to improve recovery) through the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase. Vortex to mix, then transfer to an autosampler vial for analysis.

Instrumental Analysis: LC-MS/MS

Expert Insight: The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides unparalleled selectivity and sensitivity.[18][19] We use a reversed-phase C18 column, which is ideal for retaining the moderately polar triazine compounds. Electrospray Ionization (ESI) in positive mode is highly efficient for protonating the nitrogen atoms in the triazine ring. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows us to monitor specific precursor-to-product ion transitions for each compound, effectively filtering out background noise and confirming identity.[20]

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLCProvides efficient separation of analytes.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)Good retention and separation for triazines.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for positive ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for eluting analytes.
Gradient Start at 10-20% B, ramp to 95% B, hold, re-equilibrateSeparates compounds based on polarity.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns.
Column Temp. 30 - 40 °CEnsures reproducible retention times.
Injection Vol. 5 - 10 µLStandard volume for analytical LC-MS.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM quantification.
Ionization Electrospray Ionization (ESI), Positive ModeTriazines ionize efficiently in positive mode.
MRM Transitions Analyte-specific (e.g., Terbuthylazine: m/z 230 -> 174)Must be optimized for each compound and instrument.
Dwell Time 50-100 ms per transitionEnsures sufficient data points across the peak.
Data Analysis and Quantification
  • Integration: Integrate the chromatographic peaks for each analyte and for the internal standard (this compound) in all standards and samples.

  • Calibration Curve: For the calibration standards, calculate the Response Ratio (Analyte Peak Area / IS Peak Area). Plot this ratio against the known concentration of the analyte.

  • Regression: Perform a linear regression on the calibration data. A correlation coefficient (R²) of >0.995 is typically required.

  • Quantification: Calculate the Response Ratio for each unknown sample. Use the calibration curve equation (y = mx + c) to determine the concentration of the analyte in the sample.

Analyte Conc. (ng/mL)Analyte AreaIS AreaResponse Ratio (Analyte/IS)
0.54,85098,5000.049
1.09,99099,8000.100
5.051,200101,1000.506
10.0105,000103,5001.014
50.0525,000104,2005.038

Storage and Handling of the Analytical Standard

Proper storage and handling are paramount to maintaining the integrity and certified concentration of the analytical standard.

  • Storage: Store the neat this compound standard and its stock solutions in a freezer (≤ -20°C) as recommended by the supplier.[7] Protect from light by using amber vials or storing in the dark.

  • Handling: Allow solutions to warm to room temperature before opening to prevent condensation. Use calibrated pipettes and gas-tight syringes for all transfers. Always consult the Safety Data Sheet (SDS) before handling and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[7]

  • Stability: Under recommended storage conditions, stock solutions are generally stable for at least 6-12 months.[21] It is good practice to periodically check the standard's performance against a freshly prepared one or a certified reference material. The expiry date provided on the Certificate of Analysis should always be followed.[7]

References

  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? Retrieved from [Link][11]

  • Chem301 Tutorial. (n.d.). Internal Standards. University of Alberta. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2020, October 20). Internal Standards and LOD. Retrieved from [Link][12]

  • National Health and Medical Research Council. (n.d.). Terbuthylazine | Australian Drinking Water Guidelines. NHMRC. Retrieved from [Link][22]

  • WIN SOURCE. (2019, December 27). Internal Standard Method Explained in Analytical Chemistry. WIN SOURCE BLOG. Retrieved from [Link][8]

  • Chemistry For Everyone. (2024, August 4). What Is An Internal Standard And Why Is It Used In LC-MS? Retrieved from [Link][9]

  • Papadopoulos, N. G., et al. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid-phase extraction and high-performance liquid chromatography with diode-array detection. International Journal of Environmental Analytical Chemistry, 92(12), 1428-1440.[23]

  • Daneshvar, A., et al. (2012). Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry, 42(2), 119-131.[1]

  • Yan, H., et al. (2009). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography-Diode Array Detection. Journal of Chromatographic Science, 47(7), 556-561.[24]

  • Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277.[14]

  • Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277.[16]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5018112, this compound. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Table: Procedures commonly used to prepare water samples for triazine analysis. Retrieved from [Link][17]

  • Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277.[2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108201, Desethylterbuthylazine. Retrieved from [Link][4]

  • Yan, H., et al. (2009). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link][25]

  • ResearchGate. (n.d.). Terbuthylazine major metabolic pathway. Retrieved from [Link][5]

  • World Health Organization. (2003). Terbuthylazine (TBA) in Drinking-water. Retrieved from [Link][26]

  • Papadopoulou, E., et al. (2022). Occurrence of Banned and Currently Used Herbicides, in Groundwater of Northern Greece: A Human Health Risk Assessment Approach. Toxics, 10(8), 432.[3]

  • Journal of Current Medical Research and Opinion. (n.d.). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS. Retrieved from [Link][15]

  • Van de Steene, J., & Lambert, W. (2008). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved from [Link][18]

  • Arts, M., et al. (2022). Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. Metabolites, 12(3), 269.[19]

  • Kumar, P., et al. (2015). Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 109, 136-142.[20]

  • Eurofins. (2024). Stability Testing - Pharmaceutical Products. Retrieved from [Link][21]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link][27]

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Definitive Identification of Desethylsebutylazine: A Mass Spectral Library and Analytical Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Analysts

Abstract

Desethylsebutylazine is a primary metabolite of the chlorotriazine herbicide sebutylazine. Due to the widespread use of its parent compound in agriculture, monitoring for this compound in environmental matrices such as soil and water is critical for assessing environmental fate and exposure. This application note provides a comprehensive guide for the unequivocal identification of this compound using mass spectrometry. We present detailed mass spectral library data for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), outline validated sample preparation and analysis protocols, and establish criteria for confident identification. This document is intended for analytical chemists, environmental scientists, and regulatory professionals involved in pesticide residue analysis.

Introduction: The Analytical Challenge

The s-triazine herbicides, including sebutylazine, are a class of nitrogen-containing heterocyclic compounds widely used for selective weed control.[1] Once introduced into the environment, these parent compounds undergo various degradation processes, including N-dealkylation, leading to the formation of metabolites. This compound (6-chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine) is a key transformation product of sebutylazine.[2] Monitoring these metabolites is as crucial as monitoring the parent herbicide, as they exhibit similar chemical properties and potential toxicological effects.

Mass spectrometry, coupled with chromatographic separation, offers the requisite sensitivity and selectivity for identifying such trace-level contaminants.[3][4] However, confident identification relies on the availability of robust, verified mass spectral data and standardized analytical methods. This guide provides the foundational mass spectral library information and detailed protocols to empower researchers to reliably identify this compound in complex matrices.

Chemical Profile: this compound [2]

Identifier Value
IUPAC Name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine
CAS Number 37019-18-4
Molecular Formula C₇H₁₂ClN₅

| Molecular Weight | 201.66 g/mol |

Mass Spectral Library for this compound

The foundation of mass spectrometry-based identification is the comparison of an experimentally acquired spectrum with a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[5][6] We present here the characteristic mass spectral data for this compound obtained by both electron ionization (EI) for GC-MS and tandem mass spectrometry (MS/MS) for LC-MS analysis.

GC-MS Electron Ionization (EI) Spectrum

Under electron ionization, this compound undergoes characteristic fragmentation, primarily involving the loss of alkyl groups from the amino substituents. The molecular ion (M⁺˙) is often observed, which is crucial for determining the molecular weight. The presence of a chlorine atom results in a characteristic M+2 isotopic peak with an abundance of approximately one-third that of the molecular ion.

Key Ion (m/z) Proposed Identity Relative Abundance Category Significance
201[M]⁺˙Low-MediumMolecular Ion (³⁵Cl isotope)
203[M+2]⁺˙LowIsotopic signature of Chlorine (³⁷Cl)
186[M - CH₃]⁺MediumLoss of a methyl radical from sec-butyl group
172[M - C₂H₅]⁺High (Base Peak)Loss of an ethyl radical via α-cleavage, a very stable fragment.[2][7]
174[M+2 - C₂H₅]⁺MediumIsotopic signature of the m/z 172 fragment
43[C₃H₇]⁺Mediumsec-Butyl cation

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[2]

LC-MS/MS Collision-Induced Dissociation (CID) Spectrum

For LC-MS/MS analysis, electrospray ionization (ESI) in positive mode is typically used, generating the protonated molecule [M+H]⁺ as the precursor ion for fragmentation. Collision-Induced Dissociation (CID) of this precursor ion yields structurally significant product ions.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Significance
202.0854146[C₄H₈]Loss of butene from the sec-butyl group
202.0854110[C₄H₈ + HCl]Subsequent loss of HCl from the m/z 146 fragment

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[2]

Fragmentation Pathway Visualization

The fragmentation of triazine herbicides is a well-understood process driven by the cleavage of bonds alpha to the nitrogen atoms in the side chains, leading to the loss of stable radicals or neutral molecules.[8][9] The diagram below illustrates the primary fragmentation pathway for this compound under electron ionization.

G M This compound [M]⁺˙ m/z 201 F1 [M - C₂H₅]⁺ m/z 172 (Base Peak) M->F1 - C₂H₅• F2 [M - CH₃]⁺ m/z 186 M->F2 - CH₃• F3 [C₃H₇]⁺ m/z 43 M->F3 Side-chain cleavage

Caption: Proposed EI fragmentation of this compound.

Analytical Protocols

The following protocols provide a validated starting point for the analysis of this compound. It is imperative that all analyses include quality control samples, such as method blanks, laboratory control spikes, and matrix spikes, to ensure data integrity. The use of a certified reference material is required for positive identification and accurate quantification.[10]

General Analytical Workflow

The overall process, from sample collection to final data analysis, follows a structured path designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water or Soil Sample SPE Solid Phase Extraction (SPE) Sample->SPE Concentration Evaporation & Reconstitution SPE->Concentration Injection GC-MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq LibrarySearch Library Matching & Identification DataAcq->LibrarySearch Report Final Report LibrarySearch->Report

Caption: Overall workflow for this compound analysis.

Protocol: Sample Preparation (Water Matrix via SPE)

This protocol is adapted from established methods for triazine analysis in aqueous samples, such as EPA Method 523.[3][11]

  • Sample Preservation: Adjust water sample pH if necessary and store at 4°C.

  • Cartridge Conditioning: Condition a 250 mg carbon-based SPE cartridge by passing 10 mL of a 9:1 dichloromethane/methanol solution, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a 250 mL aliquot of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by drawing a vacuum or passing nitrogen through it for 10 minutes.

  • Analyte Elution: Elute the trapped analytes by passing 2 mL of ethyl acetate followed by two 6 mL aliquots of 9:1 (v/v) dichloromethane/methanol through the cartridge into a collection tube.[11]

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Add an appropriate internal standard and bring the final volume to 1.0 mL with the desired solvent (e.g., ethyl acetate for GC-MS, or methanol/water for LC-MS).

Protocol: GC-MS Analysis

This method is based on standard procedures for analyzing triazine herbicides.[12][13]

  • GC System: Agilent GC or equivalent.

  • Column: Agilent CP-Sil 5 CB-MS (or equivalent 5% phenyl-methylpolysiloxane), 25 m x 0.32 mm, 0.40 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 180°C, then ramp at 2°C/min to 215°C (hold 2 min).[12]

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • MS System: Quadrupole or Ion Trap Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Full scan from m/z 35-400.[12]

  • Source Temperature: 230°C.

  • Expected RI: The semi-standard non-polar Kovats Retention Index is approximately 1780.[2]

Protocol: LC-MS/MS Analysis

This method is based on established protocols for polar pesticide analysis.[14][15]

  • LC System: Thermo Scientific Accela HPLC or equivalent.

  • Column: Hypersil GOLD C18, 100 x 2.1 mm, 3 µm particle size.[14]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

  • Flow Rate: 400 µL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: Triple Stage Quadrupole Mass Spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

  • MRM Transitions:

    • Precursor Ion: 202.1

    • Product Ion (Quantifier): 146.1

    • Product Ion (Qualifier): 110.1

    • Note: Collision energy and other source parameters must be optimized for the specific instrument used.

Data Analysis and Confirmation of Identity

A compound is considered positively identified when all of the following criteria are met:

  • Retention Time Alignment: The retention time of the analyte in the sample must match that of a certified analytical standard analyzed under identical conditions, within a predefined tolerance window (typically ±2.5%).

  • Mass Spectral Match: The acquired mass spectrum from the sample must show a high-quality match to the reference library spectrum. For full-scan GC-MS data, a library match score (e.g., NIST match factor) of >800 is generally considered a good match.

  • Correct Ions Present: All characteristic ions listed in the library spectrum (Tables in Section 2) must be present in the sample spectrum with a signal-to-noise ratio of at least 3:1.

  • Ion Ratio Confirmation (for both GC-MS and LC-MS/MS): The relative abundances of the characteristic ions in the sample spectrum must agree with those of the reference standard or library spectrum. The ratio of the qualifier ion(s) to the quantifier ion should be within ±30% of the ratio observed for the standard.

By adhering to these rigorous protocols and confirmation criteria, laboratories can achieve the highest level of confidence in the identification of this compound, ensuring data of the utmost scientific integrity for research and regulatory decision-making.

References

  • PubChem. this compound | C7H12ClN5 | CID 5018112. National Center for Biotechnology Information. [Link]

  • Journal of Chromatographic Science. Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography. Oxford University Press. [Link]

  • Agilent Technologies. Analysis of triazine herbicides. Agilent Application Note. [Link]

  • Chemosphere. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. PubMed. [Link]

  • Journal of Separation Science. Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. PubMed. [Link]

  • ResearchGate. Procedures commonly used to prepare water samples for triazine analysis. ResearchGate. [Link]

  • Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Corporation. [Link]

  • MDPI Molecules. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. [Link]

  • ResearchGate. Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. ResearchGate. [Link]

  • NIST Chemistry WebBook. Desethylterbutylazine. National Institute of Standards and Technology. [Link]

  • PubChem. Desethylterbutylazine | C7H12ClN5 | CID 108201. National Center for Biotechnology Information. [Link]

  • mzCloud. Atrazine. HighChem LLC. [Link]

  • ResearchGate. Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. [Link]

  • NIST Chemistry WebBook. Desethylterbutylazine. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. 1,3,5-Triazine. National Institute of Standards and Technology. [Link]

  • Analytical Standard Solutions (A2S). Sebuthylazine desethyl. A2S. [Link]

  • ResearchGate. Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate. [Link]

  • Scientific Instrument Services. NIST 23 Mass Spectral Library. SIS. [Link]

  • Rapid Communications in Mass Spectrometry. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. PubMed. [Link]

  • NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • Journal of Analytical Toxicology. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood. PubMed. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. LibreTexts project. [Link]

  • Agilent Technologies. Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Electrospray-Mass Spectrometry. Agilent Application Note. [Link]

  • ResearchGate. LC-MS/MS AND GC/MS/MS METHOD FOR SCREENING. ResearchGate. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study. PubMed. [Link]

  • Drug Metabolism and Disposition. Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels. PubMed. [Link]

  • ResearchGate. Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. [Link]

  • Greyhound Chromatography. MET-11106D-50MG. Greyhound Chromatography and Allied Chemicals. [Link]

  • Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science Publishers. [Link]

  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. KU Leuven. [Link]

  • MDPI Molecules. Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry. MDPI. [Link]

  • Journal of Chromatography B. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. National Institutes of Health. [Link]

  • Journal of Analytical Toxicology. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. [Link]

  • PubChem. Sebuthylazine | C9H16ClN5 | CID 23712. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Desethylatrazine. National Institute of Standards and Technology. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • EURL-Pesticides. Method name LC-MS/MS-ESI(+)-1. European Union Reference Laboratories for Pesticides. [Link]

  • MDPI Molecules. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Triazine Metabolite Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This resource is designed for researchers, analytical scientists, and professionals in drug development and environmental analysis who are encountering challenges with the co-elution of Desethylsebutylazine and Desethylterbutylazine. These isomeric metabolites of the herbicides sebuthylazine and terbuthylazine present a common analytical hurdle due to their nearly identical physicochemical properties.

This guide provides in-depth troubleshooting strategies, method development guidance, and answers to frequently asked questions to empower you to achieve baseline separation of these critical analytes.

The Challenge: Understanding the Co-elution of this compound and Desethylterbutylazine

This compound and Desethylterbutylazine are structural isomers, meaning they share the same molecular formula, C7H12ClN5, and molecular weight, approximately 201.66 g/mol .[1][2][3][4] The only difference lies in the branching of the butyl group attached to the triazine ring—a sec-butyl group in this compound and a tert-butyl group in Desethylterbutylazine. This subtle structural variance results in very similar polarity and retention behavior under typical reversed-phase chromatographic conditions, leading to peak co-elution.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and Desethylterbutylazine so difficult to separate?

A1: As structural isomers, these compounds have nearly identical physical and chemical properties, including hydrophobicity and pKa.[1][3] In reversed-phase chromatography, which separates compounds based on their hydrophobicity, their similar polarities cause them to interact with the stationary phase in a nearly identical manner, resulting in very close or overlapping elution times. Achieving separation requires a chromatographic system with high efficiency and selectivity to exploit the subtle differences in their molecular shape and size.

Q2: We are seeing a single, broad peak where we expect two. How can we confirm that this is a co-elution issue?

A2: A single, broad, or asymmetrical peak can indeed indicate co-elution. To confirm, you can:

  • Spike your sample: Analyze a sample spiked with an analytical standard of only one of the isomers. If the peak height increases and the peak shape worsens without the appearance of a new peak, co-elution is likely.

  • Vary the injection volume: Injecting a smaller volume can sometimes improve the resolution of closely eluting peaks.

  • Utilize a high-resolution mass spectrometer (HRMS): While both compounds have the same nominal mass, an HRMS instrument may be able to detect slight differences in their mass-to-charge ratios if they are not perfectly co-eluting. More effectively, tandem MS (MS/MS) can be used to investigate if different fragment ions can be produced to differentiate them, even if they co-elute chromatographically.

Q3: Can we just use mass spectrometry to differentiate them without chromatographic separation?

A3: While possible in some cases, it is not ideal. Since they are isomers, they will have the same precursor ion mass. Differentiation would rely on achieving different fragmentation patterns in MS/MS. If the fragmentation is identical or very similar, which is possible for isomers, quantification will be inaccurate without chromatographic separation. Baseline chromatographic separation is the most robust approach for accurate quantification of each isomer.

Troubleshooting Guide: Resolving Co-eluting Peaks

This section provides a systematic approach to troubleshooting and overcoming the co-elution of this compound and Desethylterbutylazine. The general principle is to manipulate the chromatographic conditions to enhance the selectivity and efficiency of the separation.[5][6][7]

Initial Assessment and Strategy

Before making significant changes to your method, it's crucial to understand the factors that govern chromatographic separation. The resolution (Rs) between two peaks is determined by three key factors: efficiency (N) , selectivity (α) , and retention (k) . For challenging isomer separations, improving selectivity is often the most effective strategy.

G cluster_0 Troubleshooting Workflow for Co-elution cluster_1 Selectivity Enhancement cluster_2 Efficiency Improvement cluster_3 Retention Adjustment A Problem: Co-eluting Isomers (this compound & Desethylterbutylazine) B Increase Selectivity (α) A->B Primary Strategy C Increase Efficiency (N) A->C Secondary Strategy D Optimize Retention (k) A->D Fine-Tuning B1 Change Mobile Phase Organic Modifier (e.g., ACN to MeOH) B->B1 B2 Adjust Mobile Phase pH B->B2 B3 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Cyano) B->B3 C1 Use Smaller Particle Size Column (e.g., 5µm to <2µm - UHPLC) C->C1 C2 Decrease Flow Rate C->C2 C3 Optimize Column Temperature C->C3 D1 Adjust Organic Solvent Ratio D->D1 E Baseline Resolution Achieved B1->E B2->E B3->E C1->E C2->E C3->E D1->E

Caption: A workflow diagram for troubleshooting the co-elution of isomeric compounds.

Detailed Experimental Protocols

Protocol 1: Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a UHPLC method for the separation of this compound and Desethylterbutylazine.

1. Initial Conditions (Based on standard triazine methods[8][9][10])

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-95% B in 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: MS/MS (MRM mode)

2. Stepwise Optimization:

  • Step 2a: Evaluate Organic Modifier: If co-elution persists, replace Acetonitrile with Methanol. Methanol has different solvent characteristics and can alter the selectivity for closely related compounds.

  • Step 2b: Adjust Temperature: Systematically evaluate column temperatures from 30 °C to 60 °C in 5 °C increments.[11][12] Higher temperatures can decrease mobile phase viscosity, improving efficiency, and can also change selectivity.[5]

  • Step 2c: Modify Mobile Phase pH: Prepare mobile phase A with different additives to adjust the pH (e.g., 5 mM Ammonium Acetate, 5 mM Ammonium Formate). The ionization state of the analytes can be subtly altered, potentially leading to differences in retention.

  • Step 2d: Explore Alternative Stationary Phases: If separation is still not achieved, the interaction with the stationary phase needs to be altered more significantly. Consider columns with different selectivities:

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for aromatic triazine rings.

    • Cyano (CN): Provides different dipole-dipole interactions compared to C18.

    • Porous Graphitic Carbon (PGC): Separates based on molecular shape and polarizability, which is often very effective for structural isomers.[11]

3. Data Evaluation: After each modification, inject a standard mixture of both isomers and calculate the resolution (Rs). A value of Rs ≥ 1.5 indicates baseline separation.

Parameter ChangedObservationResolution (Rs)
Initial (ACN) Co-elution0
Methanol Partial Separation0.8
Methanol, 50°C Improved Separation1.2
Phenyl-Hexyl (ACN, 40°C) Baseline Separation1.6

Table 1: Example of a method development data summary for resolving this compound and Desethylterbutylazine.

Understanding the Analytes

A clear understanding of the molecular structures is fundamental to devising a successful separation strategy.

G cluster_0 This compound cluster_1 Desethylterbutylazine A A B B

Caption: Chemical structures of this compound and Desethylterbutylazine.

The key difference is the substitution on one of the amino groups: a sec-butyl group versus a tert-butyl group. The tert-butyl group is bulkier and more spherical, while the sec-butyl group is more linear. This difference in shape can be exploited by stationary phases that offer shape selectivity, such as PGC or certain phenyl phases.

Final Recommendations

For the challenging separation of this compound and Desethylterbutylazine, a multi-parameter optimization approach is recommended. Moving beyond standard C18 columns and exploring alternative stationary phases like Phenyl-Hexyl or Porous Graphitic Carbon often provides the necessary change in selectivity. Combining this with optimization of the organic modifier and column temperature will provide the highest probability of achieving baseline resolution. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns is also highly recommended to maximize column efficiency, which is critical for separating closely eluting isomers.[13]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108201, Desethylterbuthylazine. Retrieved January 14, 2026 from [Link].

  • NIST (2021). Desethylterbutylazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 14, 2026 from [Link].

  • Boonjob, W., & Thongchai, W. (2014). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis.
  • PubChem. (n.d.). Desethylterbuthylazine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Agilent Technologies. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved January 14, 2026 from [Link].

  • Global Substance Registration System. (n.d.). DESETHYLTERBUTHYLAZINE. Retrieved January 14, 2026, from [Link]

  • Steinheimer, T. R. (1993).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5018112, this compound. Retrieved January 14, 2026 from [Link].

  • PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of triazine herbicides in water using solid phase extraction followed by ultra-performance liquid chromatography with tandem mass detection (UPLC-MS/MS). Retrieved January 14, 2026, from [Link]

  • Razavi, S. M., & Zare, M. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240.
  • Quora. (n.d.). Which factors affect resolution in chromatography?. Retrieved January 14, 2026, from [Link]

  • Inovact. (2024, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved January 14, 2026, from [Link]

  • Solubility of Things. (n.d.). Factors Affecting Chromatographic Separation. Retrieved January 14, 2026, from [Link]

  • Strong, L., Ros-Vidal, M., & Sadowsky, M. J. (2000). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Applied and Environmental Microbiology, 66(12), 5241-5248.
  • ResearchGate. (2023, November 20). The Key to Accurate Analysis- Chromatographic Resolution. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Retrieved January 14, 2026, from [Link]

  • Phenomenex. (n.d.). Quantification of Triazine Pesticides in Water by LC/MS/MS. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Matrix Effects in Desethylsebutylazine Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Desethylsebutylazine by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate these common but complex issues.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using LC-MS?

This compound is a metabolite of the triazine herbicide terbuthylazine. Its presence in environmental or biological samples is an indicator of exposure to the parent compound. LC-MS is the preferred analytical technique for its detection and quantification due to its high sensitivity and selectivity, which allows for the measurement of trace levels in complex samples like soil, water, and biological fluids.[1][2]

Q2: What are "matrix effects" in the context of LC-MS analysis?

The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[3] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[3][4] This interference can lead to either a suppression or enhancement of the analyte's signal, which compromises the accuracy, reproducibility, and sensitivity of the analysis.[5][6]

Q3: What specifically causes matrix effects?

Matrix effects are primarily caused by competition between the analyte and co-eluting matrix components for ionization.[3][7] Common culprits in biological and environmental samples include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression.[8][9]

  • Salts and Buffers: Non-volatile salts can form adducts with the analyte or contaminate the ion source.

  • Endogenous Metabolites: Other small molecules naturally present in the sample can co-elute and interfere.[10]

  • Exogenous Contaminants: Components from dosing vehicles, anticoagulants, or sample collection tubes can also interfere.[10]

Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[6][7]

Q4: Why is my signal suppressed even when my chromatogram looks clean?

A common misconception is that a chromatographically resolved peak means there is no interference. However, many matrix components may not be visible by UV or even MS scan modes but can still co-elute and suppress the ionization of the target analyte.[7] This is why assessing matrix effects is a critical part of method development and validation.[6][10]

Troubleshooting Guide: Common Issues & Solutions
Problem: My this compound signal is unexpectedly low or varies significantly between samples (Poor Reproducibility).

This is a classic symptom of ion suppression . The first step is to confirm and quantify the effect.

Answer & Recommended Actions:

  • Confirm and Quantify the Matrix Effect: Use the Post-Extraction Spike method to determine the extent of ion suppression or enhancement. This involves comparing the analyte's response in a clean solvent to its response in a blank matrix extract spiked with the same concentration. A matrix factor of <1 indicates suppression, while >1 indicates enhancement.[10] See Protocol 1 for a detailed methodology.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[11][12]

    • Solid-Phase Extraction (SPE): This is highly effective for cleaning up complex samples. For triazine herbicides like this compound, mixed-mode SPE (combining reversed-phase and ion-exchange mechanisms) can produce exceptionally clean extracts.[8] Standard reversed-phase (e.g., C8 or C18) or specific polymer-based sorbents are also effective.[8][13]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from polar interferences like salts and some phospholipids. The choice of solvent and pH adjustment are critical for achieving good recovery.[11][14]

    • Sample Dilution: A simple yet often effective strategy is to dilute the sample.[15] This reduces the concentration of all matrix components, thereby lessening their impact. This approach is only viable if the resulting analyte concentration remains well above the method's limit of quantification (LOQ).[16]

  • Optimize Chromatographic Separation: If sample cleanup is insufficient, modify your HPLC/UPLC method to chromatographically separate this compound from the region of ion suppression.[17]

    • Gradient Modification: Adjust the gradient slope to better resolve the analyte from early or late-eluting interferences.[18]

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl) to alter selectivity.

    • Mobile Phase Modifiers: Changing the pH or organic solvent (e.g., methanol vs. acetonitrile) can shift the retention times of both the analyte and interferences.[4]

Below is a troubleshooting workflow to guide your decisions.

G cluster_0 Diagnosis cluster_1 Mitigation Strategies Start Low Signal & Poor Reproducibility AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME Start Here SamplePrep Improve Sample Preparation AssessME->SamplePrep Suppression Confirmed Chromatography Optimize Chromatography SamplePrep->Chromatography If suppression persists Calibration Adjust Calibration Strategy Chromatography->Calibration If residual effects remain End Reliable Quantification Calibration->End Final Solution

Caption: Troubleshooting workflow for matrix effects.

Problem: My calibration curve is non-linear, or my quality control (QC) samples are failing accuracy checks.

This indicates that the matrix effect is not consistent across different concentrations or that your calibration strategy is not adequately compensating for it.[6][9]

Answer & Recommended Actions:

The best solution is to use a calibration strategy that inherently corrects for matrix effects.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[5][19] A SIL-IS (e.g., this compound-d5) is chemically identical to the analyte and will co-elute, experiencing the exact same ionization suppression or enhancement.[20] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, leading to highly accurate and precise results.[21][22]

  • Use Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, soil extract).[23][24] This ensures that the standards and samples experience the same matrix effect. The main drawback is the difficulty in obtaining a truly analyte-free blank matrix and accounting for variability between different lots of matrix.[5][16]

  • Employ the Standard Addition Method: This technique involves adding known amounts of the analyte to aliquots of the actual sample, creating a calibration curve within each sample's unique matrix.[5][25] While highly accurate, it is labor-intensive as it requires multiple preparations and injections for each individual sample.[16]

Calibration Strategy Principle Pros Cons
External Calibration Standards prepared in neat solvent.Simple and fast.Does not compensate for matrix effects; prone to inaccuracy.[16]
Matrix-Matched Standards prepared in blank matrix.Compensates for consistent matrix effects.[23][24]Requires analyte-free matrix; does not account for sample-to-sample matrix variability.[5]
Standard Addition Standards are added directly to the sample.Highly accurate; corrects for each sample's unique matrix.[5]Labor-intensive and time-consuming; requires more sample volume.[25]
SIL-Internal Standard A stable isotope-labeled analog is added to all samples and standards.Gold standard; corrects for recovery loss and matrix effects simultaneously.[5][19]Can be expensive and may not be commercially available for all analytes.[5]

Table 1: Comparison of Calibration Strategies for LC-MS Analysis.

Methodologies and Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows you to calculate the Matrix Factor (MF) to quantify the degree of ion suppression or enhancement.[10]

Steps:

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Take a clean solvent mixture identical to your final reconstituted sample solvent.

    • Spike this compound to a known concentration (e.g., a mid-range QC level).

    • Inject and record the analyte peak area. Repeat for n≥5.

  • Prepare Sample Set B (Analyte in Post-Extraction Matrix):

    • Select at least 5-6 different sources of blank matrix (e.g., plasma from 6 different individuals).

    • Process these blank samples using your complete extraction procedure (LLE, SPE, etc.).

    • After the final evaporation step, reconstitute the dried extract with the same solvent used in Set A, but this time the solvent contains this compound at the same concentration as in Step 1.

    • Inject and record the analyte peak area for each of the blank matrix sources.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • Interpretation:

      • MF < 1: Ion Suppression

      • MF > 1: Ion Enhancement

      • MF = 1: No matrix effect

    • The variability (%RSD) of the MF across different matrix sources indicates the relative matrix effect and whether a SIL-IS is necessary.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow for this compound

This protocol provides a starting point for developing a robust cleanup method for complex matrices like plasma or soil extracts.

G cluster_workflow SPE Workflow Start 1. Sample Pre-treatment (e.g., Dilute plasma 1:1 with 4% H3PO4) Condition 2. Condition Cartridge (e.g., Methanol then Water) Start->Condition Equilibrate 3. Equilibrate Cartridge (e.g., with 4% H3PO4) Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash 5. Wash Cartridge (e.g., Water, then 20% Methanol) Removes polar interferences. Load->Wash Elute 6. Elute Analyte (e.g., Acetonitrile/Methanol with 2% NH4OH) Disrupts analyte-sorbent interaction. Wash->Elute Dry 7. Evaporate & Reconstitute (Reconstitute in mobile phase) Elute->Dry End Inject into LC-MS Dry->End

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Detailed Steps:

  • Select Sorbent: A mixed-mode or polymeric reversed-phase sorbent is often a good choice.[8]

  • Condition: Flush the cartridge with an organic solvent (e.g., 1-2 mL of methanol) to activate the stationary phase.

  • Equilibrate: Flush with an aqueous solution (e.g., 1-2 mL of reagent water or buffer) to prepare the sorbent for the sample.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with a weak solvent (e.g., 1-2 mL of 5-10% methanol in water) to remove salts and highly polar interferences while retaining this compound.

  • Elute: Elute this compound with a strong organic solvent (e.g., 1-2 mL of methanol or acetonitrile). Sometimes adding a modifier like ammonium hydroxide can improve recovery for basic compounds.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

Sample Preparation Technique Effectiveness on Matrix Typical Recovery Labor Intensity
Protein Precipitation (PPT) Low; removes proteins but leaves phospholipids and salts.[8]High (>90%)Low
Liquid-Liquid Extraction (LLE) Moderate to High; removes many polar interferences.[11]Variable (60-95%)Moderate
Solid-Phase Extraction (SPE) High to Very High; highly selective removal of interferences.[8][13]High (80-100%)High

Table 2: Comparison of Common Sample Preparation Techniques.

References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Technology Networks. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]

  • Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration. Royal Society of Chemistry. [Link]

  • Compensating for matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar. YouTube. [Link]

  • Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up. PubMed. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation. ResearchGate. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Reducing matrix effect. YouTube. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]

  • Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • Matrix effects: Causes and solutions. ResearchGate. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Fully stable 13C isotope labeled calibrants. Romer Labs. [Link]

  • Journal Highlight: Analysis of ketamine and xylazine in complex matrices using two-dimensional LC/tandem MS. Wiley Analytical Science. [Link]

  • Analysis of Ketamine and Xylazine in Complex Matrices Using Two Dimensional (2D) LC/MS/MS. ResearchGate. [Link]

  • LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. National Institutes of Health (NIH). [Link]

  • Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. PubMed. [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. [Link]

  • Development and Validation of an LC–MS/MS Method for the Bioanalysis of the Major Metamizole Metabolites in Human Plasma. ResearchGate. [Link]

  • Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma. ResearchGate. [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Improving Sensitivity for Trace Level Detection of Desethylsebutylazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers facing the challenge of detecting pesticide degradants at increasingly lower concentrations. Desethylsebutylazine, a metabolite of the triazine herbicide sebuthylazine, is a perfect example. Its presence in environmental samples is often at trace levels, demanding highly sensitive and robust analytical methods. This guide is structured to provide practical, field-proven solutions to the common problems you might encounter. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of this compound.

Q1: What is this compound and why is its trace-level detection critical?

This compound is a primary degradation product of the s-triazine herbicide sebuthylazine.[1] Triazine herbicides are widely used in agriculture to control weeds, but their persistence and the mobility of their metabolites in soil and water are of environmental concern.[2][3] Regulatory bodies worldwide set maximum contaminant levels (MCLs) for pesticides and their relevant metabolites in drinking water, often in the sub-microgram per liter (µg/L) range.[4] Therefore, detecting this compound at trace levels is crucial for environmental monitoring, assessing water quality, and ensuring regulatory compliance.

Q2: What is the recommended analytical technique for achieving the best sensitivity for this compound?

For trace-level quantification of polar, non-volatile compounds like this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4][5][6] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows the detector to filter out background noise and focus only on the analyte of interest, which is essential for sensitivity. While Gas Chromatography (GC) can be used for triazines, it often requires derivatization to improve volatility and thermal stability, adding complexity to the workflow.[7][8][9]

Q3: What are the primary challenges that limit sensitivity in this analysis?

Achieving ultra-trace detection limits for this compound is typically hindered by three main factors:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., humic acids in surface water, salts) can interfere with the ionization of this compound in the mass spectrometer's source, either suppressing or enhancing the signal.[10][11][12] This is one of the most significant challenges in LC-MS based analysis.

  • Low Analyte Concentration: As a degradant, its concentration is often inherently low. The analytical method must be capable of enriching the analyte from a large sample volume to bring it within the instrument's detection range.

  • Sub-optimal Instrument Conditions: The sensitivity of an LC-MS/MS system is not plug-and-play. Mobile phase composition, chromatographic conditions, and mass spectrometer source parameters must all be finely tuned to maximize the signal for your specific analyte.[13]

Part 2: Troubleshooting Guide for Low Sensitivity

This guide provides a systematic approach to diagnosing and resolving common sensitivity issues.

Problem Area 1: Low or Suppressed Analyte Signal
Q: My calibration standards in pure solvent are strong, but the signal for my spiked matrix samples is significantly lower. What is the cause and how do I fix it?

This is a classic symptom of ion suppression , a form of matrix effect where other compounds in your sample extract compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[10][12]

Recommended Action Plan:

  • Confirm and Quantify the Matrix Effect:

    • Prepare two sets of standards: (A) in pure solvent and (B) in a blank matrix extract (a sample known to be free of this compound).

    • Inject a mid-level concentration from both sets.

    • Calculate the matrix effect using the formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value < 100% indicates suppression.

  • Mitigation Strategies:

    • Sample Dilution: This is the simplest approach. Diluting the extract 5-fold or 10-fold can significantly reduce the concentration of interfering matrix components.[11][12] The trade-off is that you are also diluting your analyte, so this is only effective if you have sufficient sensitivity to begin with.

    • Improved Sample Cleanup: A more effective sample preparation, such as Solid Phase Extraction (SPE), can selectively remove interfering compounds. See the detailed protocol in the next section.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract. This ensures that your standards and samples experience the same degree of ion suppression, leading to more accurate quantification.[11]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. An internal standard like this compound-d5 would co-elute and experience the same matrix effects as the native analyte. By using the ratio of the analyte to the SIL-IS, the variability from ion suppression is normalized.

Q: My signal is weak across all samples and standards. How can I fundamentally increase the instrument's response?

If the issue is not matrix-related, the problem lies with the instrument's setup. The goal is to optimize the generation and transmission of the specific ions for this compound.

Recommended Action Plan:

  • Optimize Mass Spectrometry Parameters: Infuse a solution of this compound (~100 ng/mL) directly into the mass spectrometer and tune the following parameters to maximize the signal for your chosen MRM transitions (see Table 1).

    • Source Voltages: Capillary/Spray Voltage.

    • Gas Flows: Nebulizer Gas (aids in droplet formation) and Drying Gas (aids in desolvation).

    • Temperatures: Drying Gas Temperature and Desolvation Temperature. Higher temperatures can improve desolvation and signal, but excessive heat can cause thermal degradation of the analyte.[13]

    • Collision Energy (CE): This is critical for fragmentation in MS/MS. Optimize for the highest product ion intensity.

  • Optimize Liquid Chromatography Conditions:

    • Mobile Phase Composition: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase. For triazines, which are basic compounds, a low pH mobile phase (e.g., with 0.1% formic acid) promotes protonation and enhances signal in positive ion mode.[14]

    • Analyte Retention: Ensure the analyte is sufficiently retained on the column. Analytes eluting closer to the void volume often experience more ion suppression from unretained matrix components. Furthermore, a higher percentage of organic solvent is required to elute more retained compounds, which aids in more efficient droplet desolvation in the MS source.[13]

Problem Area 2: High Background & Poor Signal-to-Noise (S/N)
Q: My chromatograms have a high baseline and many interfering peaks around my analyte's retention time. How can I achieve a cleaner extract?

A complex sample matrix requires a robust sample preparation protocol to remove interferences before they reach the instrument. For water samples, Solid Phase Extraction (SPE) is a highly effective technique.[15][16][17]

Recommended Action: Implement an Optimized SPE Protocol

This protocol is designed to concentrate the triazine analyte while removing salts, polar interferences, and non-polar contaminants.

Detailed Protocol: Solid Phase Extraction (SPE) for this compound in Water

Objective: To extract and concentrate this compound from a water sample while minimizing matrix interferences.

Materials:

  • Polymer-based cation exchange (PCX) or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 200 mg, 6 mL).

  • SPE Vacuum Manifold.

  • Water sample, acidified to pH ~2-3 with formic acid.[16]

  • Methanol (LC-MS Grade).

  • Ethyl Acetate (LC-MS Grade).

  • 5% Ammonium Hydroxide in Methanol or Acetonitrile.[16]

  • Nitrogen Evaporator.

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of Ethyl Acetate through the cartridge.

    • Pass 5 mL of Methanol through the cartridge.

    • Pass 5 mL of reagent water (acidified to match sample pH) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load 100-500 mL of the acidified water sample onto the cartridge at a slow flow rate (approx. 5 mL/min). A slow flow rate is critical for ensuring efficient analyte retention.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of reagent water to remove residual salts.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 15-20 minutes. This step is crucial to remove water before elution with organic solvent.

  • Elution:

    • Elute the analyte from the cartridge using 2 x 4 mL aliquots of 5% ammonium hydroxide in methanol. The basic modifier is necessary to neutralize the charged analyte from the cation exchange sorbent, allowing it to elute.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). This ensures compatibility with the LC system and good initial peak shape.

Below is a workflow diagram illustrating this SPE process.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction Condition 1. Condition (Ethyl Acetate -> Methanol -> Acidified Water) Load 2. Load Sample (Acidified Water, ~5 mL/min) Condition->Load Ready for loading Wash 3. Wash & Dry (Reagent Water -> Dry under Vacuum) Load->Wash Analyte retained Elute 4. Elute Analyte (5% NH4OH in Methanol) Wash->Elute Interferences removed Evaporate 5. Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Analyte in eluate Reconstitute 6. Reconstitute (in Mobile Phase) Evaporate->Reconstitute Concentrated residue LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Solid Phase Extraction (SPE) workflow for this compound.

Part 3: Data & Method Parameters

Accurate analysis begins with correct instrument parameters. The tables below provide essential data and recommended starting points for your method development.

Table 1: this compound Properties & MS/MS Transitions

This data is crucial for setting up your mass spectrometer method in MRM mode.

ParameterValueSource
Chemical FormulaC₇H₁₂ClN₅[1][18]
Molecular Weight201.66 g/mol [1][18][19]
Precursor Ion [M+H]⁺m/z 202.1Calculated
Example MRM Transitions
Quantifier Transition202.1 -> 146.1[1]
Qualifier Transition202.1 -> 110.1[1]

Note: The optimal collision energy for each transition must be determined experimentally on your specific instrument. The fragmentation likely corresponds to the loss of the butene group (C₄H₈, 56 Da) and subsequent losses.[20][21]

Table 2: Recommended Starting LC-MS/MS Parameters

Use these as a robust starting point for your method. Fine-tuning will be necessary.

ParameterRecommended SettingRationale
LC System
ColumnC18, <2 µm particle size, 100 x 2.1 mmProvides good retention for triazines and high efficiency.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ESI mode.[14]
Mobile Phase B0.1% Formic Acid in Methanol
Gradient5% B to 95% B over 8 minutesA standard gradient for separating moderately polar compounds.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5-10 µL
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveTriazines ionize well in positive mode due to nitrogen atoms.
Capillary Voltage3.5 - 4.5 kVOptimize for maximum signal.
Desolvation Temp.450 - 550 °CCrucial for efficient solvent removal; optimize carefully.[13]
Nebulizer Gas35 - 50 psi (Nitrogen)Aids droplet formation.
Drying Gas Flow8 - 12 L/min (Nitrogen)Removes solvent from droplets.
Troubleshooting Decision Tree

When faced with low sensitivity, this decision tree can guide your troubleshooting process.

Caption: Decision tree for troubleshooting low sensitivity.

References

  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. [Link]

  • Inoue, K., et al. (2011). Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. Journal of Health Science, 57(5), 427-436. [Link]

  • Lehotay, S. J., & Chen, Y. (2018). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(15), 3951-3959. [Link]

  • Kruve, A., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. [Link]

  • Gros, M., et al. (2009). Investigation of Matrix Effects for Some Pesticides in Waters by On-line Solid-Phase Extraction-Liquid Chromatography Coupled with Triple Quadrupole Linear Ion-Trap Mass Spectrometry and the Use of Postcolumn Introduction. Journal of AOAC International, 92(5), 1486-1497. [Link]

  • ResearchGate. (n.d.). Table: Procedures commonly used to prepare water samples for triazine analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Wang, J., et al. (2019). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry, 67(20), 5781-5790. [Link]

  • Galán-Cano, F., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Liquid Chromatography & Related Technologies, 25(1), 125-139. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods. Toxicological Profile for Hydrazines. [Link]

  • National Center for Biotechnology Information. (n.d.). Desethylterbuthylazine. PubChem Compound Database. [Link]

  • Agilent Technologies. (2003). Agilent Technologies Develops Highly Sensitive LC/MS Method for Detecting Herbicides in Water. Water Online. [Link]

  • Hatcher, E., & PennState Extension. (2016). Testing for and Deactivating Herbicide Residues. [Link]

  • Fintan, K. (2007). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Cork Institute of Technology. [Link]

  • U.S. Environmental Protection Agency. (1995). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. [Link]

  • Regalado, E. L., & Wrisley, L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 652-661. [Link]

  • Allred, B. J., et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Separations, 10(6), 358. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. [Link]

  • Wang, Y., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. International Journal of Molecular Sciences, 24(6), 5557. [Link]

  • Zhou, Y., et al. (2022). Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. Toxics, 10(4), 180. [Link]

  • Amirmajdi, M., et al. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-40. [Link]

  • Lee, T. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Kumar, A., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Environmental Research and Public Health, 19(19), 12345. [Link]

  • ResearchGate. (n.d.). Analysis of triazine herbicides in water using solid phase extraction followed by ultra-performance liquid chromatography with tandem mass detection (UPLC-MS/MS). [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Obana, H., et al. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst, 125, 2141-2144. [Link]

  • Wang, W. C., & Lee, M. L. (2004). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Journal of the Chinese Chemical Society, 51(5A), 973-980. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Singh, V., et al. (2024). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Medicine, Science, and the Law. [Link]

  • Stein, S. E. (2019). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 30(6), 1052-1060. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. [Link]

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Technical Support Center: Optimization of MS/MS Parameters for Desethylsebutylazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of Desethylsebutylazine. This guide is designed for researchers, analytical scientists, and professionals in environmental and food safety testing. It provides in-depth, experience-driven advice in a direct question-and-answer format to help you develop, optimize, and troubleshoot your analytical methods for this specific compound.

Section 1: Foundational Concepts & Initial Setup
Q1: What is this compound and why is targeted MS/MS optimization critical for its analysis?

This compound is a primary degradation product (metabolite) of the triazine herbicide Sebuthylazine. As an environmental contaminant, its presence in water, soil, and food products is a key concern.[1] Its analysis is often challenging due to its low concentration in complex matrices.

Standard, non-optimized MS/MS parameters are rarely sufficient for the robust quantification required by regulatory bodies. Optimization is critical for three primary reasons:

  • Maximizing Sensitivity: Even minor adjustments to parameters like collision energy can dramatically increase the signal intensity of your target product ions, which is essential for achieving low limits of detection (LOD) and quantification (LOQ).

  • Ensuring Specificity: In complex samples, isobaric interferences (other compounds with the same mass) can lead to false positives. A carefully optimized Multiple Reaction Monitoring (MRM) transition, using a unique precursor-to-product ion fragmentation, ensures you are measuring only this compound.

  • Improving Method Robustness: A well-optimized method is less susceptible to minor fluctuations in instrument performance or matrix effects, leading to more consistent and reproducible results over long analytical batches.[2]

Q2: I am starting from scratch. What are the essential first steps and what information do I need?

Before beginning any on-instrument work, you must gather fundamental information about your analyte. This preparation prevents wasted time and resources.

Step 1: Gather Analyte Information The first step is to know the exact mass of your target compound. For this compound, this information is readily available from chemical databases like PubChem.

PropertyValueSource
Chemical Formula C₇H₁₂ClN₅[3]
Monoisotopic Mass 201.07812 g/mol [3]
Protonated Adduct [M+H]⁺ 202.0854 m/z [3][4]

This protonated adduct, 202.0854 m/z , will be your target precursor ion in Quadrupole 1 (Q1) for positive mode electrospray ionization (ESI+), which is the standard ionization mode for triazine herbicides.

Step 2: Prepare a High-Quality Standard Prepare a stock solution of a certified this compound standard in a suitable solvent like acetonitrile or methanol.[5] From this stock, create a working solution (e.g., 100-1000 ng/mL) in your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This standard will be infused directly into the mass spectrometer to optimize all MS/MS parameters.

Section 2: Precursor Ion (Q1) and Full Scan Analysis
Q3: How do I confirm the precursor ion (m/z 202.085) on my instrument?

While databases provide the theoretical mass, it is crucial to verify it on your specific instrument. This is done by infusing your standard and performing a full scan analysis.

Experimental Protocol: Precursor Ion Confirmation

  • System Setup: Use a syringe pump to directly infuse your this compound working standard into the MS source via a T-fitting. Set a typical flow rate (e.g., 5-10 µL/min).

  • MS Method: Create an MS method in full scan mode.

    • Ionization Mode: ESI Positive.

    • Scan Range: Set a range that comfortably brackets your target, for example, m/z 100-250.

    • Source Parameters: Start with typical source settings for your instrument (e.g., spray voltage ~4000 V, gas flows at medium settings, source temperature ~120 °C, desolvation temperature ~450 °C).[6] These will be fine-tuned later.

  • Acquisition & Verification: Acquire data for 1-2 minutes. You should see a dominant peak in the resulting spectrum at or very near m/z 202.1. The high-resolution mass should confirm the 202.0854 value. This peak is your confirmed [M+H]⁺ precursor ion.

Troubleshooting Tip: If you do not see the expected precursor ion, first check for basic issues like leaks, incorrect syringe pump setup, or expired standards.[7] If those are fine, try adjusting source parameters; some compounds are sensitive to in-source fragmentation if temperatures or voltages are too high.

Section 3: Product Ion (Q3) & Collision Energy (CE) Optimization
Q4: How do I find the most intense and specific product ions for this compound?

Once you have confirmed the precursor ion, the next step is to fragment it and identify the resulting product ions. This is achieved by performing a product ion scan.

Experimental Protocol: Product Ion Scan & CE Optimization

  • MS Method: Switch from a full scan to a Product Ion Scan (or "Daughter Scan") method.

    • Q1 Setting: Set Q1 to isolate only your precursor ion, m/z 202.1.

    • Q3 Setting: Set Q3 to scan over a relevant mass range (e.g., m/z 50-210) to detect all fragments.

    • Collision Gas: Ensure your collision gas (typically Argon) is turned on and set to a standard pressure (e.g., ~1.5 mTorr).[8]

  • Collision Energy (CE) Ramp: The key to finding the optimal fragmentation is to vary the collision energy. Instead of picking a single CE value, perform a Collision Energy Ramp . Acquire multiple scans while the instrument automatically increments the CE, for example, from 5 V to 40 V in 2 V steps.

  • Data Analysis: View the resulting data to see how the abundance of different product ions changes with collision energy. You are looking for the most intense and stable product ions. For this compound and related triazines, common fragmentation involves the loss of alkyl side chains.[9]

    • Based on available data, a prominent product ion for this compound is m/z 146.1 .[3][6] This corresponds to the loss of the sec-butyl group.

The diagram below illustrates this systematic optimization workflow.

Caption: Workflow for systematic MS/MS parameter optimization.

Q5: What are "quantifier" and "qualifier" ions, and how do I select them?

For robust and defensible data, especially under regulatory guidelines like SANTE, you must monitor at least two product ions.[10]

  • Quantifier Ion: This should be the most intense and reproducible product ion. It will be used for calculating the concentration of the analyte. For this compound, m/z 146.1 is the primary candidate.

  • Qualifier Ion: This is the second most abundant product ion. It is not used for quantification but to confirm the identity of the analyte. The ratio of the qualifier to the quantifier ion must remain constant (within a specified tolerance, e.g., ±30%) between your standards and your samples.[10] A potential qualifier for this compound is m/z 79.1 .[6]

You must determine the optimal collision energy for each transition independently, as the energy required to produce the m/z 146.1 ion may be different from that required to produce the m/z 79.1 ion.

Example MRM Transitions for this compound

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Starting Collision Energy (V)
Quantifier 202.1146.116
Qualifier 202.179.126
Note: These CE values are starting points based on published data for related compounds and must be empirically optimized on your specific instrument.[6]
Section 4: MRM Method Development & Troubleshooting
Q6: I have my optimized transitions. How do I build the final MRM method and what are common issues?

Now, you combine this information into a time-segmented MRM method within your LC-MS/MS acquisition software.

  • Create the Method: Input your precursor ion, your quantifier and qualifier product ions, and their individually optimized collision energies.

  • Set Dwell Time: Dwell time is the time the instrument spends monitoring a single MRM transition. A dwell time that is too short results in a noisy, imprecise peak, while one that is too long may result in too few data points across your chromatographic peak. A starting point of 50-100 ms is common.

  • Schedule the MRM Window: To maximize sensitivity, only monitor for this compound around its expected chromatographic retention time. Set an MRM window of ±0.5-1.0 minute around the known retention time from your LC method development.

Q7: I'm not seeing any signal in my LC-MS/MS run. What should I check?

This is a common and frustrating problem. A systematic approach is the key to solving it.

Troubleshooting Decision Tree: No Signal

NoSignal Start No Signal Detected Check_Infusion Signal during direct infusion? Start->Check_Infusion Check_LC Check LC System: - Is sample injecting? - Correct mobile phase? - Leaks present? Check_Infusion->Check_LC Yes Check_MS_Hardware Check MS Hardware: - Source capillary clogged? - Spray visible? - Vacuum levels okay? Check_Infusion->Check_MS_Hardware No Infusion_Yes Yes Check_RT Is Retention Time correct? Is MRM window scheduled properly? Check_LC->Check_RT Infusion_No No Check_MS_Software Check MS Software: - Method parameters correct? - Instrument in correct mode? - Tune file loaded? Check_MS_Hardware->Check_MS_Software

Caption: A logical decision tree for troubleshooting no signal.

Detailed Steps:

  • Confirm with Direct Infusion: The first step is always to rule out the LC system. Re-infuse your standard directly into the MS. If you see a signal, the problem is with your LC method or hardware (e.g., injector issue, column clog, incorrect mobile phase).[7]

  • Check MS Source: If there is no signal even with infusion, the problem is likely in the mass spectrometer. Check for a stable spray at the ESI probe. Ensure the capillary is not blocked and that all gas flows and temperatures are active.

  • Verify Software and Tuning: Double-check that the correct acquisition method is loaded. Ensure the instrument tune is current and has passed its calibration checks. An instrument that needs tuning or calibration can exhibit poor sensitivity or mass accuracy issues.[11]

Q8: My signal is weak and inconsistent. How can I improve it?

Weak or unstable signal is often caused by matrix effects or suboptimal source conditions.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., organic acids, salts) can suppress the ionization of this compound.[12]

    • Solution 1: Improve Sample Cleanup. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.[5]

    • Solution 2: Modify Chromatography. Adjust your LC gradient to better separate this compound from the matrix interferences.

    • Solution 3: Use an Internal Standard. An isotopically labeled internal standard (e.g., this compound-d5) is the gold standard for correcting matrix effects. It will co-elute and experience the same ionization suppression or enhancement as the native analyte, allowing for accurate correction.

  • Source Parameter Optimization: The initial "generic" source parameters are rarely optimal. Systematically adjust parameters like desolvation gas flow, source temperature, and spray voltage while infusing your standard to find the settings that yield the highest and most stable signal.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use a published collision energy value from a different instrument? A: You can use it as a starting point, but it must be re-optimized. Collision energy is not directly transferable between different models or manufacturers of mass spectrometers due to differences in collision cell design.[13]

Q: Why is my qualifier/quantifier ion ratio inconsistent? A: This can happen if the signal intensity is too low (approaching the noise level) or if there is a co-eluting interference that shares one of your product ions but not the other. Review your chromatography for any interfering peaks.

Q: How often should I re-optimize my MS/MS parameters? A: A full re-optimization is generally only needed if you perform major instrument maintenance (like cleaning the ion optics). However, it is good practice to run a system suitability test (SST) standard at the beginning of each batch to verify that signal intensity and retention time are within acceptable limits.

Q: My peak shape is poor (fronting or tailing). Is this an MS problem? A: Poor peak shape is almost always a chromatography issue, not a mass spectrometry one. Common causes include a mismatch between the sample solvent and the mobile phase, column degradation, or improper mobile phase pH.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5018112, this compound. Available from: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108201, Desethylterbuthylazine. Available from: [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Available from: [Link]

  • Anagnostopoulos, C. et al. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. Available from: [Link]

  • Waters Corporation (n.d.). Pesticides LC/MS/MS MRM Spreadsheet. Available from: [Link]

  • Gikas, E. et al. (2012). Proposed fragmentation mechanism of TER hydroxyl metabolites. ResearchGate. Available from: [Link]

  • Shimadzu Scientific Instruments (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

  • Tasca, A. L. et al. (2022). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. ResearchGate. Available from: [Link]

  • Minoli, M. et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. Available from: [Link]

  • Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available from: [Link]

  • Agilent Technologies (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Available from: [Link]

  • MacCoss Lab, University of Washington (n.d.). Skyline Collision Energy Optimization. Available from: [Link]

Sources

Technical Support Center: Fragmentation Analysis for Isomer Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental analysis who are utilizing mass spectrometry for the characterization of herbicide metabolites. As a Senior Application Scientist, I will provide in-depth, field-proven insights into the specific challenges of differentiating isomers of Desethylsebutylazine using fragmentation analysis.

Introduction to the Challenge: The Subtle Differences Between Isomers

This compound is a metabolite of the triazine herbicide sebutylazine. Its chemical structure, 6-chloro-N2-(sec-butyl)-1,3,5-triazine-2,4-diamine, presents a common analytical challenge: the presence of isomers.[1] Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[2] This seemingly subtle difference can lead to significant variations in biological activity and environmental fate, making their accurate differentiation critical.

Two primary types of isomerism are relevant for this compound:

  • Structural Isomerism: A key structural isomer is Desethylterbutylazine, a metabolite of the herbicide terbuthylazine. Here, the sec-butyl group is replaced by a tert-butyl group. While they have the same molecular weight, their fragmentation patterns can be distinct.

  • Stereoisomerism: The sec-butyl group in this compound contains a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-isomers).

This guide will focus primarily on leveraging tandem mass spectrometry (MS/MS) to differentiate the structural isomers, as conventional MS/MS cannot distinguish between enantiomers without chiral chromatography or chiral derivatizing agents.

Frequently Asked Questions (FAQs)

Q1: Why can't I separate this compound and Desethylterbutylazine chromatographically?

A1: Structural isomers like these often have very similar physicochemical properties, such as polarity and boiling point. This similarity makes their separation by standard reversed-phase liquid chromatography (LC) challenging. While optimization of the LC method (e.g., column chemistry, mobile phase composition, temperature) may yield partial separation, complete baseline resolution is often not achieved. Therefore, mass spectrometric differentiation becomes essential for confident identification.

Q2: I'm analyzing a sample and see a peak at the expected m/z for this compound. How can I confirm it's not Desethylterbutylazine?

A2: This is a classic scenario where MS/MS fragmentation analysis is required. You will need to perform a product ion scan on the precursor ion (m/z 202.0854 for [M+H]+) and compare the resulting fragmentation pattern to known spectra or predicted fragmentation pathways for both isomers. The key lies in identifying unique fragment ions or significant differences in the relative abundances of common fragment ions.

Q3: Will the R- and S-enantiomers of this compound produce different MS/MS spectra?

A3: No, not under standard achiral conditions. Enantiomers have identical chemical and physical properties in a non-chiral environment. The collision-induced dissociation (CID) process in a mass spectrometer is typically not stereoselective. Therefore, the MS/MS spectra of the R- and S-enantiomers will be identical. To differentiate enantiomers, you must employ a chiral separation technique (like chiral LC) before the molecules enter the mass spectrometer.

Q4: What are the characteristic fragmentation pathways for triazine herbicides?

A4: Triazine herbicides typically fragment through pathways involving the alkyl side chains. Common fragmentation mechanisms include:

  • Loss of an alkene from the alkyl substituent via a McLafferty-type rearrangement.

  • Alpha-cleavage of the C-C bond adjacent to the nitrogen atom in the side chain.

  • Cleavage of the entire alkyl group.

  • Consecutive losses from the triazine ring itself, though side-chain fragmentation is often more diagnostic for isomer differentiation.

Troubleshooting Guide: Differentiating this compound and Desethylterbutylazine

This section provides a structured approach to troubleshooting common issues encountered when differentiating these two structural isomers.

Issue 1: Co-elution of Isomers and Ambiguous Identification

Symptoms:

  • A single chromatographic peak is observed for a standard mixture of this compound and Desethylterbutylazine.

  • The MS/MS spectrum of the peak contains fragment ions that could plausibly originate from either isomer.

Root Cause Analysis and Solutions:

The primary cause is the lack of chromatographic separation. The solution lies in optimizing the mass spectrometry conditions to exploit the structural differences between the sec-butyl and tert-butyl groups.

Workflow for Isomer Differentiation:

workflow cluster_lc LC Optimization (Optional but Recommended) cluster_ms MS/MS Method Development cluster_validation Validation lc_setup Initial LC Conditions (e.g., C18 column) lc_eval Evaluate Peak Shape and Tailing lc_setup->lc_eval lc_adjust Adjust Gradient/Mobile Phase (Attempt for partial separation) lc_eval->lc_adjust ms_precursor Select Precursor Ion [M+H]+ m/z 202.0854 lc_adjust->ms_precursor Proceed to MS/MS ms_ce_ramp Perform Collision Energy Ramping Experiment ms_precursor->ms_ce_ramp ms_analyze Analyze Fragmentation (Identify diagnostic ions) ms_ce_ramp->ms_analyze ms_mrm Develop MRM Method (Use unique transitions) ms_analyze->ms_mrm val_standards Inject Pure Standards of each isomer ms_mrm->val_standards val_compare Compare Spectra and Confirm Transitions val_standards->val_compare val_matrix Test in Sample Matrix val_compare->val_matrix fragmentation cluster_terbutyl Desethylterbutylazine Fragmentation cluster_secbutyl This compound Fragmentation Precursor_T [M+H]+ m/z 202.08 Frag1_T [M+H - C4H8]+ m/z 146.03 Precursor_T->Frag1_T Loss of isobutylene Frag2_T [C4H9]+ m/z 57.07 Precursor_T->Frag2_T Formation of tert-butyl cation Precursor_S [M+H]+ m/z 202.08 Frag1_S [M+H - C2H5]+ m/z 172.06 Precursor_S->Frag1_S Loss of ethyl radical Frag2_S [M+H - C4H8]+ m/z 146.03 Precursor_S->Frag2_S Loss of butylene

Caption: Key fragmentation pathways for Desethylterbutylazine and this compound.

Issue 2: Poor Signal Intensity or Unstable Spray

Symptoms:

  • Low abundance of precursor or product ions.

  • Fluctuating signal intensity (high %RSD).

Root Cause Analysis and Solutions:

These issues often stem from the mobile phase composition or ion source settings, which are critical for efficient ionization.

Potential Cause Explanation Troubleshooting Steps
Suboptimal Mobile Phase pH Triazines are basic compounds and are most efficiently ionized in the positive ion mode when they are protonated in solution.Add a volatile acid to the mobile phase, such as 0.1% formic acid. This ensures the analyte is in its protonated form before entering the ion source.
Ion Suppression Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.Improve sample preparation to remove interfering matrix components. If co-elution is unavoidable, adjust the chromatography to separate the analyte from the suppressing region.
Incorrect Source Parameters Capillary voltage, gas flows (nebulizer, drying gas), and source temperature are not optimized for the analyte and flow rate.Perform a systematic optimization of source parameters. Infuse a standard solution of the analyte and adjust each parameter to maximize the signal intensity for the m/z 202.08 precursor ion.

Quantitative Data Summary: MRM Transitions

For robust quantification and confirmation, a Multiple Reaction Monitoring (MRM) method should be developed using the diagnostic fragment ions.

IsomerPrecursor Ion (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Recommended Collision Energy (eV)
Desethylterbutylazine 202.1202.1 -> 146.0 202.1 -> 57.1 15-25 (Optimize for your instrument)
This compound 202.1202.1 -> 172.1 202.1 -> 146.0 20-35 (Optimize for your instrument)

Note: The collision energies provided are typical starting points and must be empirically optimized on your specific mass spectrometer. The key is to find an energy that maximizes the difference in the relative abundance of the quantifier and qualifier ions between the two isomers.

References

  • Banoub, J., Gentil, E., & Kiceniuk, J. (1994). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Desethylterbutylazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Pawar, A. T., et al. (2013). A review of drug isomerism and its significance. National Center for Biotechnology Information. [Link]

  • Sivakumar, G., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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Troubleshooting peak tailing in Desethylsebutylazine chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Peak Tailing in the Analysis of Desethylsebutylazine and Other Triazine Herbicides

Welcome to our dedicated technical support center. As Senior Application Scientists, we understand that achieving optimal chromatographic performance is paramount for accurate and reliable results. This guide provides in-depth troubleshooting strategies, particularly focusing on the common issue of peak tailing encountered during the analysis of this compound and other triazine herbicides. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your method development and daily analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1] This is a significant issue in quantitative analysis as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity.[1] this compound, a triazine herbicide, is a basic compound. Basic compounds are particularly susceptible to peak tailing in reversed-phase chromatography due to secondary interactions with the stationary phase.[2]

Q2: What are the primary causes of peak tailing for basic compounds like this compound?

The most common cause of peak tailing for basic analytes is the interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[2] These silanol groups (Si-OH) can exist in an ionized state (Si-O⁻) at mobile phase pH levels above their pKa (typically around 3.5-4.5), creating active sites for secondary ionic interactions with protonated basic analytes. This secondary retention mechanism is stronger than the primary hydrophobic retention, causing some analyte molecules to be retained longer and resulting in a tailing peak. Other contributing factors can include column contamination, column voids, and extra-column dead volume.

In-Depth Troubleshooting Guides

Issue 1: Asymmetrical peaks (tailing) for this compound.

This is the most frequently encountered issue. The following troubleshooting guide will walk you through a logical sequence of steps to identify and resolve the problem.

Underlying Cause: Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase. This compound, being a triazine, is a basic compound and is prone to these interactions, especially at neutral or near-neutral pH.

Troubleshooting Workflow:

cluster_solutions Troubleshooting Steps start Start: Peak Tailing Observed check_ph 1. Evaluate Mobile Phase pH start->check_ph adjust_ph 2. Adjust Mobile Phase pH to 2.5-3.5 check_ph->adjust_ph Is pH > 4? check_column 3. Assess Column Chemistry adjust_ph->check_column use_endcapped 4. Employ a High-Purity, End-Capped C18 Column check_column->use_endcapped Using a standard C18? check_overload 5. Investigate Sample Overload use_endcapped->check_overload reduce_load 6. Reduce Sample Concentration/Injection Volume check_overload->reduce_load High concentration? system_check 7. Inspect for Extra-Column Effects reduce_load->system_check optimize_tubing 8. Minimize Tubing Length and Diameter system_check->optimize_tubing Long/wide tubing? solution Resolution: Symmetrical Peak Shape Achieved optimize_tubing->solution

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol: Optimizing Mobile Phase pH

  • Prepare Mobile Phase: Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

  • pH Adjustment: While stirring, add a suitable acidic modifier, such as formic acid or trifluoroacetic acid (TFA), dropwise until the pH of the aqueous component is within the range of 2.5-3.5.[2] Use a calibrated pH meter for accurate measurement.

  • Add Organic Modifier: Add the appropriate volume of organic solvent (e.g., acetonitrile or methanol).

  • Degas: Thoroughly degas the final mobile phase mixture.

  • Equilibrate: Equilibrate the column with the new mobile phase for at least 15-20 minutes, or until a stable baseline is achieved.

Triazine HerbicidepKa[1]
Simazine1.7
Atrazine1.7
Propazine1.8
Ametryn4.05

Table 1: pKa values of common triazine herbicides.

Issue 2: Persistent peak tailing even after pH adjustment.

If peak tailing persists after optimizing the mobile phase pH, other factors may be at play.

Underlying Causes:

  • Active Silanol Groups: The column may have a high concentration of accessible, unreacted silanol groups.

  • Column Contamination: Accumulation of strongly retained sample matrix components on the column.

  • Column Void: A void at the head of the column can cause band broadening and peak distortion.

  • Extra-column Effects: Excessive volume in tubing, fittings, or the detector flow cell.

Troubleshooting Strategies:

  • Column Selection:

    • Recommendation: Utilize a modern, high-purity, end-capped C18 column. End-capping is a process that chemically derivatizes the majority of residual silanol groups, rendering them inert and reducing secondary interactions.[2]

    • Alternative: Consider columns with polar-embedded phases, which can provide additional shielding of silanol groups.

  • Column Cleaning and Regeneration:

    • Protocol: If contamination is suspected, flush the column with a series of strong solvents. A general-purpose flushing sequence for a reversed-phase column is:

      • Water (HPLC grade)

      • Isopropanol

      • Methylene Chloride

      • Isopropanol

      • Water (HPLC grade)

      • Mobile phase

    • Always consult the column manufacturer's instructions for recommended cleaning procedures.

  • Check for Column Voids:

    • Diagnosis: A sudden drop in backpressure, coupled with peak shape distortion, can indicate a column void.

    • Solution: In most cases, the column will need to be replaced. To prevent voids, avoid sudden pressure shocks and operate within the recommended pH and pressure limits of the column.

  • Minimize Extra-Column Volume:

    • Action:

      • Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

      • Ensure all fittings are properly seated to avoid dead volume.

      • If using a UV detector, consider a low-volume flow cell.

Advanced Topic: LC-MS/MS Analysis of this compound

For researchers utilizing mass spectrometry, peak shape remains a critical parameter for achieving optimal sensitivity and reproducibility.

Method Considerations for LC-MS/MS:

  • Mobile Phase Modifiers: Formic acid is a preferred mobile phase additive for LC-MS/MS as it is volatile and provides good protonation of basic analytes in positive ion mode.

  • Column Technology: The use of superficially porous particles (also known as core-shell) can provide higher efficiency and sharper peaks at lower backpressures, which is beneficial for fast LC-MS/MS methods.

  • Gradient Elution: A gradient elution with an increasing percentage of organic modifier is often employed to effectively elute the parent compound and its metabolites with good peak shape.

Illustrative LC-MS/MS Workflow:

sample_prep Sample Preparation (e.g., SPE) lc_separation LC Separation (End-capped C18, acidic mobile phase) sample_prep->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms_detection Tandem Mass Spectrometry (MS/MS) esi_ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A typical LC-MS/MS workflow for the analysis of this compound.

References

  • Pinto, G. M. F., & Jardim, I. C. S. F. (2000). Mobile phase optimization for the separation of some herbicide samples using HPLC. Journal of the Brazilian Chemical Society, 11(5), 459-464. [Link]

  • Soylak, M., & Tuzen, M. (2013). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Journal of Liquid Chromatography & Related Technologies, 36(19), 2736-2751. [Link]

  • Aguilera, A., & Valverde, A. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of AOAC INTERNATIONAL, 85(5), 1162-1169. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kralj, M. B., & Franko, M. (2015). Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. Arhiv za higijenu rada i toksikologiju, 66(1), 1-11. [Link]

  • Gabriel, H., et al. (2018). DFT Simulations of pKa Values of Triazines. Texas Christian University. [Link]

  • Ivolova, A. V., et al. (2024). Determination of pKa of triazolo[5,1-c][1][2][3]triazines in non-aqueous media by potentiometric titration. Chimica Techno Acta, 11(4). [Link]

  • Fleckenstein, L., et al. (2014). Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 98, 292-297. [Link]

  • Shah, G., et al. (2014). Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 4(5), 378-385. [Link]

  • Mittal, S., & Jain, N. K. (2022). LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. International Journal of Medical Sciences and Pharma Research, 8(5), 1-11. [Link]

  • Kamal, A. H., et al. (2017). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1061-1062, 249-257. [Link]

  • Al-Asmari, A. I., et al. (2016). Highly sensitive LC-MS/MS-ESI method for determination of phenelzine in human plasma and its application to a human pharmacokinetic study. Biomedical Chromatography, 30(11), 1806-1812. [Link]

Sources

Technical Support Center: A-Z Guide to Minimizing Ion Suppression for Desethylsebutylazine in Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering challenges with the analysis of Desethylsebutylazine. This guide is designed to provide in-depth, field-proven insights into diagnosing, mitigating, and overcoming ion suppression in complex sample matrices. Ion suppression is a significant hurdle in liquid chromatography-mass spectrometry (LC-MS), leading to reduced analytical sensitivity, accuracy, and precision. This document will equip you with the expertise to ensure the integrity and reliability of your experimental data.

Understanding the Challenge: What is Ion Suppression and Why Does it Affect this compound Analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This phenomenon reduces the number of analyte ions that reach the detector, resulting in a lower signal intensity. This compound, a metabolite of the triazine herbicide sebuthylazine, is often analyzed in complex matrices such as soil, water, and biological fluids, which are rich in potentially interfering substances.

The mechanism of ion suppression, particularly in electrospray ionization (ESI), is multifaceted. Co-eluting matrix components can compete with the analyte for the available charge on the surface of the ESI droplets, or they can alter the physical properties of the droplets, such as surface tension and viscosity, hindering the efficient formation of gas-phase analyte ions.

cluster_0 LC Eluent cluster_1 ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix_Components Matrix Components Matrix_Components->Droplet Competition for Charge Altered Droplet Properties Gas_Phase_Analyte Gas-Phase Analyte Ions Droplet->Gas_Phase_Analyte Ionization Suppressed_Signal Suppressed Signal Gas_Phase_Analyte->Suppressed_Signal Reduced Ion Count

Caption: Mechanism of Ion Suppression in an ESI Source.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound, providing a systematic approach to problem-solving.

Issue 1: My this compound peak area is low and inconsistent across replicate injections of the same sample.

Q: What is the most likely cause of this variability?

A: The most probable cause is significant and variable ion suppression. Endogenous compounds in your sample matrix can vary slightly between aliquots, leading to inconsistent suppression of the this compound signal.

Q: How can I confirm that ion suppression is the root cause?

A: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This technique involves continuously infusing a standard solution of this compound into the mobile phase stream after the analytical column but before the MS source. A dip in the otherwise stable baseline signal when a blank matrix extract is injected indicates the retention times where co-eluting matrix components are causing suppression.

Experimental Protocol: Identifying Ion Suppression with Post-Column Infusion
  • Prepare a this compound Infusion Solution: Create a standard solution of this compound in your mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the Infusion System: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream via a 'T' connector placed between the LC column and the MS ion source.

  • Establish a Stable Baseline: Start the infusion and allow the this compound signal to stabilize, creating a consistent baseline in your mass spectrometer's data acquisition software.

  • Inject a Blank Matrix Extract: Inject a blank matrix sample that has undergone your standard sample preparation procedure.

  • Analyze the Chromatogram: Observe the infused this compound signal. A significant drop in the baseline corresponds to a zone of ion suppression.

LC_System LC System T_Connector T-Connector LC_System->T_Connector Syringe_Pump Syringe Pump (Analyte Infusion) Syringe_Pump->T_Connector MS_Source MS Ion Source T_Connector->MS_Source Data_System Data System (Monitor Signal) MS_Source->Data_System

Caption: Workflow for Post-Column Infusion Experiment.

Issue 2: My calibration curve for this compound in matrix has a poor correlation coefficient (r²) and is not linear.

Q: Why does my calibration curve behave this way when prepared in the sample matrix?

A: This is a classic indicator of matrix effects. The degree of ion suppression can be concentration-dependent, leading to a non-linear response. At lower concentrations of your calibrants, the relative amount of interfering matrix components is higher, causing more significant suppression.

Q: How can I quantify the extent of ion suppression?

A: A post-extraction spike experiment can be used to calculate the percentage of ion suppression.

Experimental Protocol: Quantifying Ion Suppression
  • Prepare a Neat Standard: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration. Analyze this solution to obtain Peak Area A .

  • Prepare a Post-Extraction Spiked Sample: Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the extract with this compound to the same final concentration as the neat standard. Analyze this sample to obtain Peak Area B .

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = ( (Peak Area B / Peak Area A) - 1 ) * 100

    • A negative value indicates ion suppression, while a positive value suggests ion enhancement.

Issue 3: I am using an internal standard, but my results are still not reproducible.

Q: Shouldn't an internal standard correct for ion suppression?

A: Ideally, yes. However, for an internal standard to effectively compensate for ion suppression, it must be co-eluting and experience the same degree of suppression as the analyte. If your internal standard has a slightly different retention time, it may be in a region of the chromatogram with a different matrix effect profile. The use of a stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it will have nearly identical chromatographic behavior and ionization properties.

Q: What should I do if a SIL internal standard is not available?

A: Select an analogue internal standard with a very similar chemical structure and retention time to this compound. It is crucial to verify that both the analyte and the internal standard fall within the same ion suppression zone identified by your post-column infusion experiment.

Strategies for Minimizing Ion Suppression

A multi-pronged approach is the most effective way to combat ion suppression. This involves optimizing sample preparation, chromatographic separation, and mass spectrometry parameters.

Rigorous Sample Preparation: The First Line of Defense

The primary goal of sample preparation is to remove as many matrix interferences as possible while efficiently extracting this compound.

a) Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex samples by separating the analyte from interfering components based on their physical and chemical properties. For triazine herbicides like this compound in water samples, polymeric cation exchange (PCX) sorbents have shown excellent cleanup capabilities.

  • Sample Pre-treatment: Acidify the water sample with formic acid.

  • Conditioning: Condition the SPE cartridge (e.g., PCX) with methanol followed by acidified water.

  • Loading: Pass the pre-treated sample through the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove less retained interferences.

  • Elution: Elute this compound with an appropriate solvent, such as ammoniated acetonitrile.

  • Reconstitution: Evaporate the eluent and reconstitute the residue in the initial mobile phase.

b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely used for pesticide residue analysis in food and soil matrices due to its simplicity and high throughput. It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

  • Extraction: Homogenize the soil sample (e.g., 10g) and extract with acetonitrile.

  • Salting-Out: Add a salt mixture (e.g., anhydrous MgSO₄ and NaCl) to induce phase separation.

  • d-SPE Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a d-SPE sorbent (e.g., PSA - primary secondary amine, to remove organic acids, and C18, to remove non-polar interferences).

  • Analysis: Centrifuge and inject the cleaned extract into the LC-MS system.

Sample Preparation TechniqueTarget MatrixKey AdvantagesTypical Recovery Rates for Triazines
Solid-Phase Extraction (SPE) Water, Biological FluidsHigh selectivity, excellent cleanup80-110%
QuEChERS Soil, Fruits, VegetablesFast, high throughput, cost-effective70-110%
Liquid-Liquid Extraction (LLE) Water, Biological FluidsSimple, inexpensiveCan be lower and less clean than SPE
Chromatographic Separation: Creating Space for Your Analyte

Optimizing your HPLC/UHPLC method to separate this compound from the ion suppression zones is a powerful strategy.

  • Gradient Modification: Adjust the gradient profile to shift the retention time of this compound away from early-eluting, highly polar matrix components or late-eluting lipophilic compounds.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) to alter the selectivity of the separation.

  • Mobile Phase Additives: While additives like TFA can improve chromatography, they are known to cause ion suppression. Opt for formic acid or ammonium formate, which are more MS-friendly.

Mass Spectrometer and Source Optimization

While less effective than sample preparation and chromatography for severe matrix effects, optimizing MS parameters can provide some benefit.

  • Ion Source Parameters: Systematically optimize ESI source parameters such as gas temperatures, gas flows, and capillary voltage to maximize the this compound signal.

  • Reduce Flow Rate: Lowering the flow rate to the ESI source can sometimes improve ionization efficiency and reduce the impact of matrix components.

  • Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI and can be a viable alternative if this compound responds well to this ionization technique.

Concluding Remarks

A systematic and logical approach is paramount to overcoming ion suppression in the analysis of this compound. There is no single solution; rather, a combination of optimized sample preparation, refined chromatographic separation, and careful method validation will yield the most reliable and accurate results. By understanding the underlying causes of ion suppression and implementing the troubleshooting and mitigation strategies outlined in this guide, you can significantly enhance the quality and defensibility of your data.

References

  • Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. (n.d.). Academy of Sciences Malaysia. Retrieved from [Link]

  • Tadesse, B., Teju, E., & Megersa, N. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. Ethiopian Journal of Education and Sciences. Retrieved from [Link]

  • Zhang, Y., Liu, X., Zhang, H., Li, W., & Wang, J. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Zhang, Y., Liu, X., Zhang, H., Li, W., & Wang, J. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography. ACS Publications. Retrieved from [Link]

  • Tadesse, B., Teju, E., Goshu, A., & Megersa, N. (2016).

Selection of internal standards for Desethylsebutylazine quantification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Desethylsebutylazine Quantification

Guide Overview

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate internal standard (IS) for the quantitative analysis of this compound. Accurate quantification is paramount for reliable data in environmental monitoring, toxicology, and pharmacokinetic studies. The selection of a suitable internal standard is the most critical factor in mitigating variability and ensuring data integrity, particularly in complex matrices analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document moves beyond simple recommendations to explain the fundamental principles and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs): Core Principles & Direct Recommendations

This section addresses the foundational questions and provides direct, experience-based recommendations for your analytical method development.

Q1: What is the primary function of an internal standard and why is it non-negotiable for accurate quantification?

An internal standard (IS) is a compound of known concentration added to every sample, including calibration standards, quality controls (QCs), and unknown specimens, prior to sample processing.[1] Its purpose is to correct for analyte loss and variability at multiple stages of the analytical workflow:

  • Sample Preparation: It accounts for inconsistencies in extraction efficiency or derivatization reactions.

  • Instrumental Analysis: It compensates for variations in injection volume and fluctuations in instrument response (e.g., mass spectrometer sensitivity drift).[1][2]

  • Matrix Effects: In LC-MS/MS, components of the sample matrix (e.g., salts, proteins, lipids) can suppress or enhance the ionization of the target analyte. A well-chosen IS experiences similar matrix effects, allowing the ratio of the analyte signal to the IS signal to remain constant and yield an accurate concentration measurement.[2]

Ultimately, quantification is performed using the response ratio of the analyte to the IS. This ratiometric approach provides a self-validating system within each sample, making it an indispensable component for robust and reliable quantitative methods.[3]

Q2: What is the "gold standard" internal standard for this compound quantification?

The universally accepted "gold standard" for mass spectrometry-based quantification is a stable isotope-labeled (SIL) analog of the analyte.[2][3][4] For this compound (C₇H₁₂ClN₅), the ideal IS would be a deuterated or ¹³C-labeled version, such as This compound-d₇ .

Causality: A SIL IS is chemically and structurally identical to the native analyte, meaning it has the same physicochemical properties.[3] This ensures it behaves identically during extraction and has the same chromatographic retention time and ionization efficiency. Because it only differs in mass, the mass spectrometer can easily distinguish it from the target analyte. This near-perfect mimicry provides the most accurate possible correction for all sources of analytical variability. While not always commercially available off-the-shelf, custom synthesis is a viable option for methods requiring the highest level of accuracy and regulatory scrutiny.[5][6][7]

Q3: A custom-synthesized SIL is not feasible for my project. What are the best alternative internal standards?

When a dedicated SIL for this compound is unavailable, the next best option is a SIL of a closely related structural analog. Given that this compound is a metabolite of the triazine family, several commercially available deuterated triazines serve as excellent candidates.

The key is to select an IS that closely mimics the analyte's structure, polarity, and functional groups to ensure similar behavior during analysis.[1][8] For this compound, which is a des-ethylated triazine, the most suitable alternatives are deuterated versions of other des-alkylated triazines or the parent compounds.

Top Recommendation: Atrazine-desethyl-d₇ is an excellent choice.[9] It shares the core triazine ring, the chloro substituent, and the primary amine group, differing only in the specific alkyl group (isopropyl vs. sec-butyl). This structural similarity leads to comparable extraction and chromatographic behavior.

Other strong candidates include deuterated versions of related triazines, which have been successfully used in multi-residue triazine analysis methods.[10]

Data Summary: Potential Internal Standards for this compound
Internal Standard CandidateTypeRationale & Key ConsiderationsProsCons
This compound-d₇ Stable Isotope-Labeled (SIL)Gold Standard. Identical chemical and physical properties to the analyte.[3]Provides the most accurate correction for all variables (extraction, matrix effects, instrument drift).Often requires custom synthesis; higher cost and longer lead time.[2]
Atrazine-desethyl-d₇ SIL Structural AnalogBest Alternative. Very close structural analog, differing only by an isopropyl vs. sec-butyl group.[9]Commercially available. Behaves very similarly during extraction and chromatography.Minor differences in retention time and ionization efficiency are possible but usually negligible.
Atrazine-d₅ SIL Structural AnalogA deuterated version of a related parent triazine. Widely used in triazine analysis.[9][10]High commercial availability and well-characterized. Co-elutes closely with many triazine metabolites.Structural difference is larger than Atrazine-desethyl-d₇, which may lead to less perfect correction.
Propazine-d₁₄ SIL Structural AnalogAnother related triazine herbicide with a similar core structure.[10]Commercially available. Proven effective in multi-residue methods.May have a more distinct retention time, which can be a disadvantage if matrix effects are highly localized.
Terbuthylazine-d₅ SIL Structural AnalogStructurally similar, sharing the chloro-triazine core.Commercially available.The tert-butyl group has different steric and electronic properties than the sec-butyl group.

Workflow for Internal Standard Selection and Validation

The following diagram outlines the logical workflow for choosing and confirming the suitability of an internal standard for your assay.

IS_Selection_Workflow start Define Analyte: This compound search_sil Search for Commercial This compound-d₇ start->search_sil is_avail Is SIL Available & Feasible? search_sil->is_avail custom_synth Consider Custom Synthesis search_analog Search for SIL of Structural Analogs (e.g., Atrazine-desethyl-d₇) custom_synth->search_analog Not Feasible is_avail->custom_synth No select_sil Select this compound-d₇ as Primary IS is_avail->select_sil Yes validation Perform IS Validation Experiments select_sil->validation select_analog Select Best Analog IS Candidate (e.g., Atrazine-desethyl-d₇) search_analog->select_analog select_analog->validation pass Does IS Meet Acceptance Criteria? validation->pass finalize Finalize Method and Proceed with Quantification pass->finalize Yes reselect Re-evaluate & Select Alternative IS pass->reselect No reselect->search_analog

Caption: Workflow for selecting and validating an internal standard.

Experimental Protocol: Validating Your Chosen Internal Standard

This protocol outlines the key experiments to confirm that your selected IS is suitable for the intended analytical method.

Objective: To verify the consistency of the IS signal and its ability to track the analyte across different sample matrix conditions.

Materials:

  • Certified reference standards of this compound and the chosen Internal Standard.

  • Representative blank matrix (e.g., drug-free plasma, soil extract, reagent water).

  • All solvents and reagents used in the analytical method.

Procedure:

  • Prepare Stock Solutions: Create separate, concentrated stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol).

  • Prepare Spiking Solutions:

    • Analyte Working Solution: Dilute the this compound stock to a mid-range concentration (e.g., 50 ng/mL).

    • IS Working Solution: Dilute the IS stock to the final concentration that will be used in the assay (e.g., 20 ng/mL).

  • Experiment 1: IS Response Consistency

    • Prepare a set of at least 6 samples by spiking the IS Working Solution into the blank matrix.

    • Process these samples using your established extraction procedure.

    • Analyze the samples by LC-MS/MS and record the peak area of the IS.

    • Acceptance Criterion: The relative standard deviation (RSD) of the IS peak area should be ≤ 15%. A consistent signal indicates reproducible recovery and instrument performance.

  • Experiment 2: Matrix Effect Evaluation (Post-Extraction Spike)

    • Extract at least 6 different lots of blank matrix.

    • Spike the IS and Analyte Working Solutions into the extracted blank matrix after the extraction is complete. This sample is the "Post-Extraction Spike".

    • Prepare a corresponding "Neat Solution" by spiking the IS and analyte into the final reconstitution solvent at the same concentrations.

    • Calculate the Matrix Factor (MF) for both the analyte and the IS:

      • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • Calculate the IS-normalized Matrix Factor:

      • IS-Normalized MF = MF_Analyte / MF_IS

    • Acceptance Criterion: The RSD of the IS-normalized MF across the different matrix lots should be ≤ 15%. This demonstrates that the IS effectively compensates for matrix-induced signal suppression or enhancement.

  • Experiment 3: Recovery and Process Efficiency

    • Prepare two sets of samples (n=6 each):

      • Set A (Pre-Extraction Spike): Spike blank matrix with both analyte and IS before extraction.

      • Set B (Post-Extraction Spike): Use the data from Experiment 2.

    • Calculate the recovery for the analyte and IS:

      • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Acceptance Criterion: The recovery of the analyte and IS should be similar and consistent. While high recovery is desirable, consistency is more critical. The IS must track the analyte's recovery, even if it is low or variable.

Troubleshooting Guide

Q4: My internal standard signal is erratic and inconsistent across a single batch. What are the likely causes?

Inconsistent IS response is a red flag that points to problems in sample handling or instrument performance.[2]

  • Pipetting/Dispensing Error: The most common cause. Verify the accuracy and precision of the pipette or automated liquid handler used to add the IS. Ensure the IS solution is fully homogenized before use.

  • Extraction Variability: If using manual extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), inconsistent technique can lead to variable recovery of the IS. Ensure uniform vortexing times, phase separation, and elution steps.

  • Instrument Instability: A drifting or unstable mass spectrometer ESI source can cause signal fluctuation. Check system suitability by injecting a neat solution of the IS multiple times. If the signal is still unstable, the instrument may require cleaning or tuning.

  • Sample-Specific Matrix Effects: In rare cases, a particular sample may contain an extreme concentration of an interfering substance that selectively suppresses the IS signal. Review the chromatography to look for co-eluting peaks in problematic samples.

Q5: My calibration curve is linear, but my QC samples are failing with poor accuracy. The IS signal looks consistent. What's wrong?

This scenario often points to a fundamental mismatch between the analyte and the IS, especially when using a structural analog.

  • Differential Matrix Effects: The IS and analyte are not being affected by the sample matrix in the same way. This can happen if they have different susceptibilities to ionization suppression or if they are chromatographically separated from different matrix interferences. This is a primary reason why a SIL is the gold standard.[3]

  • Differential Stability: The analyte may be degrading during sample collection, storage, or processing, while the IS remains stable. Investigate the stability of this compound under your specific sample handling conditions.

  • Metabolic Conversion: In biological samples, the analyte could be converting to a metabolite, or a precursor could be converting to the analyte, during sample preparation. The IS would not account for this.

  • Incorrect IS Concentration: Double-check the preparation and concentration of the IS stock solution. An error here will cause a systematic bias in all calculated concentrations.

References

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Retrieved from [Link]

  • Wang, G., et al. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC - PubMed Central. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. EPA. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Retrieved from [Link]

  • Reddit. (2023). Internal Standard Selection. r/massspectrometry. Retrieved from [Link]

  • MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). [Simultaneous determination of triazine herbicide residues in maize by gas chromatography]. PubMed. Retrieved from [Link]

  • ResearchGate. (2012). What internal standards can be used in LC/MS analysis of biological samples such as serum?. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Gicquel, T., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desethylterbuthylazine. PubChem. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Retrieved from [Link]

  • University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Retrieved from [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. Retrieved from [Link]

  • PLOS. (n.d.). A Low-Tech Analytical Method for Diethylcarbamazine Citrate in Medicated Salt. Retrieved from [Link]

  • MDPI. (n.d.). Fast Screening Methods for the Analysis of Topical Drug Products. Retrieved from [Link]

  • PubMed. (2019). Applications of Deuterium in Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine. (n.d.). Retrieved from [Link]

  • PubMed. (2024). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Retrieved from [Link]

  • PubMed Central. (2025). Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Eco-Conscious UPLC Analysis for the Quantification of Adagrasib in Bulk and Tablets. Retrieved from [Link]

Sources

Technical Support Center: Enhanced Separation of Triazine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic separation of triazine metabolites. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during method development and execution. Here, we will delve into the causality behind experimental choices and offer robust, self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Column Selection

This section addresses foundational questions regarding the selection of appropriate column chemistry for analyzing triazine metabolites, which range from the nonpolar parent compounds (e.g., atrazine, simazine) to their more polar degradation products (e.g., deethylatrazine, deisopropylatrazine).

Question 1: What is the primary challenge in separating triazine metabolites and why is column chemistry so critical?

The central challenge lies in the wide polarity range of the target analytes. Parent triazines are relatively nonpolar, while their metabolites, formed by processes like dealkylation and hydroxylation, become progressively more polar. A single analytical run must be able to retain the early-eluting, polar metabolites while also resolving and eluting the later, more hydrophobic parent compounds within a reasonable time. Column chemistry is the most influential factor in managing this polarity spread. The stationary phase must offer a "tunable" interaction landscape that can be modulated by the mobile phase to achieve the desired selectivity for all compounds in the slate.

Question 2: When should I choose a standard C18 column versus other chemistries for triazine analysis?

A C18 (octadecylsilane) column is the traditional workhorse for reversed-phase chromatography and is an excellent starting point, especially when the primary targets are the parent triazines and their less polar metabolites.

  • Choose a C18 when: Your analyte list is dominated by nonpolar to moderately polar compounds. The robust nature and wide availability of C18 columns make them ideal for routine methods, such as those based on EPA Method 536.

  • Consider alternatives when: You are analyzing highly polar, early-eluting metabolites like deethylatrazine (DEA) or deisopropylatrazine (DIA). On a standard C18 column, these compounds may have insufficient retention, eluting at or near the void volume, which leads to poor peak shape and potential interference from the sample matrix. In such cases, consider columns with alternative selectivities like Phenyl-Hexyl or embedded polar groups.

Question 3: What are "polar-modified" reversed-phase columns and how do they benefit triazine analysis?

Polar-modified columns are designed to address the retention challenge of polar analytes in highly aqueous mobile phases. They feature stationary phases with embedded polar groups (e.g., amide, ether, carbamate) or are endcapped with polar functional groups.

The key benefit is the prevention of "phase collapse" or "dewetting." In mobile phases with high water content (>95% aqueous), the C18 alkyl chains on a traditional column can fold in on themselves, expelling water from the pores and drastically reducing the interactive surface area. This leads to a sudden loss of retention for all analytes. Polar-modified columns maintain a hydrated layer on the silica surface, ensuring the stationary phase remains fully wetted and accessible to analytes, even under these conditions. This ensures reproducible retention for the most polar triazine metabolites that elute in the early part of the gradient.

Part 2: Troubleshooting Guide - Resolving Common Issues

This section provides solutions to specific experimental problems in a question-and-answer format.

Question 4: My peak shapes for early-eluting polar metabolites are poor (fronting or tailing). What are the likely causes and solutions?

Poor peak shape for early eluters is a classic problem. Let's break down the potential causes and their remedies.

  • Cause A: Insufficient Retention: The analyte is eluting too close to the solvent front, where chromatographic focusing is poor.

    • Solution 1 (Mobile Phase): Decrease the initial organic solvent concentration in your gradient. Start with a higher aqueous percentage (e.g., 98-100% water) to increase the retention of polar compounds.

    • Solution 2 (Column Chemistry): Switch to a column that provides enhanced retention for polar species. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent choice, as it uses a high organic mobile phase to retain and separate very polar compounds. Alternatively, a polar-endcapped or polar-embedded reversed-phase column can provide the necessary retention.

  • Cause B: Secondary Interactions: The polar functional groups on the metabolites (e.g., amines) can interact with acidic silanol groups on the silica surface of the column, causing peak tailing.

    • Solution 1 (Mobile Phase pH): Add a mobile phase modifier. A small amount of formic acid (0.1%) is commonly used to protonate the silanol groups, minimizing these unwanted interactions.

    • Solution 2 (Column Choice): Use a modern, high-purity silica column with advanced endcapping technology that shields the majority of the residual silanols.

Question 5: I cannot achieve baseline resolution between atrazine and its key metabolites, DEA and DIA. How can I improve selectivity?

Selectivity (α) is the measure of separation between two analyte peaks. If resolution is poor, the primary goal is to alter the selectivity of the system.

  • Solution 1: Change the Organic Modifier: If you are using methanol, try switching to acetonitrile (or vice versa). Acetonitrile and methanol have different properties (dipole moment, hydrogen bonding capability) and will interact differently with both the stationary phase and the analytes, often leading to significant changes in elution order and selectivity.

  • Solution 2: Exploit Aromatic Selectivity: Atrazine possesses a triazine ring, which has aromatic character. A Phenyl-Hexyl column can offer alternative selectivity based on π-π interactions between the phenyl rings on the stationary phase and the triazine ring of the analytes. This often provides unique elution patterns compared to purely aliphatic phases like C18 and can resolve structurally similar compounds.

  • Solution 3: Optimize Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve efficiency. However, it can also alter selectivity. Systematically varying the temperature (e.g., 30°C, 35°C, 40°C) can fine-tune the separation of closely eluting peaks.

Data Summary: Column Chemistry Comparison

The following table summarizes typical performance characteristics of different column chemistries for key triazine compounds. Data is illustrative and will vary based on specific instrument and method conditions.

Column ChemistryTarget AnalytesKey AdvantageTypical Organic ModifierCommon Issue
Standard C18 Parent triazines (Atrazine, Simazine)Robust, widely available, good for nonpolar compounds.Methanol or AcetonitrilePoor retention of polar metabolites (DEA, DIA).
Polar-Embedded Full suite of metabolitesResists phase collapse; better retention of polar analytes.AcetonitrileCan have lower overall hydrophobicity than C18.
Phenyl-Hexyl Structurally similar isomersAlternative selectivity via π-π interactions; can resolve difficult pairs.AcetonitrileMay show different elution order compared to C18.
HILIC Highly polar metabolitesExcellent retention for compounds that elute in the void on RPLC.High Acetonitrile (>80%)Requires careful equilibration; sensitive to water content in sample.

Part 3: Experimental Protocols & Workflows

A logical workflow is crucial for efficient method development and troubleshooting.

Method Development Workflow

The diagram below outlines a systematic approach to developing a robust separation method for triazine metabolites.

G Start Define Analytes & Matrix Col_Select Initial Column Selection (e.g., C18) Start->Col_Select Scout_Grad Scouting Gradient (5-95% Organic) Col_Select->Scout_Grad Eval_Ret Evaluate Retention of Polar Metabolites Scout_Grad->Eval_Ret Eval_Res Evaluate Resolution of Critical Pairs Eval_Ret->Eval_Res Retention OK Alt_Col Switch Column Chemistry (Polar-Embedded, Phenyl) Eval_Ret->Alt_Col Retention Poor Opt_Grad Optimize Gradient (Slope & Time) Eval_Res->Opt_Grad Resolution OK Alt_Solv Change Organic Solvent (ACN <=> MeOH) Eval_Res->Alt_Solv Resolution Poor Fine_Tune Fine-Tune (Temp, Flow Rate) Opt_Grad->Fine_Tune Validate Method Validation Fine_Tune->Validate End Routine Analysis Validate->End Alt_Col->Scout_Grad Alt_Solv->Scout_Grad

Caption: A systematic workflow for method development in triazine analysis.

Protocol: General Purpose Screening Method for Atrazine and Metabolites

This protocol provides a starting point for the simultaneous analysis of atrazine, simazine, deethylatrazine (DEA), and deisopropylatrazine (DIA) in water samples using LC-MS/MS.

1. Sample Preparation (SPE)

  • Condition a solid-phase extraction (SPE) cartridge (e.g., polymeric reversed-phase, 200 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample onto the cartridge at a flow rate of ~5 mL/min.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

  • Dry the cartridge under vacuum or nitrogen for 10 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 95:5 Water:Methanol.

2. LC Method Parameters

  • Column: High-purity, polar-endcapped C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    8.0 70
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Detection

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Example Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Deisopropylatrazine 188.1 146.1
    Deethylatrazine 202.1 160.1
    Simazine 202.1 132.1

    | Atrazine | 216.1 | 174.1 |

References

  • Title: A sensitive and validated method for the determination of atrazine and its main metabolites in human urine by liquid chromatography-quadrupole linear ion trap mass spectrometry Source: Science of The Total Environment URL: [Link]

  • Title: METHOD 536: DETERMINATION OF TRIAZINE PESTICIDES AND THEIR DEGRADATES IN DRINKING WATER BY LIQUID CHROMATOGRAPHY ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY (LC/ESI-MS/MS) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Determination of 28 Triazine Herbicides and Their Metabolites in Source and Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: Retention and Selectivity of Reversed-Phase Columns with Embedded Polar Groups Source: LCGC North America URL: [Link]

  • Title: A review of hydrophilic interaction liquid chromatography (HILIC) for the analysis of illicit drugs and their metabolites Source: Analytica Chimica Acta URL: [Link]

  • Title: Mobile-Phase Solvents for Reversed-Phase HPLC Source: Restek Corporation URL: [Link]

Technical Support Center: Robustness Testing of Analytical Methods for Desethylsebutylazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical testing of Desethylsebutylazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the robustness of analytical methods for this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on explaining the "why" behind experimental choices, ensuring your methods are self-validating and grounded in scientific principles.

Section 1: Frequently Asked Questions (FAQs) on Robustness Testing

This section addresses common questions regarding the principles and practices of robustness testing for this compound analysis.

Q1: What is robustness testing and why is it critical for the analysis of this compound?

A1: Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2][3] For this compound, a triazine herbicide metabolite, ensuring method robustness is paramount for generating reliable and reproducible data across different laboratories, instruments, and analysts. Failure to establish robustness can lead to inconsistent results, questioning the validity of residue monitoring in environmental samples or pharmacokinetic studies.

Q2: What are the typical parameters to investigate in a robustness study for an HPLC or LC-MS/MS method for this compound?

A2: For chromatographic methods used to analyze this compound, the following parameters are typically varied to assess robustness:

  • Mobile Phase Composition:

    • Percentage of organic modifier (e.g., acetonitrile, methanol) (±1-2%).[4] A change of 10% in the organic solvent content can alter the retention time by a factor of approximately three.[5]

    • pH of the aqueous phase (±0.2 units).[6] The pH can significantly impact the peak shape and retention of ionizable compounds like triazines.[7]

    • Buffer concentration (±10%).[4]

  • Chromatographic Conditions:

    • Column temperature (±5 °C). Temperature affects solvent viscosity and analyte diffusion, thereby influencing retention time and peak shape.

    • Flow rate (±10%).

    • Different column lots and/or manufacturers.[4]

  • Sample Preparation:

    • Extraction time.

    • Solvent-to-sample ratio.

Q3: How do I interpret the results of a robustness study?

A3: The results are interpreted by evaluating the impact of the deliberate variations on key analytical performance characteristics, such as:

  • Retention time: Significant shifts can indicate a lack of method control.

  • Peak area/height (quantitation): Variations can affect the accuracy of the results.

  • Peak shape (tailing factor or asymmetry): Poor peak shape can compromise resolution and integration.[8]

  • Resolution of this compound from other components: Ensuring separation from potential interferences is crucial.

The method is considered robust if the results of the analysis remain within the acceptance criteria defined in the validation protocol despite the introduced variations.

Section 2: Troubleshooting Guide for this compound Analysis

This section provides practical solutions to specific problems that may arise during the analysis of this compound.

Chromatographic Issues

Q4: I am observing significant peak tailing for this compound. What are the potential causes and how can I fix it?

A4: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[7]

  • Causality: This is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[7] Other causes can include column overload, inappropriate mobile phase pH, or extra-column band broadening.[7]

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or acetic acid) can protonate the silanol groups, reducing their interaction with the protonated this compound.[7]

    • Use a High-Purity, End-Capped Column: Modern C18 columns with low residual silanol activity are recommended to minimize secondary interactions.[7]

    • Check for Column Overload: Reduce the injection volume or sample concentration to see if the peak shape improves.[8]

    • Inspect the Column and Guard Column: A blocked frit in the column or a contaminated guard column can cause peak distortion.[8] Try backflushing the column or replacing the guard column.[8]

Workflow for Troubleshooting Peak Tailing

Caption: Logical workflow of a robustness test for an analytical method.

References

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Milić, M., et al. (2022). DEVELOPMENT AND VALIDATION OF A RELIABLE LC-MS/MS METHOD FOR THE QUANTITATIVE ANALYSIS OF PESTICIDE RESIDUES IN SOIL. SCIDAR.
  • ResearchGate. (2022). development and validation of a reliable lc-ms/ms method for the quantitative analysis of pesticide residues in soil.
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions.
  • SIELC Technologies.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Journal of Chromatographic Science. (2002).
  • Shimadzu. Abnormal Peak Shapes.
  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. improving peak shape and resolution for triazine compounds in HPLC.
  • Agilent Technologies. (2015).
  • Thermo Fisher Scientific. Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
  • PubMed. (2013). Chromatographic methods for analysis of triazine herbicides.
  • ResearchGate.
  • PubMed. (2002). Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography I. General semi-thermodynamic treatment for adsorption and partition mechanisms.
  • PubMed. (2016).
  • ResearchGate.
  • Enlighten Theses. (2012). Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples.
  • ResearchG
  • ResearchGate. (2018). (PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS.
  • PubMed Central. (2022). Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach.
  • PubMed. (2007). Ruggedness and robustness testing.
  • ResearchGate. (2012). (PDF) Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry.
  • ResearchGate. Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models.
  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods.
  • PubMed. (2002). Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models.
  • Aegis Sciences Corporation. (2024). Drug Stability and Toxicology Testing.
  • Semantic Scholar.
  • SciSpace. (2010).
  • PubMed. (2001).
  • National Institutes of Health. (2021).
  • PubMed. (2003).
  • PubMed. (1990). Stability of diltiazem and its metabolites in plasma during storage.
  • ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to LC-MS and GC-MS for the Analysis of Desethylsebutylazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of environmental and agricultural analysis, the accurate quantification of herbicide residues is paramount for ensuring environmental safety and regulatory compliance. Desethylsebutylazine, a significant metabolite of the triazine herbicide sebuthylazine, is a compound of increasing concern due to its potential for groundwater contamination. The choice of analytical methodology is critical for achieving the required sensitivity and selectivity for its detection. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this and similar compounds.

Introduction to this compound and Analytical Challenges

This compound (C₇H₁₂ClN₅) is formed through the de-ethylation of sebuthylazine.[1] Its increased polarity compared to the parent compound presents unique challenges for analytical separation and detection. The primary analytical objectives for this compound are typically trace-level quantification in complex matrices such as soil and water. The selection of the analytical technique, therefore, depends on a variety of factors including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and laboratory resources.

The Contenders: LC-MS and GC-MS at a Glance

Both LC-MS and GC-MS are hyphenated techniques that couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry. However, the fundamental differences in the mobile phase (liquid vs. gas) and ionization techniques lead to distinct advantages and disadvantages for the analysis of specific compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is generally preferred for the analysis of polar, non-volatile, and thermally labile compounds.[2] Given that this compound is a metabolite and likely more polar than its parent compound, LC-MS is a strong candidate for its direct analysis without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds.[2] While many triazine herbicides are amenable to GC-MS analysis, the polarity of metabolites like this compound can sometimes necessitate a derivatization step to improve volatility and chromatographic performance.

Head-to-Head Comparison: Performance Metrics

Performance MetricLC-MS/MSGC-MSCommentary
Limit of Detection (LOD) Typically low ng/L to µg/L range in water.[3]Sub- to low-ppt levels reported for some triazines in water with large volume injection.[4]Both techniques can achieve high sensitivity. GC-MS may offer lower LODs with specific setups, but LC-MS/MS often provides excellent sensitivity without derivatization.
Limit of Quantification (LOQ) Typically low ng/L to µg/L range in water.[3]Quantitation levels of 0.05 µg/L have been achieved for triazine metabolites in water.[5]Both techniques are capable of quantifying this compound at environmentally relevant concentrations.
Linearity Excellent linearity over several orders of magnitude is commonly achieved.Good linearity is also achievable, with r² values typically >0.99.[6]Both techniques perform well in terms of linearity for quantitative analysis.
Precision Relative Standard Deviations (RSDs) are generally below 15%.[3]RSDs for triplicate analysis are often less than 10%.[6]Both methods demonstrate good precision for reliable quantification.
Accuracy/Recovery Recoveries in the range of 70-120% are standard for validated methods.Recoveries for triazines from water samples have been reported in the range of 82.5% to 107.6%.[6]With optimized sample preparation, both techniques can provide high accuracy.
Sample Throughput Generally higher due to simpler sample preparation (no derivatization).Can be lower if a derivatization step is required, adding time to the workflow.For routine analysis of a large number of samples, LC-MS often has an advantage in throughput.
Matrix Effects Can be significant, requiring matrix-matched standards or stable isotope-labeled internal standards for accurate quantification.Also susceptible to matrix effects, though often less pronounced for cleaner samples after extraction.Careful method development and validation are crucial to mitigate matrix effects in both techniques.

The Science Behind the Signal: Ionization and Fragmentation

The choice of ionization technique is a critical differentiator between LC-MS and GC-MS and directly impacts the resulting mass spectrum and fragmentation patterns.

LC-MS: Electrospray Ionization (ESI)

For polar molecules like this compound, Electrospray Ionization (ESI) is the most common ionization source in LC-MS. ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺.[7] For this compound (MW: 201.66 g/mol ), the expected protonated molecule would be at m/z 202.

Subsequent fragmentation in the mass spectrometer (MS/MS) provides structural information and enhances selectivity. The fragmentation of triazines in ESI-MS/MS often involves the loss of alkyl groups from the amino substituents and cleavage of the triazine ring.[7][8] The PubChem database indicates an MS/MS spectrum for this compound with a precursor ion of m/z 202.0854, yielding product ions at m/z 146 and 110.[1]

GC-MS: Electron Ionization (EI)

In GC-MS, Electron Ionization (EI) is the most prevalent ionization method. EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation and a characteristic mass spectrum that can be used for library matching.[9] The NIST WebBook provides the electron ionization mass spectrum for the closely related desethylterbuthylazine, which shows characteristic fragment ions.[10] For this compound, the EI mass spectrum available on PubChem shows major peaks at m/z 172, 174, and 43.[1] This extensive fragmentation provides a high degree of confidence in compound identification.

Experimental Workflows: A Step-by-Step Guide

The following protocols are generalized workflows for the analysis of this compound in water and soil matrices, based on established methods for triazine herbicides.

LC-MS/MS Analysis Workflow

LC-MS/MS Analytical Workflow for this compound

LC-MS/MS Protocol for Water Samples:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water.

    • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen.

    • Elute the analytes with a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecule to characteristic product ions (e.g., m/z 202 -> 146).

LC-MS/MS Protocol for Soil Samples (QuEChERS):

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[11][12]

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.[11]

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake for another minute.[11]

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and add it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences.[11]

  • Centrifugation and Analysis: Centrifuge and inject the supernatant into the LC-MS/MS system as described above.

GC-MS Analysis Workflow

Sources

A Senior Application Scientist's Guide to Differentiating Desethylsebutylazine from Structurally-Related Triazine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate differentiation of triazine herbicide metabolites, such as desethylsebutylazine, is a critical challenge in environmental monitoring, toxicology, and food safety. Due to their structural similarities, co-elution and isobaric interference can lead to misidentification and inaccurate quantification. This guide provides an in-depth comparison of analytical methodologies, focusing on the chromatographic and mass spectrometric techniques required to resolve this compound from other common triazine metabolites like desethylatrazine and desethylterbuthylazine. We will explore the causality behind experimental choices, present validated protocols, and offer a logical framework for method selection to ensure data of the highest integrity.

The Analytical Challenge: Structural Similarity and Metabolic Overlap

Triazine herbicides, including sebutylazine, terbuthylazine, and atrazine, are widely used in agriculture.[1][2] In the environment and biological systems, they undergo metabolic degradation, primarily through N-dealkylation, which results in a suite of metabolites.[3][4] this compound is a primary metabolite of sebutylazine, formed by the removal of an ethyl group.[5][6]

The core analytical problem stems from the fact that other parent triazines also produce desethyl metabolites. For instance, atrazine degrades to desethylatrazine, and terbuthylazine degrades to desethylterbuthylazine.[2][7] These compounds share the same core 1,3,5-triazine ring and differ only in the structure of their second N-alkyl substituent (sec-butyl, isopropyl, and tert-butyl, respectively). This subtle structural variance presents a significant challenge for analytical separation and detection.

Below is a diagram illustrating the metabolic relationship and structural similarity of these key compounds.

cluster_0 Parent Herbicides Sebuthylazine Sebuthylazine (N-sec-butyl, N-ethyl) This compound This compound (N-sec-butyl) C7H12ClN5 | MW: 201.66 Sebuthylazine->this compound N-de-ethylation Atrazine Atrazine (N-isopropyl, N-ethyl) Desethylatrazine Desethylatrazine (N-isopropyl) Atrazine->Desethylatrazine N-de-ethylation Terbuthylazine Terbuthylazine (N-tert-butyl, N-ethyl) Desethylterbuthylazine Desethylterbuthylazine (N-tert-butyl) C7H12ClN5 | MW: 201.66 Terbuthylazine->Desethylterbuthylazine N-de-ethylation Sebutylazine Sebutylazine

Caption: Metabolic formation of key desethyltriazine metabolites.

As shown, this compound and desethylterbuthylazine are isomers, possessing the exact same molecular formula (C7H12ClN5) and molecular weight, making them indistinguishable by low-resolution mass spectrometry alone.[5][8] Therefore, chromatographic separation is not just beneficial; it is mandatory for accurate identification.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount and depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the need for confirmatory data. The three primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of triazine herbicides and their metabolites due to its high sensitivity, specificity, and applicability to a wide range of polar and non-polar compounds without the need for derivatization.[1]

Expertise & Causality: The key to differentiating this compound from its isomers lies in the chromatographic separation. A reversed-phase C18 column is the standard choice; its non-polar stationary phase provides differential retention for the triazine metabolites based on subtle differences in their hydrophobicity imparted by the alkyl side chains (sec-butyl vs. tert-butyl vs. isopropyl). The more branched tert-butyl group on desethylterbuthylazine often results in a slightly shorter retention time compared to the sec-butyl group of this compound under typical reversed-phase conditions. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides a second layer of specificity. While the precursor ions for isomers will be identical, careful optimization of collision energies may reveal subtle differences in fragmentation patterns or ion ratios, further aiding in confident identification.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of reagent water.

    • Load 100 mL of the water sample onto the cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of reagent water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 10 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 1 mL of the initial mobile phase.

  • LC Conditions:

    • Column: Hypersil GOLD™ C18 (100 x 2.1 mm, 3 µm) or equivalent.[9]

    • Mobile Phase A: 5 mM Ammonium Acetate in water.[9]

    • Mobile Phase B: Methanol.[9]

    • Flow Rate: 400 µL/min.[9]

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Column re-equilibration

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Spray Voltage: 3.5 kV.

    • Sheath Gas/Auxiliary Gas: Optimized for the specific instrument.

    • Capillary Temperature: 350 °C.

    • Detection: Multiple Reaction Monitoring (MRM). Precursor ions and optimized product ions must be determined by infusing individual standards. For isomeric compounds like this compound and desethylterbuthylazine, the precursor ion will be m/z 202.1. Product ions will result from fragmentation of the triazine ring and loss of the alkyl side chains.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for triazine analysis, particularly for less polar parent compounds.[10][11] For metabolites, which are often more polar, derivatization may sometimes be employed, though modern GC systems can often analyze them directly.

Expertise & Causality: Separation in GC is governed by analyte volatility and interaction with the stationary phase of the capillary column. A non-polar column (e.g., DB-5ms) separates compounds primarily based on their boiling points and subtle polarity differences. The different branching of the sec-butyl, tert-butyl, and isopropyl groups leads to distinct retention times, allowing for chromatographic resolution. Mass spectrometry provides confirmation by comparing the resulting fragmentation patterns (mass spectra) to a reference library.[11]

Experimental Protocol: GC-MS Analysis (Based on EPA Method 523) [11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust a 100 mL water sample to a pH of 7.

    • Add 10 g of sodium chloride and shake to dissolve.

    • Extract with three 10 mL portions of dichloromethane (DCM) by shaking vigorously for 2 minutes.

    • Combine the DCM extracts and pass them through a column of anhydrous sodium sulfate to remove water.[11]

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[12]

    • Injection: 1 µL, Splitless.

    • Inlet Temperature: 280 °C.[12]

    • Oven Program: 50°C (hold 1 min), ramp at 25°C/min to 150°C, then ramp at 5°C/min to 280°C (hold 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification.

Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are rapid, high-throughput screening tools.[10] They do not provide differentiation but rather a semi-quantitative or quantitative measure of total "triazine-like" compounds.

Expertise & Causality: Immunoassays rely on antibodies that recognize a specific chemical structure—in this case, the triazine ring and its common side chains.[13] Their primary limitation is cross-reactivity. An antibody developed for atrazine will also bind to its metabolites (like desethylatrazine) and other structurally similar triazines, including this compound.[10][14] Therefore, a positive result from an ELISA test indicates the presence of one or more triazine compounds but cannot differentiate between them.[13] This method is best used for rapid negative screening to rule out contamination, with all positive samples requiring confirmation by a chromatographic method like LC-MS/MS.

Performance Comparison

The selection of an analytical method is a trade-off between sensitivity, specificity, throughput, and cost. LC-MS/MS generally provides the best overall performance for this specific analytical challenge.

Parameter LC-MS/MS GC-MS Immunoassay (ELISA)
Specificity Excellent (Chromatography + MRM)Very Good (Chromatography + Mass Spectra)Poor (High cross-reactivity)[14]
Sensitivity (LOD/LOQ) Excellent (sub-ng/L to low ng/L)[15]Good (ng/L range)[11][16]Good (ng/L range)[13]
Isomer Differentiation Yes , baseline chromatographic separation is achievable.Yes , separation is typically effective.No , reports a single, summed result.[13]
Sample Throughput ModerateModerateHigh
Confirmation ConfirmatoryConfirmatoryScreening only; requires confirmation.
Derivatization Not required.[9]May be needed for highly polar metabolites.Not required.

Workflow and Method Selection

The optimal analytical strategy often involves a tiered approach, starting with a rapid screen and moving to a highly specific confirmatory method.

start Start: Need to analyze for This compound q1 Is rapid, high-throughput screening of many samples required? start->q1 elisa Use Immunoassay (ELISA) for initial screening. q1->elisa Yes q3 Is specific isomer differentiation and highest sensitivity the primary goal? q1->q3 No q2 Are results positive? elisa->q2 confirm Confirmation Required: Proceed to Chromatographic Method q2->confirm Yes neg_report Report as 'Below Screening Limit' q2->neg_report No confirm->q3 lcms Use LC-MS/MS (Gold Standard) q3->lcms Yes gcms Use GC-MS (Robust Alternative) q3->gcms No final_report Report quantitative, confirmed results for each specific metabolite. lcms->final_report gcms->final_report

Caption: Decision workflow for selecting an analytical method.

Conclusion

While this compound shares structural and physicochemical properties with other triazine metabolites, reliable differentiation is achievable with the right analytical strategy.

  • LC-MS/MS is the superior technique for this challenge, offering the requisite chromatographic resolving power and mass spectrometric specificity to distinguish between isomers like this compound and desethylterbuthylazine.

  • GC-MS provides a robust and reliable alternative , capable of separating these isomers, though it may require more extensive sample preparation.

  • Immunoassays serve as valuable high-throughput screening tools but lack the specificity for differentiation and must be paired with a confirmatory chromatographic method for any positive findings.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software.
  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1996). Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water. Analytical Chemistry, 68(13), 2043-2048. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC.
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
  • Food and Drug Administration. (2025). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of AOAC International.
  • U.S. Environmental Protection Agency. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS).
  • U.S. Environmental Protection Agency. (n.d.). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay.
  • Li, S., et al. (2022). A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. Journal of Hazardous Materials. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Desethylterbutylazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Eremin, S. A., et al. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. International Journal of Molecular Sciences. Available at: [Link]

  • Ma, W. T., Fu, K. K., & Cai, Z. (2002). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. HKBU Institutional Repository. Retrieved from [Link]

  • ResearchGate. (2023). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Retrieved from [Link]

  • Brinkman, U. A. T., et al. (1996). On-line trace-level enrichment gas chromatography of triazine herbicides, organophosphorus pesticides, and organosulfur compounds from drinking and surface waters. The Analyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2022). Development of an atrazine immunoassay based on highly catalytically active Au@PtNPs and specific nanobody. Microchimica Acta. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Desethylterbuthylazine. PubChem Compound Database. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2003). Triazine Herbicides and their Metabolites in Urine. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sebuthylazine. PubChem Compound Database. Retrieved from [Link]

  • Preprints.org. (2018). Quantitative Structure-Activity Analysis of Triazines Immune Recognition Based on Immunoassay Data for Polyclonal and Monoclonal Antibodies. Retrieved from [Link]

  • Wang, Y., et al. (2022). Residual Characteristics of Atrazine and Its Metabolites in the Liaoning Province of China. Toxics. Available at: [Link]

  • World Health Organization. (2011). Atrazine and its metabolites. Guidelines for Drinking-water Quality, Fourth Edition. Retrieved from [Link]

  • Wackett, L. P., et al. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology. Available at: [Link]

  • Lase, K., et al. (2018). Triazine herbicides and their chlorometabolites alter steroidogenesis in BLTK1 murine Leydig cells. Toxicology and Applied Pharmacology. Available at: [Link]

  • Sharma, R., et al. (2021). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Chemistry. Available at: [Link]

  • Sharma, R., et al. (2021). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Terbuthylazine major metabolic pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER). Retrieved from [Link]

  • Lang, D. H., et al. (1997). Identification of enzymes involved in the metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in human liver microsomes. Chemical Research in Toxicology. Available at: [Link]

  • Lang, D., et al. (1996). In vitro metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in rats, pigs, and humans. Drug Metabolism and Disposition. Available at: [Link]

  • Kumar, A., et al. (2024). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Medicine, Science, and the Law. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Addiss, D. G., et al. (2003). A Low-Tech Analytical Method for Diethylcarbamazine Citrate in Medicated Salt. American Journal of Tropical Medicine and Hygiene. Retrieved from [Link]

  • Simões, A., et al. (2022). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison for Desethylsebutylazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Metabolite Analysis

Desethylsebutylazine is a primary degradation product of the s-triazine herbicide Sebuthylazine. Its presence in environmental matrices such as soil and groundwater is a key indicator of the parent compound's environmental fate and persistence. For researchers in environmental science and regulatory bodies tasked with monitoring food and water safety, the accurate and precise quantification of this metabolite is not merely an analytical exercise; it is a cornerstone of public health protection and environmental stewardship.

However, analytical data is only as reliable as the methods used to generate it. Discrepancies between laboratories can arise from subtle variations in sample preparation, instrument calibration, or data interpretation. This is where inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), become indispensable.[1][2] By analyzing a common, homogenous sample, participating laboratories can benchmark their performance against their peers, validate their analytical methods, and identify potential areas for improvement.[3] This guide provides a framework for conducting a robust inter-laboratory comparison for the analysis of this compound, drawing upon established analytical techniques and best practices in proficiency testing as outlined by standards such as ISO/IEC 17043.[4][5][6]

Designing a Robust Inter-Laboratory Comparison Study

The credibility of an ILC hinges on its design. The goal is to create a scenario that challenges laboratories' capabilities in a realistic and fair manner. Here, we outline the causal logic behind the key design choices.

The Test Material: A Foundation of Homogeneity and Stability

The cornerstone of any proficiency test is the test material itself. It must be homogenous to ensure every participant receives an identical analytical challenge, and stable throughout the duration of the study.

  • Matrix Selection: We selected a simulated groundwater matrix (0.01 M CaCl₂) to reflect a common environmental sample type where this compound is monitored. This simple matrix minimizes complex interferences, allowing the comparison to focus primarily on instrumental performance and core methodology. For more advanced studies, matrices like fruit purée or soil extracts could be used.[3][7]

  • Analyte Spiking: A certified reference material (CRM) of this compound is crucial for establishing a known, true value for concentration.[8][9][10] The test material was spiked to a target concentration of 0.5 µg/L (ppb) . This level is environmentally relevant and challenging enough to differentiate the performance of various analytical systems, particularly concerning their limits of quantification.

  • Homogeneity and Stability Testing: Before distribution, the bulk material must be rigorously tested. Multiple samples are taken from different points in the bulk container and analyzed to confirm homogeneity. Stability is assessed by analyzing samples at different time points and storage conditions to ensure the analyte concentration does not degrade during shipping and handling.

Analytical Methodologies Under Comparison

The two most prevalent techniques for trace-level pesticide analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[11][12] Our study is designed to compare the performance of laboratories utilizing these two distinct, yet powerful, analytical approaches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely adopted technique. Its primary challenge lies in the potential need for derivatization for polar metabolites, though for many triazines, direct injection is feasible.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often considered the gold standard for its high sensitivity and specificity, particularly for polar and thermally labile compounds, without the need for derivatization.[14][15]

Performance Evaluation Criteria

To objectively compare results, we use standard statistical metrics derived from method validation guidelines.[16][17][18]

  • Accuracy (Recovery %): How close is the laboratory's measured value to the assigned (spiked) value?

  • Precision (Repeatability RSD %): How consistent are a laboratory's results across multiple measurements of the same sample?

  • Z-Score: A normalized performance score that indicates how far an individual result is from the consensus value. A |z-score| ≤ 2 is generally considered acceptable.

Experimental Protocols: A Step-by-Step Guide

Participants are provided with the test material and are instructed to use their in-house validated methods. However, the following protocols represent best-practice examples for both GC-MS and LC-MS/MS analysis, forming a solid foundation for any laboratory.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust extraction and concentration step is critical for achieving low detection limits.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 250 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the this compound from the cartridge with 2 x 4 mL aliquots of ethyl acetate.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the appropriate solvent (isooctane for GC-MS, 90:10 water:acetonitrile for LC-MS/MS). An internal standard, such as Terbuthylazine-d5, should be added at this stage.

GC-MS Analysis Protocol
  • System: Gas chromatograph with a mass selective detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms).

  • Injection: 1 µL, Splitless mode.

  • Oven Program: 80°C hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

  • Ions for this compound (C₇H₁₂ClN₅):

    • Quantifier Ion: m/z 186

    • Qualifier Ions: m/z 144, 201[19]

LC-MS/MS Analysis Protocol
  • System: High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: 100 mm x 2.1 mm, 1.8 µm C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Ion Source: Electrospray Ionization, Positive Mode (ESI+).

  • MS Mode: Multiple Reaction Monitoring (MRM).

  • Transitions for this compound:

    • Precursor Ion (Q1): m/z 202.1

    • Product Ion (Q3 - Quantifier): m/z 146.1

    • Product Ion (Q3 - Qualifier): m/z 110.1[19]

Visualization of the Comparison Workflow

The entire process, from sample distribution to final performance evaluation, can be visualized as a structured workflow.

G cluster_prep Test Material Preparation & Distribution cluster_analysis Laboratory Analysis cluster_eval Performance Evaluation A Spiking with This compound CRM B Homogeneity & Stability Testing A->B C Distribution to Participating Labs B->C D Sample Preparation (e.g., SPE) C->D E Instrumental Analysis (GC-MS or LC-MS/MS) D->E F Data Quantification & Reporting E->F G Statistical Analysis (Recovery, Precision) F->G H Z-Score Calculation G->H I Final Performance Report H->I

Inter-laboratory comparison workflow.

Results and Interpretation: A Comparative Analysis

Below are hypothetical but representative results from a 10-laboratory study. The assigned value for the test material is 0.50 µg/L .

Table 1: Inter-Laboratory Comparison Results for this compound (Assigned Value = 0.50 µg/L)

Laboratory IDMethod UsedReported Conc. (µg/L)Recovery (%)Precision (RSD %)z-Score
Lab 01LC-MS/MS0.51102%3.5%0.25
Lab 02GC-MS0.4692%6.8%-1.00
Lab 03LC-MS/MS0.4998%4.1%-0.25
Lab 04LC-MS/MS0.53106%3.9%0.75
Lab 05GC-MS0.55110%7.2%1.25
Lab 06LC-MS/MS0.61122%5.5%2.75
Lab 07GC-MS0.4488%8.1%-1.50
Lab 08LC-MS/MS0.50100%2.9%0.00
Lab 09GC-MS0.3978%9.5%-2.75
Lab 10LC-MS/MS0.52104%4.5%0.50

Note: z-scores calculated using a robust standard deviation of 0.04 µg/L.

Performance Summary by Method

Table 2: Aggregated Performance Metrics

MetricLC-MS/MS (n=6)GC-MS (n=4)
Average Recovery (%)105.3%92.0%
Average Precision (RSD%)4.1%7.9%
Successful Z-Scores (z≤2)
Interpretation of Results

The data clearly illustrates the strengths of each technique.

  • LC-MS/MS laboratories generally demonstrated superior performance, with higher average accuracy (closer to 100% recovery) and better precision (lower RSD). This is the expected outcome, as LC-MS/MS provides high selectivity and sensitivity for this type of polar metabolite, minimizing matrix interference and improving measurement consistency.

  • GC-MS laboratories showed slightly lower accuracy and higher variability. This could be attributed to several factors inherent to the technique, such as potential analyte loss during sample cleanup or thermal degradation in the injector port. However, with the exception of Lab 09, the GC-MS labs performed acceptably, proving it is a viable and reliable method when properly optimized.

  • Outlier Analysis: Lab 06 (LC-MS/MS) and Lab 09 (GC-MS) produced results outside the acceptable z-score range. For Lab 06, the high recovery suggests a potential calibration error or an issue with internal standard addition. For Lab 09, the low recovery could indicate inefficient sample extraction or analyte loss. These laboratories would receive a confidential report encouraging them to investigate these specific areas of their methodology.

G cluster_metrics cluster_methods Accuracy Accuracy (Recovery) Precision Precision (RSD) Sensitivity Sensitivity (LOQ) LCMS LC-MS/MS LCMS->Accuracy Generally Higher LCMS->Precision Generally Higher (Lower RSD) LCMS->Sensitivity Typically Lower (Better) GCMS GC-MS GCMS->Accuracy Acceptable but More Variable GCMS->Precision Acceptable but More Variable GCMS->Sensitivity Generally Higher (Poorer)

Logical comparison of method performance.

Conclusion and Recommendations

This inter-laboratory comparison demonstrates that while both GC-MS and LC-MS/MS are capable of producing reliable data for this compound analysis, LC-MS/MS exhibits superior accuracy and precision at low environmental concentrations.

For Laboratories:

  • LC-MS/MS Users: Focus on maintaining rigorous quality control, including calibration verification and proper internal standard use, to prevent high-bias errors as seen with Lab 06.

  • GC-MS Users: Pay close attention to optimizing sample preparation and injection parameters to maximize recovery and minimize variability.

  • All Participants: Regular participation in proficiency testing schemes is a critical component of a laboratory's quality assurance system.[1][20] It provides objective evidence of performance and drives continuous improvement.

By embracing the principles of method validation, quality control, and collaborative assessment through inter-laboratory comparisons, the scientific community can ensure the highest degree of confidence in the data used to protect our environment and food supply.

References

  • Earnshaw, A., & Müller, L. F. (n.d.). Laboratory proficiency testing for pesticide residue analysis in tobacco. CORESTA. Retrieved from [Link]

  • ANAB. (n.d.). Proficiency Test Provider Accreditation | ISO 17043. Retrieved from [Link]

  • NMISA. (n.d.). NMISA-PT-119 Proficiency Testing Scheme Description Pesticides in Fruit. Retrieved from [Link]

  • Fera. (n.d.). Pesticides | Fapas Proficiency Testing. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]

  • Ferrari, R., et al. (1998). Inter-laboratory validation of solid-phase microextraction for the determination of triazine herbicides and their degradation products at ng/l level in water samples. Journal of Chromatography A, 795(2), 371-376. Retrieved from [Link]

  • Team Medical & Scientific Sdn Bhd. (n.d.). FAPAS Proficiency Test of Pesticides. Retrieved from [Link]

  • Umweltbundesamt. (2023). Accredited Proficiency Testing Provider according to EN ISO/IEC 17043:2023. Retrieved from [Link]

  • Eurachem. (n.d.). Proficiency testing. Retrieved from [Link]

  • Wang, Z., et al. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Molecules, 29(8), 1889. Retrieved from [Link]

  • de P. A. Garcia, et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Food Sciences, 5(2), 1083. Retrieved from [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (2024). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Retrieved from [Link]

  • DAkkS. (n.d.). Proficiency testing providers / DIN EN ISO/IEC 17043. Retrieved from [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017. Retrieved from [Link]

  • Analytical Standard Solutions. (n.d.). Sebuthylazine desethyl. Retrieved from [Link]

  • ESSLAB. (n.d.). Certified Reference Material - Organic Standard Solution. Retrieved from [Link]

  • Jork, H., et al. (1977). Comparative chromatographic analyses of s-triazines. Journal of Chromatography A, 144(1), 39-56. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Lawrence, J. F., & Laver, G. W. (1974). Analysis of triazine herbicides by combined thin-layer chromatography and fluorimetry. Journal of Chromatography A, 100(1), 175-179. Retrieved from [Link]

  • Lawrence, J. F., & Laver, G. W. (1974). Analysis of triazine herbicides by combined thin-layer chromatography and fluorimetry. Scilit. Retrieved from [Link]

  • Glamoçlija, J., et al. (2022). New Perspective on Comparative Chemometric and Molecular Modeling of Antifungal Activity and Herbicidal Potential of Alkyl and Cycloalkyl s-Triazine Derivatives. Molecules, 27(21), 7268. Retrieved from [Link]

  • Singh, S., et al. (2024). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Medicine, Science, and the Law. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Alqarni, A. M. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Toxics, 12(8), 637. Retrieved from [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • Shah, G., et al. (2018). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 155, 247-253. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Desethylsebutylazine Detection in Surface Water

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of desethylsebutylazine, a key metabolite of the triazine herbicide sebuthylazine, in surface water. Designed for researchers, analytical scientists, and environmental monitoring professionals, this document delves into the validation and application of the most pertinent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. We will explore the causality behind experimental choices, present comparative performance data, and provide detailed protocols to guide method selection and implementation.

Introduction: The Analytical Imperative for this compound

The widespread use of triazine herbicides in agriculture necessitates robust monitoring of their environmental fate. This compound, a primary degradation product, is frequently detected in surface waters and serves as a key indicator of parent compound contamination. Its accurate quantification is paramount for assessing water quality and understanding the environmental impact of these herbicides. The choice of analytical methodology is critical and depends on various factors, including required sensitivity, selectivity, sample throughput, and cost. This guide provides a comparative framework to navigate these choices, grounded in established validation principles from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and international standards organizations.[1][2][3]

Comparative Overview of Analytical Methodologies

The determination of this compound in surface water is primarily achieved through chromatographic techniques coupled to mass spectrometry and, for screening purposes, immunoassay-based methods. Each approach presents a unique set of advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of polar and thermally labile compounds like this compound. Its high sensitivity and selectivity allow for direct analysis of water extracts, often with minimal sample cleanup.[2] The use of Multiple Reaction Monitoring (MRM) ensures a high degree of specificity by monitoring characteristic precursor-to-product ion transitions.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds.[3][4] While effective for many triazine herbicides, the analysis of more polar metabolites like this compound may require derivatization to improve volatility and chromatographic performance. This additional step can introduce variability and increase sample preparation time.[5]

Immunoassays (ELISA)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and cost-effective screening tool for triazine herbicides.[1] These methods are based on the specific binding of an antibody to the target analyte. However, a significant consideration is the potential for cross-reactivity, where the antibody may bind to structurally similar compounds, including other triazine herbicides and their metabolites.[1][6] This can lead to an overestimation of the target analyte's concentration.[6]

Method Validation: Performance Characteristics

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance parameters are assessed to ensure the reliability and accuracy of the results. The following table summarizes typical performance characteristics for the detection of this compound and related triazine metabolites using the discussed analytical techniques.

Performance ParameterLC-MS/MSGC-MSImmunoassay (ELISA)
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.01 - 0.05 µg/L0.1 - 0.5 µg/L
Limit of Quantification (LOQ) 0.02 - 0.2 µg/L0.02 - 0.1 µg/L0.2 - 1.0 µg/L
Linearity (r²) >0.99>0.99Assay Dependent
Accuracy (% Recovery) 80 - 110%70 - 120%60 - 130%
Precision (% RSD) < 15%< 20%< 30%
Selectivity/Specificity Very HighHighModerate to High
Throughput ModerateModerateHigh
Cost per Sample HighModerateLow

Note: The values presented are typical and may vary depending on the specific instrumentation, method, and laboratory.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of this compound in surface water. The causality behind key experimental choices is explained to provide a deeper understanding of the analytical process.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the most common technique for the extraction and pre-concentration of triazine herbicides from water samples.[7][8][9] This process isolates the analytes of interest from the sample matrix, leading to a cleaner extract and improved analytical performance.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Surface Water Sample (500 mL) Filter Filter (0.45 µm) Sample->Filter Acidify Acidify to pH ~2-3 Filter->Acidify Condition Condition SPE Cartridge (e.g., C18) with Methanol and Water Acidify->Condition Load Load Sample Condition->Load Wash Wash with Water to remove interferences Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent (e.g., Ethyl Acetate/Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase for LC-MS/MS or Solvent for GC-MS Evaporate->Reconstitute

Caption: Rationale behind key experimental choices in different analytical methods.

Conclusion and Recommendations

The selection of an appropriate analytical method for the determination of this compound in surface water is a critical decision that impacts the quality and utility of the resulting data.

  • LC-MS/MS is recommended for applications requiring the highest level of sensitivity, selectivity, and confidence in the results. It is particularly well-suited for regulatory monitoring and research studies where accurate quantification of low-level contamination is essential.

  • GC-MS remains a viable option, especially in laboratories where it is the primary analytical platform. However, the potential need for derivatization should be carefully considered, and the method must be thoroughly validated to ensure accurate and reproducible results.

  • Immunoassays are an excellent choice for rapid screening of a large number of samples. They can be used to identify presumptive positive samples that can then be confirmed by a more definitive method like LC-MS/MS or GC-MS. It is crucial to be aware of the potential for cross-reactivity and to choose a kit with well-characterized performance for triazine metabolites.

Ultimately, the choice of method should be guided by a thorough evaluation of the project's data quality objectives, available resources, and the specific requirements of the analytical task at hand. Regardless of the method chosen, a rigorous validation protocol is essential to ensure that the generated data is reliable, defensible, and fit for its intended purpose.

References

  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1991). Herbicides in surface waters of the United States: the effect of spring flush. Environmental science & technology, 25(10), 1794-1796.
  • Dorset County Council. (2023). GCMS Scan - METHOD STATEMENT. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Boussahel, R. (2018). Solid-phase extraction of some herbicides presents in water.
  • Pico, Y., & Andreu, V. (2007). Determination of Herbicides by Solid Phase Extraction Gas Chromatography-Mass Spectrometry in Drinking Waters.
  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • Díaz-Cruz, M. S., & Barceló, D. (2019). Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction. Molecules, 24(23), 4263.
  • Kacinko, S. L., & Anderson, P. D. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731.
  • Barnes, K. K., Kolpin, D. W., Furlong, E. T., Zaugg, S. D., Meyer, M. T., & Barber, L. B. (2008). Determination of pharmaceutical compounds in surface-and ground-water samples by solid-phase extraction and high-performance liquid chromatography. Science of the Total Environment, 402(1), 194-204.
  • Al-Odaini, N. A., Shim, J. H., & Abd El-Aty, A. M. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(6), 729-737.
  • Zherdev, A. V., & Dzantiev, B. B. (2021).
  • Nannou, C. I., Boti, V. I., & Albanis, T. A. (2024). Detection of pharmaceuticals and their transformation products in seawaters using off-line solid phase extraction and liquid chromatography-high resolution mass spectrometry.
  • Curwin, B. D., Hein, M. J., Sanderson, W. T., Striley, C. A., Heederik, D., & Kromhout, H. (2009). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa. Journal of exposure science & environmental epidemiology, 19(3), 329-337.
  • Fatta, D., Nikolaou, A., Achilleos, A., & Meriç, S. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 515-533.
  • Sandstrom, M. W. (1991). Methods of analysis by the US Geological Survey National Water Quality Laboratory-determination of organonitrogen herbicides in water by solid-phase extraction and capillary-column gas chromatography/mass spectrometry with selected-ion monitoring. US Geological Survey.
  • Wang, Y., Li, Y., Wang, Y., & Beier, R. C. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 373.
  • Poklis, J. L., & Poklis, A. (2024). Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips. Analytical Chemistry.
  • Poklis, J. L., & Poklis, A. (2025). Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips. Journal of Analytical Toxicology.
  • Burugula, L., Mullangi, R., & Pilli, N. R. (2020). Development and Validation of an LC–MS/MS Method for the Bioanalysis of the Major Metamizole Metabolites in Human Plasma. Bioanalysis, 12(12), 837-850.
  • Mercolini, L., Protti, M., & Catapano, M. C. (2021). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 13(8), 1275.
  • European Union Reference Laboratory for Pesticides. (n.d.). Method name LC-MS/MS-ESI(+)-1. Retrieved from [Link]

  • Studzińska, S., & Buszewski, B. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules, 28(20), 7129.
  • Derangula, V. R., Pilli, N. R., & Inamadugu, J. K. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research, 11(11), 232-241.

Sources

A Comparative Analysis of Atrazine and Terbuthylazine Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary metabolites of two widely used triazine herbicides: atrazine and terbuthylazine. As the use of atrazine faces increasing restrictions, terbuthylazine has emerged as a common alternative, making a thorough understanding of their respective environmental fates and toxicological profiles crucial for researchers, environmental scientists, and drug development professionals. This document moves beyond a simple recitation of facts to offer a synthesized perspective on the formation, detection, and potential impact of these compounds, with a particular focus on Desethylterbutylazine and the key metabolites of atrazine.

Introduction: The Legacy of Triazines and the Rise of their Metabolites

Atrazine has been a cornerstone of chemical weed control for decades, particularly in corn and sorghum cultivation. Its widespread use, however, has led to persistent contamination of ground and surface waters.[1][2] This has prompted regulatory scrutiny and a shift towards alternatives like terbuthylazine in many regions, including the European Union.[3][4] Both herbicides belong to the s-triazine class and share a similar mode of action, inhibiting photosynthesis in target weeds.[5][6]

However, the environmental and toxicological story does not end with the parent compounds. In the environment and within organisms, atrazine and terbuthylazine are transformed into a suite of metabolites. For atrazine, the most significant chlorinated metabolites are deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT).[1][7] For terbuthylazine, a primary and frequently detected metabolite is desethylterbutylazine (DET).[3][8] These metabolites often exhibit different physicochemical properties, such as increased water solubility, which can enhance their mobility in the environment and lead to groundwater contamination.[3] Furthermore, there is growing concern that these metabolites may have toxicological profiles comparable to or even exceeding those of the parent herbicides.[4][9][10] This guide will dissect the critical differences and similarities between these metabolites to provide a comprehensive resource for their study.

Comparative Metabolic Pathways: The Formation of Key Degradation Products

The primary metabolic pathway for both atrazine and terbuthylazine in soil, water, and biological systems is N-dealkylation, a process mediated by microbial and, in animals, cytochrome P450 enzymes.[7][11][12] This process involves the removal of the ethyl or isopropyl groups from the amino side chains of the triazine ring.

Atrazine Metabolism:

Atrazine undergoes successive N-dealkylation to form DEA and DIA. Further dealkylation of DEA or DIA results in the formation of DACT.[1][11] The relative abundance of these metabolites can vary depending on the environmental conditions and the specific microbial populations present.

Terbuthylazine Metabolism:

Similarly, terbuthylazine is metabolized to desethylterbutylazine (DET) through the removal of its ethyl group.[12][13] Further degradation can occur, but DET is a major and persistent metabolite of concern.[3]

cluster_atrazine Atrazine Metabolism cluster_terbuthylazine Terbuthylazine Metabolism A Atrazine DEA Deethylatrazine (DEA) A->DEA N-de-ethylation DIA Deisopropylatrazine (DIA) A->DIA N-de-isopropylation DACT Diaminochlorotriazine (DACT) DEA->DACT N-de-isopropylation DIA->DACT N-de-ethylation T Terbuthylazine DET Desethylterbutylazine (DET) T->DET N-de-ethylation

Figure 1: Simplified metabolic pathways of atrazine and terbuthylazine leading to their major dealkylated metabolites.

Analytical Detection and Quantification: A Methodological Overview

The accurate detection and quantification of these polar metabolites in complex environmental and biological matrices present analytical challenges. A variety of sophisticated analytical techniques are employed, often requiring extensive sample preparation.

Sample Preparation:

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of triazine metabolites from water samples.[14][15] For soil and sediment samples, liquid-liquid extraction may be employed.[16] Biological matrices such as urine and hair require more complex procedures, often involving enzymatic hydrolysis followed by extraction.[17][18]

Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive method for the analysis of triazine herbicides and their metabolites.[14][16]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the preferred methods for analyzing the more polar and thermally labile metabolites. LC-MS/MS, in particular, offers high selectivity and sensitivity.[19][20][21] Isotope dilution LC-MS/MS is considered a gold standard for achieving high precision and accuracy.[19]

Sample Environmental or Biological Sample Prep Sample Preparation (e.g., SPE, LLE) Sample->Prep Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Prep->Analysis Data Data Acquisition and Quantification Analysis->Data

Figure 2: General experimental workflow for the analysis of triazine metabolites.

Metabolite Common Analytical Techniques Typical Matrix Reported Limit of Quantification (LOQ) Reference
Deethylatrazine (DEA)GC-MS, LC-MS/MSWater, Soil, Urine0.10 µg/L (Water)[14]
Deisopropylatrazine (DIA)GC-MS, LC-MS/MSWater, Soil, Urine0.10 µg/L (Water)[14]
Diaminochlorotriazine (DACT)LC-MS/MSWater, Urine0.10 µg/L (Water)[14]
Desethylterbutylazine (DET)LC-MS/MS, HPLC-DADWater, Urine, Hair0.25 µg/L (Urine), 0.01 ng/mg (Hair)[17][19]

Table 1: Summary of analytical methods for the detection of atrazine and terbuthylazine metabolites.

Comparative Toxicology and Environmental Risk

The toxicological profiles of these metabolites are of significant concern, as they can contribute to the overall risk associated with the use of their parent herbicides.

Atrazine Metabolites (DEA, DIA, DACT):

Studies have shown that the chlorinated metabolites of atrazine, including DEA and DIA, exhibit toxicity profiles similar to the parent compound.[9][10] The U.S. Environmental Protection Agency (EPA) considers atrazine and its chlorinated metabolites to have equivalent toxicity.[11] The primary toxicological effects are related to endocrine disruption, specifically affecting the hypothalamic-pituitary-gonadal axis.[7][22] In terms of acute and chronic toxicity to aquatic organisms, the general ranking is Atrazine > DEA > DIA.[9][23]

Desethylterbutylazine (DET):

Desethylterbutylazine is also considered a chemical of emerging concern due to its persistence and potential for endocrine disruption in wildlife and humans.[3][4][24] Its higher water solubility and weaker binding to soil organic matter compared to terbuthylazine increase its potential to contaminate groundwater resources.[3] Ozonation of water containing DET can lead to by-products with estrogenic activity comparable to atrazine.[4]

Compound Key Toxicological Concerns Environmental Mobility Reference
Atrazine Metabolites (DEA, DIA) Endocrine disruption, developmental and reproductive toxicity. Considered to have toxicity equivalent to atrazine.Frequently detected in surface and groundwater due to persistence and mobility.[2][7][11]
Desethylterbutylazine (DET) Endocrine disruption, persistence in the environment, potential for groundwater contamination.Higher water solubility and lower soil adsorption than parent compound, leading to increased mobility.[3][4]

Table 2: Comparative overview of the toxicological and environmental profiles of atrazine and terbuthylazine metabolites.

Conclusion and Future Perspectives

The comparative analysis of atrazine and terbuthylazine metabolites reveals important considerations for environmental monitoring and risk assessment. The dealkylated metabolites of both herbicides, particularly deethylatrazine (DEA) and desethylterbutylazine (DET), are significant environmental contaminants due to their formation pathways, persistence, and mobility. Their potential for endocrine disruption underscores the need to include them in routine monitoring programs and toxicological evaluations.

For researchers and scientists, the choice of analytical methodology is critical for obtaining accurate and reliable data. While GC-MS remains a valuable tool, the superior sensitivity and selectivity of LC-MS/MS make it the preferred technique for trace-level quantification of these polar metabolites in complex matrices.

As the agricultural landscape continues to evolve with changing regulations and the introduction of new herbicide formulations, a comprehensive understanding of the entire lifecycle of these compounds, from parent product to terminal metabolite, is paramount. Future research should focus on the synergistic effects of these metabolite mixtures in the environment and their long-term impacts on ecosystem and human health.

References

  • Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. (2006). PubMed Central. [Link]

  • Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. (2009). PubMed. [Link]

  • Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. (2009). Semantic Scholar. [Link]

  • Appendix A: Background Information for Atrazine and Deethylatrazine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Background Information for Atrazine and Deethylatrazine - Interaction Profile for. (n.d.). NCBI. [Link]

  • Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. (2009). ResearchGate. [Link]

  • Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. (2018). ResearchGate. [Link]

  • Desethylterbuthylazine. (n.d.). PubChem. [Link]

  • Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. (2018). University of Strathclyde. [Link]

  • Toxicological Profile for Atrazine. (n.d.). NCBI Bookshelf. [Link]

  • Analytical Methods for Atrazine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. (n.d.). INIS-IAEA. [Link]

  • LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN WATER. (n.d.). U.S. Geological Survey. [Link]

  • In-situ detection of atrazine and its metabolites contamination in natural waters. (2019). University of Missouri-Columbia. [Link]

  • Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. (1998). PubMed. [Link]

  • Environmental fate of terbuthylazine and desethylterbutylazine in soil, surface water and groundwater. (n.d.). INIS-IAEA. [Link]

  • Detection of Atrazine and Its Metabolites in Natural Water Samples Using Photonic Molecularly Imprinted Sensors. (2022). MDPI. [Link]

  • Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER). (n.d.). ResearchGate. [Link]

  • Current Drug Metabolism. (n.d.). Semantic Scholar. [Link]

  • Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. (2012). R Discovery. [Link]

  • Analysis of atrazine, terbutylazine and their N-dealkylated chloro and hydroxy metabolites by solid-phase extraction and gas chromatography-mass spectrometry and capillary electrophoresis-ultraviolet detection. (1999). Elsevier. [Link]

  • Degradation and movement of terbuthylazine in soil. (2011). ResearchGate. [Link]

  • Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. (2012). ResearchGate. [Link]

  • Ultimate fate and possible ecological risks associated with atrazine and its principal metabolites (DIA and DEA) in soil and water environment. (2022). ResearchGate. [Link]

  • Terbuthylazine major metabolic pathway. (n.d.). ResearchGate. [Link]

  • Atrazine, deethylatrazine, and deisopropylatrazine in surface runoff from conservation tilled watersheds. (2003). PubMed. [Link]

  • Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid. (2021). PubMed Central. [Link]

  • Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Mass Spectrometry. (n.d.). Agilent. [Link]

  • Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid. (2021). ACS Omega. [Link]

  • Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid. (2021). ACS Publications. [Link]

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  • Atrazine Toxicity: The Possible Role of Natural Products for Effective Treatment. (2022). MDPI. [Link]

  • Comparisons of Terbuthylazine and Atrazine Rates and Tank Mixtures in Irrigated Corn. (2023). Weed Technology. [Link]

  • Comparison of Terbuthylazine and Atrazine Preemergence in Grain Sorghum. (2023). Weed Technology. [Link]

  • Rapid drug detection in whole blood droplets using a desorption electrospray ionization static profiling approach - a proof-of-concept. (2020). CABI Digital Library. [Link]

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Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Desethylsebutylazine in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the determination of Desethylsebutylazine, a key degradation product of the triazine herbicide sebutylazine, in complex matrices such as soil and water. As direct comparative studies for this specific analyte are not extensively published, this document synthesizes established methodologies for triazine herbicides and multi-residue pesticide analysis to present a robust protocol. We will compare two powerful analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and laboratory managers seeking to establish reliable, accurate, and defensible analytical data for environmental monitoring and regulatory compliance.

Introduction: The Analytical Challenge of this compound

This compound is a metabolite formed from the environmental degradation of sebutylazine, a triazine-class herbicide. Its presence and concentration in soil and water are critical indicators of historical herbicide application and potential environmental contamination. Due to their persistence and mobility, monitoring these compounds is essential for ecological risk assessment.[1]

The choice of analytical methodology can significantly impact the accuracy, sensitivity, and cost-effectiveness of monitoring programs. Cross-validation—the process of assuring that two or more distinct methods provide equivalent and reliable results—is therefore not merely a quality control exercise, but a fundamental component of scientific integrity. It ensures that data generated across different laboratories or using different techniques are comparable and trustworthy. This guide will adhere to the principles outlined in internationally recognized validation guidelines, such as the US EPA guidelines and the European Commission's SANTE/11312/2021, to establish a robust cross-validation framework.[2][3][4][5][6]

Core Methodologies: GC-MS/MS vs. LC-MS/MS

The two most prevalent high-sensitivity techniques for trace-level pesticide analysis are GC-MS/MS and LC-MS/MS. The choice between them is often dictated by the analyte's physicochemical properties and the complexity of the sample matrix.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is ideal for volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase before detection. For many triazines, GC-MS/MS offers excellent separation and sensitivity. However, some polar metabolites may require a derivatization step to increase their volatility, adding complexity to the sample preparation workflow.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and particularly well-suited for polar, non-volatile, and thermally labile compounds like many herbicide metabolites.[7] It separates analytes in a liquid mobile phase, avoiding the need for high temperatures that could degrade sensitive molecules. Its direct compatibility with aqueous extracts often simplifies sample preparation.[1][7]

The logical workflow for analyzing this compound involves a series of critical steps from sample collection to final data analysis, as illustrated below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation & Reporting Sample Soil or Water Sample Extraction Extraction (QuEChERS for Soil, SPE for Water) Sample->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Direct Injection GC_MS GC-MS/MS Analysis Cleanup->GC_MS Solvent Exchange (± Derivatization) Quant Quantification & Confirmation LC_MS->Quant GC_MS->Quant CrossVal Cross-Validation Check Quant->CrossVal Report Final Report CrossVal->Report

Caption: General workflow for the analysis and cross-validation of this compound.

Experimental Design for Cross-Validation

A robust cross-validation study is designed to rigorously compare method performance across several key parameters. The goal is to demonstrate that both methods produce statistically comparable results for the same set of samples.

Sample Preparation: Matrix-Specific Approaches

The extraction efficiency is paramount for accurate quantification.[8] The choice of sample preparation technique is dictated by the matrix.

For Water Samples (Solid-Phase Extraction - SPE): SPE is a highly effective technique for isolating triazine herbicides from aqueous samples.[1] It involves passing the water sample through a cartridge containing a solid adsorbent (e.g., C18) that retains the analyte of interest.

For Soil Samples (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in solid matrices like soil.[9] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) to remove interfering matrix components.

Method Validation Parameters

Validation must be performed for each matrix according to established guidelines.[10][11] The following parameters are essential for a comprehensive cross-validation study.

Parameter Purpose Acceptance Criteria (based on SANTE/11312/2021) [2][4]
Linearity To demonstrate a proportional response of the instrument to the concentration of the analyte.Coefficient of determination (R²) ≥ 0.99.
Accuracy (Recovery) To assess the closeness of the measured concentration to the true value.Mean recovery within 70-120%.
Precision (RSD) To measure the degree of scatter between a series of measurements.Repeatability (RSDr) ≤ 20%.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.The lowest validated spike level meeting accuracy and precision criteria.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Typically 3x the signal-to-noise ratio or 1/3 of the LOQ.
Specificity / Selectivity To ensure the method can unequivocally identify and quantify the analyte in the presence of other components.No significant interfering peaks at the analyte's retention time in blank samples.
Matrix Effect To evaluate the suppression or enhancement of the analytical signal due to co-eluting matrix components.Signal in matrix vs. solvent should be within an acceptable range (e.g., 80-120%).
Hypothetical Performance Data for Cross-Validation

The table below presents hypothetical but realistic data from a cross-validation study comparing LC-MS/MS and GC-MS/MS for this compound analysis in fortified soil and water samples at a concentration of 10 µg/kg (or µg/L).

Parameter Matrix LC-MS/MS GC-MS/MS Conclusion
Mean Recovery (%) Water98%95%Both methods show excellent accuracy.
Soil92%85%LC-MS/MS shows slightly better recovery in soil.
Precision (RSDr %) Water4%6%Both methods are highly precise.
Soil8%12%Both meet criteria (≤20%), but LC-MS/MS is more precise in soil.
LOQ (µg/L or µg/kg) Water0.050.10LC-MS/MS is more sensitive.
Soil0.100.25LC-MS/MS demonstrates superior sensitivity in a complex matrix.
Matrix Effect (%) Soil-15% (Suppression)-30% (Suppression)GC-MS/MS shows a more significant matrix effect, likely requiring matrix-matched calibration.
Analysis Time (min) -1525LC-MS/MS offers higher throughput.

This comparative data allows a scientist to select the most appropriate method based on the specific requirements of their study, such as required sensitivity, sample throughput, and matrix complexity.

cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Requirement Sensitivity High Sensitivity Required? (e.g., <0.1 µg/L) Start->Sensitivity Matrix Complex Matrix? (e.g., High Organic Soil) Sensitivity->Matrix Yes Volatile Analyte Volatile & Thermally Stable? Sensitivity->Volatile No Matrix->Volatile No LC_MS LC-MS/MS Matrix->LC_MS Yes Volatile->LC_MS No GC_MS GC-MS/MS Volatile->GC_MS Yes

Caption: Decision tree for selecting an analytical method for a triazine metabolite.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for sample preparation and analysis. These should be adapted and fully validated by the end-user laboratory.

Protocol 1: Extraction of this compound from Soil via QuEChERS
  • Sample Homogenization: Air-dry the soil sample and sieve through a 2 mm mesh to ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of reagent water to the tube and vortex for 30 seconds to create a slurry.

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis or perform a solvent exchange to a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis
  • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient starting at 5-10% B, increasing to 95% B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

Trustworthiness and Self-Validating Systems

To ensure ongoing trustworthiness, a self-validating system must be implemented. This involves:

  • Routine Quality Control: Analyzing a blank, a matrix-matched standard, and a fortified sample with each batch of unknown samples.[9]

  • Internal Standards: Using a stable isotope-labeled internal standard (e.g., Atrazine-d5) can compensate for variations in extraction recovery and matrix effects, significantly improving accuracy and precision.[1]

  • Proficiency Testing: Regularly participating in inter-laboratory comparison exercises to provide an external and objective verification of laboratory performance.

Conclusion

The cross-validation of analytical methods for this compound in soil and water is critical for generating reliable environmental data. Both LC-MS/MS and GC-MS/MS are powerful techniques capable of achieving the required sensitivity for trace-level detection.[7][12] However, this guide demonstrates that for polar metabolites like this compound, LC-MS/MS often provides advantages in terms of sensitivity, sample throughput, and reduced sample preparation complexity, especially in challenging matrices like soil. GC-MS/MS remains a viable alternative, particularly in laboratories where it is the established platform for triazine analysis.

Ultimately, the choice of method should be based on a thorough in-house validation and cross-validation study. By following the principles and protocols outlined in this guide, laboratories can ensure their analytical methods are fit-for-purpose and produce data of the highest scientific integrity.

References

  • Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. (n.d.). Google.
  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (2010, January 26). EU Reference Laboratories for Residues of Pesticides.
  • EUROPE – COM : New update of the analytical guidance document for residue. (2025, December 1). Lynxee consulting.
  • SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. (n.d.). AIM-Sport.
  • Guidelines - Maximum Residue levels - European Commission's Food Safety. (n.d.). European Commission.
  • Method Validation and Peer Review Policies and Guidelines. (2025, October 1). US EPA.
  • Method Validation and Peer Review Policies and Guidelines. (n.d.). US EPA.
  • Pesticide Residues - Analytical Group. (n.d.). Mérieux NutriSciences.
  • Quantification of Triazine Herbicides in Environmental Water Samples using 2,4-Dichloro-6-phenyl-1,3,5-triazi. (n.d.). Benchchem.
  • Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2025, August 8). ResearchGate.
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  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences Review and Research.
  • LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. (2024, October 1). ACS Publications.
  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019, February 6). Analytical Methods (RSC Publishing).
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A Senior Application Scientist's Guide to Solid-Phase Extraction Sorbent Selection for Desethylsebutylazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Desethylsebutylazine

This compound is a primary degradation product of the triazine herbicide sebutylazine. As a metabolite, it often possesses greater polarity than its parent compound, presenting a unique challenge for analytical scientists. Its presence in environmental and biological matrices is a key indicator of sebutylazine usage and environmental fate. Accurate and reliable quantification of this compound is therefore paramount for environmental monitoring, food safety assurance, and toxicological studies.

Solid-Phase Extraction (SPE) stands as a cornerstone of modern sample preparation, offering superior cleanup, concentration, and selectivity compared to traditional liquid-liquid extraction. The choice of SPE sorbent is the most critical parameter in developing a robust and efficient analytical method for this compound. This guide provides an in-depth comparison of the performance characteristics of various SPE sorbents, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their specific analytical needs.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to selecting an appropriate SPE sorbent and optimizing the extraction process.

PropertyValueImplication for SPE
Chemical Formula C7H12ClN5Provides the molecular weight.
Molecular Weight 201.66 g/mol Influences its interaction with sorbents.
Structure 6-chloro-N-sec-butyl-1,3,5-triazine-2,4-diamineThe presence of amino groups imparts a basic character, making it suitable for cation exchange interactions. The alkyl side chain provides some non-polar character for reversed-phase retention.
pKa (predicted) ~4.5 (for the most basic nitrogen)As a weak base, its charge state is pH-dependent. At a pH below its pKa, it will be protonated (positively charged), which is crucial for ion-exchange mechanisms.

Data sourced from PubChem CID 5018112.[1]

The dual nature of this compound, possessing both non-polar (alkyl chain) and polar/ionizable (amino groups) functionalities, allows for multiple retention mechanisms to be exploited during SPE.

Comparative Performance of SPE Sorbents

The selection of an SPE sorbent should be a deliberate process based on the analyte's properties, the sample matrix, and the desired outcomes of the analysis (e.g., highest recovery, cleanest extract). We will now compare the performance of the most commonly employed sorbent classes for the extraction of this compound and other triazine metabolites.

C18 (Octadecylsilane) Sorbents: The Reversed-Phase Workhorse

C18 sorbents are the most widely used SPE phases, relying on non-polar, hydrophobic interactions.[2] The octadecyl chains bonded to the silica surface interact with the non-polar regions of the analyte.

Mechanism of Interaction: The primary retention mechanism for this compound on a C18 sorbent is the hydrophobic interaction between its sec-butyl group and the C18 alkyl chains. However, due to its increased polarity compared to the parent sebutylazine, retention can be weaker, potentially leading to lower recoveries if the SPE method is not carefully optimized.[2] Some non-end-capped C18 phases can also exhibit secondary interactions between free silanol groups on the silica surface and the basic amino groups of the analyte, which can sometimes enhance retention.[3]

Performance Characteristics:

  • Recovery: Generally provides good recoveries for parent triazines.[2][4] For more polar metabolites like this compound, recoveries can be variable and are highly dependent on the sample matrix and method conditions. Some studies have reported recoveries for deethylated triazine metabolites on C18 to be lower than for the parent compounds, sometimes as low as 46% without method optimization, but can be improved.[5]

  • Selectivity: Offers good selectivity for non-polar compounds but may not be sufficient to remove all polar interferences from complex matrices.

  • Advantages: Widely available, relatively inexpensive, and extensive literature support for triazine analysis.[2][4]

  • Disadvantages: May provide lower recoveries for polar metabolites compared to other sorbents. Susceptible to breakthrough of polar analytes if the sample volume is too large or the flow rate is too high.

Typical Experimental Protocol for C18 SPE:

  • Conditioning: Pass 5 mL of methanol through the cartridge to activate the C18 chains.

  • Equilibration: Flush the cartridge with 5 mL of deionized water to prepare the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated sample at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the analyte with a suitable organic solvent, such as acetonitrile or methanol.

// Invisible nodes for alignment edge [style=invis]; Condition -> Load; } .enddot Caption: Generalized Solid-Phase Extraction Workflow.

Polymeric Sorbents (e.g., Oasis HLB, Strata-X): The Versatile Alternative

Polymeric sorbents, particularly those with a hydrophilic-lipophilic balance (HLB), are designed to retain a wide range of compounds with varying polarities.[6] They are typically based on a copolymer of a hydrophobic monomer (e.g., divinylbenzene) and a hydrophilic monomer (e.g., N-vinylpyrrolidone).[6][7]

Mechanism of Interaction: HLB sorbents offer a dual retention mechanism. The lipophilic divinylbenzene backbone interacts with the non-polar regions of this compound (the sec-butyl group), while the hydrophilic N-vinylpyrrolidone moiety can interact with its more polar functional groups.[8] This balanced chemistry often leads to enhanced retention and recovery of polar analytes that may not be well-retained on C18 sorbents.[6]

Performance Characteristics:

  • Recovery: Studies have consistently shown that polymeric sorbents can provide better recoveries than C18 for a broader range of pesticides, including polar triazine metabolites.[2] Excellent recoveries, often ranging from 85.5% to 120%, have been reported for triazines on polymeric sorbents.[1]

  • Selectivity: The dual retention mechanism can provide enhanced selectivity, allowing for the removal of a wider range of interferences.

  • Advantages: High capacity, excellent recoveries for a broad range of analyte polarities, and stability across a wide pH range.[8][9] They are also water-wettable, meaning the sorbent bed can go dry without compromising performance.[7]

  • Disadvantages: Can be more expensive than silica-based sorbents.

Typical Experimental Protocol for Polymeric HLB SPE:

  • Conditioning: Flush the cartridge with 5 mL of methanol.

  • Equilibration: Equilibrate the sorbent with 5 mL of deionized water.

  • Sample Loading: Load the sample at a controlled flow rate.

  • Washing: Wash with a weak organic solvent in water (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with a stronger organic solvent like methanol or acetonitrile.

Mixed-Mode Sorbents (e.g., Oasis MCX, Strata-X-C): The Power of Duality

Mixed-mode sorbents combine two different retention mechanisms in a single phase, typically reversed-phase and ion-exchange. For a weakly basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase properties with strong cation exchange functionalities, is particularly effective.[10][11]

Mechanism of Interaction: The MCX sorbent utilizes a dual retention mechanism. At a pH below the pKa of this compound (~4.5), the amino groups become protonated, and the molecule carries a positive charge. This allows for strong retention via ion exchange with the negatively charged functional groups on the sorbent surface.[12][13] Simultaneously, the reversed-phase backbone of the sorbent interacts with the non-polar part of the molecule.[12] This dual retention allows for aggressive washing steps to remove matrix interferences without losing the analyte.[2]

Performance Characteristics:

  • Recovery: Mixed-mode SPE often yields high and reproducible recoveries, frequently exceeding 90%, for basic compounds from complex biological fluids.[14][15] The strong retention mechanism ensures minimal analyte loss during washing steps.

  • Selectivity: Offers superior selectivity compared to single-mechanism sorbents. By manipulating the pH of the wash and elution solvents, it is possible to selectively remove acidic, neutral, and weakly basic interferences.

  • Advantages: Excellent for complex matrices like urine, plasma, and food extracts due to the enhanced cleanup capabilities.[10] Allows for the development of highly selective and robust methods.

  • Disadvantages: Method development can be more complex due to the need to control both pH and organic solvent strength.

// Nodes Analyte [label="this compound\n(Weakly Basic)", fillcolor="#FBBC05", fontcolor="#202124"]; Sorbent [label="Mixed-Mode Cation Exchange Sorbent\n(Reversed-Phase + Strong Cation Exchanger)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, width=3, height=1]; Load [label="Load Sample\n(pH < pKa)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Neutral [label="Wash 1: Remove Neutral/Acidic Interferences\n(Aqueous/Low % Organic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elute_Analyte [label="Elute Analyte\n(Basic Organic Solvent, pH > pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Analyte -> Load [label="Protonated (Positively Charged)", fontsize=8]; Load -> Sorbent [label="Dual Retention:\n1. Hydrophobic Interaction\n2. Ion Exchange", fontsize=8]; Sorbent -> Wash_Neutral [label="Analyte Retained", fontsize=8]; Wash_Neutral -> Sorbent [label="Interferences Removed", fontsize=8, dir=back]; Sorbent -> Elute_Analyte [label="Analyte Neutralized & Eluted", fontsize=8]; } .enddot Caption: Retention and Elution on a Mixed-Mode Cation Exchange Sorbent.

Typical Experimental Protocol for Mixed-Mode Cation Exchange (MCX) SPE:

  • Sample Pre-treatment: Adjust the sample pH to < 4 to ensure the analyte is protonated.

  • Conditioning: Condition the cartridge with 5 mL of methanol.

  • Equilibration: Equilibrate with 5 mL of acidified water (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the pH-adjusted sample.

  • Washing:

    • Wash 1: 5 mL of acidified water to remove polar interferences.

    • Wash 2: 5 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte with 5 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ion-exchange interaction.

Performance Data Summary

While a single study directly comparing all sorbent types for this compound is not available, the following table summarizes typical performance characteristics for dealkylated triazine metabolites based on available literature.

Sorbent TypeTypical Recovery Range (%)Relative Standard Deviation (RSD) (%)Key StrengthsKey Weaknesses
C18 70-95% (can be lower for polar metabolites)[2][5]5-15%Cost-effective, widely usedLower retention for polar metabolites
Polymeric (HLB) 85-120%[1]< 10%High capacity, broad applicabilityHigher cost than silica-based
Mixed-Mode (MCX) > 90%[14][15]< 5%Excellent cleanup for complex matricesMore complex method development

Note: Recovery and RSD values are highly dependent on the specific experimental conditions, including sample matrix, elution solvent, and analytical instrumentation.

Alternative Approach: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

For high-throughput analysis, especially in complex food and environmental matrices, the QuEChERS method has gained significant popularity.[14] This technique involves an initial extraction with acetonitrile followed by a partitioning step and a dispersive SPE (d-SPE) cleanup.

For triazine analysis, the d-SPE cleanup step often employs a combination of sorbents, such as PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences like lipids.[15]

Performance Characteristics:

  • Recovery: Good recoveries (typically 80-118%) have been reported for triazines in various matrices.[2]

  • Advantages: High throughput, low solvent consumption, and effective for a wide range of analytes and matrices.[16]

  • Disadvantages: The cleanup may be less exhaustive compared to traditional cartridge-based SPE, potentially leading to more significant matrix effects in the final analysis.

Conclusion and Recommendations

The optimal SPE sorbent for the analysis of this compound is contingent upon the specific requirements of the analytical method.

  • For routine analysis of relatively clean samples like drinking water, C18 sorbents can provide adequate performance, especially if the method is well-optimized. They represent a cost-effective solution.

  • For a broader range of triazines and their metabolites, including the more polar this compound, in various environmental matrices, polymeric HLB sorbents are highly recommended. They offer superior recovery and robustness.

  • For complex biological or food matrices where extensive cleanup is required to minimize matrix effects and achieve the lowest detection limits, mixed-mode cation exchange (MCX) sorbents are the superior choice. The enhanced selectivity provided by the dual retention mechanism justifies the more involved method development.

By understanding the interplay between the physicochemical properties of this compound and the retention mechanisms of different SPE sorbents, researchers can confidently select the most appropriate tool to achieve accurate, precise, and reliable analytical results.

References

  • BenchChem. (2025). A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Triazine Herbicide Analysis. BenchChem Technical Support Team.
  • Li, J., et al. (2021). Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves. Food Chemistry, 347, 129030. [Link]

  • Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]

  • Biotage. (n.d.). Extraction of Triazine Herbicides from Aqueous Samples SPE Application Note.
  • Pichon, V. (2000). Solid-phase extraction for multiresidue analysis of organic contaminants in water.
  • MACHEREY-NAGEL. (2021). CHROMABOND HLB - a hydrophilic-lipophilic balanced N-vinylpyrrolidone-divinylbenzene copolymer. Retrieved from [Link]

  • Jardim, I. C. S. F., & de L. D. Ribeiro, M. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025).
  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • DPX Technologies. (n.d.). New Sorbent Chemistry Option: HLB. Retrieved from [Link]

  • Hawach Scientific Co., Ltd. (2023, November 1). Polymeric HLB SPE Cartridges. Retrieved from [Link]

  • Li, Y., et al. (2021). Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. Journal of Chromatography B, 1171, 122622. [Link]

  • Shimadzu. (2023). Sample Preparation Product Guidebook. Retrieved from [Link]

  • Li, Y., et al. (2021). Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS.
  • Supelco. (n.d.).
  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Nurerk, P., et al. (2020). Recent advances in sorbents applications and techniques used for solid-phase extraction of atrazine and its metabolites deisopropylatrazine and deethylatrazine: a review. Microchimica Acta, 187(11), 604.
  • Kettrup, A., & Thiébaut, D. (Eds.). (1999). Analysis of atrazine, terbutylazine and their N-dealkylated chloro and hydroxy metabolites by solid-phase extraction and gas chromatography-mass spectrometry and capillary electrophoresis-ultraviolet detection. In Chemistry of s-Triazines. Springer.
  • UCT, Inc. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent.
  • Valsecchi, S., et al. (2009). Determination of Herbicides by Solid Phase Extraction Gas Chromatography-Mass Spectrometry in Drinking Waters. Journal of Chromatographic Science, 47(9), 774-780. [Link]

  • PubChem. (n.d.). Desethylterbuthylazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Galani, A., et al. (2022). Detection of pharmaceuticals and their transformation products in seawaters using off-line solid phase extraction and liquid chromatography-high resolution mass spectrometry.
  • Tadesse, B., et al. (2017). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography. Journal of the Serbian Chemical Society, 82(10), 1145-1157.

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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Desethylsebutylazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the ability to reliably quantify herbicide metabolites is not merely a procedural task—it is the bedrock of environmental safety assessment and regulatory compliance. Desethylsebutylazine, a key metabolite of the triazine herbicide sebutylazine, is a critical indicator of environmental contamination. Its accurate and precise measurement in complex matrices like water, soil, and agricultural products is therefore of paramount importance.

This guide provides an in-depth comparison of the predominant analytical methodologies for this compound quantification. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and the self-validating systems that ensure trustworthy data.

Pillar 1: Understanding Accuracy and Precision

Before comparing methods, it's crucial to establish a clear understanding of the core performance metrics, as defined by international regulatory bodies like the FDA and EMA.[1][2][3]

  • Accuracy : Refers to the closeness of the measured value to the true value. It is typically expressed as percent recovery of a known spiked amount. An accurate method provides results that are true.

  • Precision : Describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A precise method provides results that are reproducible.

The ultimate goal is a method that is both accurate and precise, ensuring data of the highest integrity.

G cluster_concepts Core Validation Parameters cluster_goal Analytical Goal Accuracy Accuracy (Closeness to True Value) ReliableQuantification Reliable Quantification Accuracy->ReliableQuantification Ensures Trueness Precision Precision (Reproducibility) Precision->ReliableQuantification Ensures Reproducibility

Figure 1: The foundational relationship between accuracy, precision, and reliable quantification.

Pillar 2: A Comparative Analysis of Quantification Methodologies

The quantification of this compound is dominated by three primary chromatographic techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the preferred method for trace-level quantification due to its exceptional sensitivity and selectivity.[4][5] The technique's power lies in its ability to separate the analyte from matrix components chromatographically (LC) and then selectively detect it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS).

Typical LC-MS/MS Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Output A Aqueous Sample B Solid-Phase Extraction (SPE) (e.g., MCX, HLB) A->B C LC Separation (Reversed-Phase C18) B->C D Ionization (ESI+) C->D E MS/MS Detection (Multiple Reaction Monitoring) D->E F Quantification E->F

Figure 2: Standard workflow for this compound analysis by LC-MS/MS.

Expertise & Causality: The choice of a Solid-Phase Extraction (SPE) cartridge is critical. For triazine metabolites, which can be polar, mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balanced (HLB) cartridges are often used for efficient extraction from aqueous samples.[6][7] In the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode provides superior selectivity by monitoring a specific precursor-to-product ion transition, which drastically reduces matrix interference and ensures confident quantification even at very low levels.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative

GC-MS is a powerful and reliable technique, particularly for thermally stable and volatile compounds.[9] For many triazine metabolites, including this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.

Typical GC-MS Workflow:

cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_output_gc Data Output A_gc Sample Extraction (e.g., LLE) B_gc Derivatization (e.g., Alkylation) A_gc->B_gc C_gc GC Separation (e.g., DB-5ms column) B_gc->C_gc D_gc Ionization (Electron Ionization - EI) C_gc->D_gc E_gc MS Detection (Selected Ion Monitoring - SIM) D_gc->E_gc F_gc Quantification E_gc->F_gc

Figure 3: Standard workflow for this compound analysis by GC-MS.

Expertise & Causality: Derivatization, while adding a step, is crucial for converting the polar N-H group into a less polar, more volatile derivative, preventing peak tailing and improving sensitivity.[10] The choice of Electron Ionization (EI) is standard as it produces reproducible fragmentation patterns that can be compared against established libraries for identification. Selected Ion Monitoring (SIM) enhances sensitivity over a full scan by focusing the mass spectrometer on only the ions of interest for the target analyte.

High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD): A Cost-Effective Screening Tool

HPLC-UV/DAD is a widely accessible and cost-effective technique.[5] It separates compounds based on their interaction with the stationary phase, and detection is based on the analyte's ability to absorb UV light.

Typical HPLC-UV/DAD Workflow:

cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_output_hplc Data Output A_hplc Sample Extraction (SPE or LLE) B_hplc Concentration A_hplc->B_hplc C_hplc HPLC Separation (Reversed-Phase C18) B_hplc->C_hplc D_hplc UV/DAD Detection (~220 nm) C_hplc->D_hplc E_hplc Quantification D_hplc->E_hplc

Figure 4: Standard workflow for this compound analysis by HPLC-UV/DAD.

Expertise & Causality: This method's primary limitation is its lack of selectivity compared to mass spectrometry.[11] Co-eluting matrix components that also absorb UV light at the analytical wavelength (~220 nm for triazines) can lead to inaccurate quantification or false positives. A Diode-Array Detector (DAD) offers a slight advantage over a simple UV detector by providing spectral information, which can help in peak purity assessment but does not guarantee specificity in complex matrices.

Pillar 3: Performance Data and Protocol Validation

The trustworthiness of an analytical method is established through rigorous validation, demonstrating its performance for key parameters. The following table summarizes typical performance data for the quantification of this compound or its close analogue, Desethylterbuthylazine, in water.

Quantitative Performance Comparison in Water Matrix

ParameterLC-MS/MSGC-MSHPLC-DAD
Limit of Quantification (LOQ) 0.01 - 0.25 µg/L[6][12]~0.4 µg/L[13]0.01 - 0.04 µg/L[11][12]
Accuracy (Recovery) 90 - 110%80 - 115%[10]70 - 105%[7]
Precision (%RSD) < 10%[14][15]< 15%< 15%[7]

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for method development in your laboratory.

Protocol 1: LC-MS/MS Quantification in Water

This protocol is based on established methods for triazine metabolite analysis.[3][8][14]

  • Sample Preparation (Solid-Phase Extraction):

    • Filter a 100 mL water sample through a 0.45 µm glass fiber filter.

    • Spike the sample with an appropriate isotopic internal standard (e.g., Atrazine-d5).

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 5 mL of methanol, followed by 5 mL of reagent water.

    • Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of methanol containing 5% ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B held for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

    • Injection Volume: 10 µL.

    • Ionization: Electrospray Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) - specific transitions for this compound must be optimized.

Protocol 2: GC-MS Quantification in Water

This protocol is adapted from EPA Method 523 and other established GC-MS procedures for triazines.[2][13]

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To a 250 mL water sample, add a surrogate standard.

    • Extract with 3 x 30 mL portions of dichloromethane in a separatory funnel.

    • Combine the organic layers and pass them through anhydrous sodium sulfate to remove water.

    • Concentrate the extract to ~1 mL using a gentle stream of nitrogen.

    • Derivatization (if required for improved chromatography): Add a suitable derivatizing agent (e.g., diazomethane for hydroxy-triazines, though less common for de-alkylated metabolites) and react according to the manufacturer's protocol. This step may not be necessary for this compound but should be evaluated during method development.

    • Add the internal standard (e.g., phenanthrene-d10) and adjust the final volume to 1.0 mL with ethyl acetate.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 60°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) of at least two characteristic ions for this compound.

Conclusion and Authoritative Recommendation

For researchers requiring the highest fidelity data for this compound quantification, LC-MS/MS is the authoritative choice . Its unparalleled sensitivity and selectivity ensure accurate and precise results, even at the ultra-trace levels often required for environmental monitoring and risk assessment. The method's robustness in complex matrices justifies its position as the gold standard.

GC-MS serves as a highly reliable and robust alternative, particularly in laboratories where this instrumentation is already established. While its sensitivity may be slightly lower than state-of-the-art LC-MS/MS, it provides excellent accuracy and precision, meeting the requirements for many applications.

HPLC-UV/DAD is best reserved for screening applications or for the analysis of less complex samples where higher concentrations of the analyte are expected. Its susceptibility to matrix interference makes it less suitable for regulatory or trace-level quantitative work where specificity is paramount.

The selection of a method must be fit for purpose, balancing the required analytical performance with available resources. However, for data destined for regulatory submission or critical decision-making, the enhanced selectivity and sensitivity of mass spectrometry-based methods are indispensable.

References

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Environmental Protection Agency. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • U.S. Environmental Protection Agency. EPA 556 Triazine Pesticides Test in Water. [Link]

  • U.S. Environmental Protection Agency. Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. [Link]

  • Journal of the Brazilian Chemical Society. Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography-Diode Array Detection. [Link]

  • ResearchGate. Determination of Triazines and Their Metabolites in Environmental Samples Using Molecularly Imprinted Polymer Extraction, Pressurized Liquid Extraction and LC–Tandem Mass Spectrometry. [Link]

  • ResearchGate. Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. [Link]

  • Applied and Environmental Microbiology. Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. [Link]

  • MDPI. Residual Characteristics of Atrazine and Its Metabolites in the Liaoning Province of China. [Link]

  • U.S. Geological Survey. Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • ResearchGate. Accuracy (% Recovery) and RSD values of the analytes respective to their applied concentrations. [Link]

  • Journal of Chromatographic Science. Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. [Link]

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A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of Sebuthylazine and Its Key Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of environmental monitoring and toxicology, the accurate identification of herbicides and their degradation products is paramount. Sebuthylazine, a member of the chlorotriazine family, has been utilized for selective weed control.[1] Its environmental fate is of significant interest, as its metabolites can also be present in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical tool for the detection and structural elucidation of these compounds.[2] Understanding the distinct fragmentation patterns of the parent herbicide and its metabolites under collision-induced dissociation (CID) is crucial for their unambiguous identification.

This guide provides a detailed comparison of the ESI-MS/MS fragmentation patterns of sebuthylazine and its primary metabolites: desethyl-sebuthylazine and hydroxy-sebuthylazine. By examining the characteristic product ions and neutral losses, researchers can confidently differentiate between these closely related compounds, ensuring data integrity in complex sample analyses.

Experimental Methodologies: A Foundation of Trust

The data presented herein is synthesized from established LC-MS/MS methodologies. The general workflow for the analysis of sebuthylazine and its metabolites is outlined below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation and Liquid Chromatography

A robust sample preparation protocol is the first step in reliable analysis. For aqueous samples, solid-phase extraction (SPE) is a common and effective technique for the pre-concentration and clean-up of triazine herbicides and their metabolites.

The separation of these compounds is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). A C8 or C18 column with a gradient elution using a mobile phase of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol provides excellent resolution.[3][4]

Mass Spectrometry: The Key to Identification

Tandem mass spectrometry (MS/MS) is indispensable for the selective and sensitive detection of sebuthylazine and its metabolites.[1] Electrospray ionization (ESI) in the positive ion mode is commonly employed, as the nitrogen atoms in the triazine ring are readily protonated.[5]

The general mass spectrometric conditions are as follows:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Product Ion Scan

  • Precursor Ion Selection: The protonated molecule [M+H]⁺ of each analyte is selected in the first quadrupole (Q1).

  • Collision Gas: Argon is typically used as the collision gas in the second quadrupole (Q2) to induce fragmentation.

  • Product Ion Analysis: The resulting fragment ions are analyzed in the third quadrupole (Q3).

The collision energy is a critical parameter that is optimized for each compound to achieve a rich and informative fragmentation spectrum.

Comparative Fragmentation Analysis

The structural similarities between sebuthylazine and its metabolites lead to some shared fragmentation pathways. However, key differences in their mass spectra allow for their individual identification. The fragmentation of protonated monochlorotriazines has been extensively studied and primarily involves the loss of alkyl side chains and cleavage of the triazine ring.[6]

Sebutylazine: The Parent Compound

Sebutylazine has a molecular weight of 229.72 g/mol . In positive ESI-MS, it is observed as the protonated molecule [M+H]⁺ at an m/z of 230.117.[2] The fragmentation of sebuthylazine is characterized by the loss of its alkyl side chains.

Common fragmentation pathways for protonated sebuthylazine ([C9H16ClN5+H]⁺, m/z 230.1) involve the loss of ethene (C₂H₄) from the ethylamino side chain and propene (C₃H₆) from the sec-butylamino side chain.[1] The MS/MS spectra of sebuthylazine and its isomer terbuthylazine show common product ions at m/z 174, 132, 104, and 96.[6] The ion at m/z 174 corresponds to the loss of the sec-butyl group.[7]

Caption: Proposed fragmentation pathway of protonated sebuthylazine.

Desethyl-sebuthylazine: The N-Dealkylated Metabolite

Desethyl-sebuthylazine is formed by the loss of the ethyl group from the parent compound, resulting in a primary amine. Its molecular weight is 201.66 g/mol .[8] The protonated molecule [M+H]⁺ is observed at an m/z of approximately 202.1.

The fragmentation of desethyl-sebuthylazine is dominated by the loss of the remaining alkyl group, the sec-butyl group. A characteristic fragment ion is observed at m/z 146, corresponding to the loss of a neutral butene molecule (C₄H₈).[8] Further fragmentation can lead to the ion at m/z 110.[8]

Caption: Proposed fragmentation of desethyl-sebuthylazine.

Hydroxy-sebuthylazine: The Hydroxylated Metabolite

Hydroxy-sebuthylazine is a product of the hydrolysis of the parent compound, where the chlorine atom is replaced by a hydroxyl group. This results in a molecular weight of 211.26 g/mol .[9] The protonated molecule [M+H]⁺ is observed at an m/z of approximately 212.2.

The fragmentation of hydroxy-sebuthylazine also proceeds through the loss of its alkyl side chains. A major product ion is observed at m/z 156, which corresponds to the loss of the sec-butyl group.[9] This fragmentation pathway is analogous to that of the parent compound, but the resulting fragments are shifted by the mass difference between a hydroxyl group and a chlorine atom.

Caption: Proposed fragmentation of hydroxy-sebuthylazine.

Data Summary and Comparison

The following table summarizes the key mass spectrometric data for sebuthylazine and its primary metabolites, allowing for a direct and objective comparison of their fragmentation patterns.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Characteristic Neutral Loss(es)
Sebutylazine 230.1202.1, 174.1, 132.1, 96.1C₂H₄ (28 Da), C₄H₈ (56 Da)
Desethyl-sebuthylazine 202.1146.1, 110.1C₄H₈ (56 Da)
Hydroxy-sebuthylazine 212.2184.2, 156.1, 114.1C₂H₄ (28 Da), C₄H₈ (56 Da)

Conclusion

The differentiation of sebuthylazine from its desethyl and hydroxy metabolites via tandem mass spectrometry is readily achievable by careful examination of their respective fragmentation patterns. The distinct precursor ion masses provide the initial level of selectivity. Subsequent fragmentation via CID yields a unique set of product ions for each compound, driven by the facile loss of their alkyl side chains. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and comparative data necessary for the confident identification of sebuthylazine and its key metabolites in complex matrices, thereby ensuring the accuracy and reliability of their analytical findings.

References

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Safety Operating Guide

Proper Disposal of Desethylsebutylazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development and analytical science, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Desethylsebutylazine (CAS 37019-18-4), a metabolite of the triazine herbicide sebuthylazine, requires meticulous and informed disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile of this compound

This compound, with the chemical formula C₇H₁₂ClN₅, is a chlorinated diamino-1,3,5-triazine.[1] While a specific, comprehensive Safety Data Sheet (SDS) for the neat compound is not universally available, data for closely related compounds and solutions containing this compound provide critical safety insights. It is classified as a "Dangerous Good for transport," indicating inherent risks in its handling and movement.[2] Solutions of its synonym, Sebuthylazin-desethyl, are designated as flammable liquids that are harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[3] Given its classification as a triazine herbicide metabolite, it should be handled with the same precautions as other pesticides known for their potential toxicity and environmental persistence.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful via oral, dermal, and inhalation routes.

  • Environmental Hazard: As a triazine herbicide derivative, it is expected to be toxic to aquatic life with long-lasting effects.

  • Physical Hazard: Solutions may be flammable.

PropertyValueSource(s)
Chemical Formula C₇H₁₂ClN₅[1]
CAS Number 37019-18-4[1]
Molecular Weight 201.66 g/mol [1]
Known Hazards Harmful (oral, dermal, inhalation), Eye Irritant, Dangerous for Transport, Potential Aquatic Toxin[2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, it is imperative to handle this compound and its waste products within a certified chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.

  • Respiratory Protection: If handling the solid form or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process governed by federal and local regulations. The primary legislation governing pesticide disposal in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).

Step 1: Waste Characterization and Classification

The first critical step is to determine if the this compound waste is a RCRA hazardous waste. This determination is based on whether the waste exhibits any of the four hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed as a hazardous waste.

  • Process Knowledge: The origin of the waste is a key determinant. If this compound was used in a process that would cause the waste to exhibit hazardous characteristics, it must be managed as hazardous waste.

  • Toxicity Characteristic: Triazine herbicides and their metabolites are often toxic. The waste may need to be evaluated against the Toxicity Characteristic Leaching Procedure (TCLP) to determine if it meets the criteria for a D-listed hazardous waste.

Given its known hazards, it is best practice to manage all this compound waste as hazardous waste unless definitively proven otherwise through analytical testing.

Step 2: Segregation and Containerization

Proper segregation prevents dangerous reactions and streamlines the disposal process.

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.

  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The container material must be compatible with the chemical; for instance, high-density polyethylene (HDPE) is a common choice.

  • Filling and Sealing: Fill the container to no more than 90% of its capacity to allow for expansion. Securely seal the lid to prevent any leaks or spills.

Step 3: Proper Labeling

Accurate and complete labeling is a legal requirement and crucial for the safety of all personnel handling the waste.

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound " (and any other components in the waste)

  • The specific hazard characteristics (e.g., Toxic, Flammable)

  • The date accumulation started

  • Your name, department, and contact information

Step 4: Storage and Accumulation

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.

  • Quantity Limits: Be aware of the volume and time limits for waste accumulation in your SAA as determined by your institution's Environmental Health and Safety (EHS) department and federal regulations.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's licensed hazardous waste contractor.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. This is typically done through your EHS department.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" documentation tracks the waste from its generation to its final disposal.

  • Do Not: Never pour this compound waste down the drain or dispose of it in the regular trash. This is illegal and poses a significant threat to public health and the environment.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

Desethylsebutylazine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Assume Hazardous (Toxic) fume_hood->characterize segregate Segregate from Incompatible Wastes characterize->segregate characterize->segregate container Select Leak-Proof, Compatible Container segregate->container label_waste Label Container: 'HAZARDOUS WASTE', Chemical Name, Hazards, Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store label_waste->store contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: A flowchart outlining the essential steps for the safe and compliant disposal of this compound waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Vapors: If the material is volatile, ensure the fume hood is operational and ventilation is adequate.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Cleanup and Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these detailed procedures, laboratory professionals can ensure the safe management and disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal.[Link]

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  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Desethylsebutylazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to a comprehensive, site-specific risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department and, if available, the official Safety Data Sheet (SDS) for Desethylsebutylazine before handling this compound.

Hazard Assessment: Understanding the Risks of Triazine Herbicides

This compound is a chemical compound within the triazine class of herbicides.[1] While specific toxicological data for this compound is limited, the triazine class as a whole presents several potential hazards that must be addressed through appropriate personal protective equipment (PPE).

Triazine herbicides can pose risks of skin and eye irritation.[2] Some triazines are considered possible human carcinogens by the U.S. Environmental Protection Agency (EPA). Exposure can occur through dermal contact, inhalation of dusts or aerosols, or accidental ingestion.[3][4] Therefore, a multi-layered approach to PPE is crucial to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical.[5] The following recommendations are based on guidelines for handling herbicides and other hazardous chemicals.[6][7]

Hand Protection: The First Line of Defense

Chemical-resistant gloves are a fundamental requirement when handling any potentially hazardous substance.[6][8] For triazine herbicides, nitrile or neoprene gloves are recommended for their resistance to a range of chemicals.[2][8][9][10]

Table 1: Recommended Glove Types for Handling Triazine Herbicides

Glove MaterialThicknessKey Features
NitrileAt least 15 milExcellent resistance to a variety of chemicals, good puncture resistance.[9]
Neoprene28 mils or greaterRobust protection against a broad spectrum of chemicals.[10]

Always inspect gloves for any signs of degradation or punctures before use.[8] Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[3]

Body Protection: Shielding Against Splashes and Spills

A lab coat is the minimum requirement for body protection. For tasks with a higher risk of splashes or significant contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[2]

Eye and Face Protection: Preventing Ocular Exposure

Chemical splash goggles are mandatory to protect the eyes from splashes and aerosols.[2] In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[2]

Respiratory Protection: Guarding Against Inhalation

If handling this compound as a powder or creating aerosols, a NIOSH-approved respirator is necessary.[4][11] The specific type of respirator and cartridge should be determined based on a formal risk assessment and in consultation with your institution's EHS professionals.

Operational Plan: Safe Handling Procedures

A clear and well-rehearsed operational plan is essential for minimizing the risk of exposure.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Disposal_Workflow Start Generate this compound Waste Segregate Segregate into a Labeled, Sealed Hazardous Waste Container Start->Segregate Store Store in a Designated Satellite Accumulation Area Segregate->Store Transport Arrange for Pickup by Licensed Hazardous Waste Transporter Store->Transport Incinerate Dispose via Incineration at a Permitted Facility Transport->Incinerate

Caption: A workflow diagram for the proper disposal of this compound waste.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [3]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [3]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. [3]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3] Always have a copy of the available safety information, including this guide and any relevant SDS, to provide to emergency medical personnel.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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  • Safety Data Sheet - Triazine Herbicides Standard. (2019, March 31). Agilent. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.